Diisodecyldimethylammonium chloride
Description
BenchChem offers high-quality Diisodecyldimethylammonium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diisodecyldimethylammonium chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
91490-94-7 |
|---|---|
Molecular Formula |
C22H48ClN |
Molecular Weight |
362.1 g/mol |
IUPAC Name |
dimethyl-bis(8-methylnonyl)azanium;chloride |
InChI |
InChI=1S/C22H48N.ClH/c1-21(2)17-13-9-7-11-15-19-23(5,6)20-16-12-8-10-14-18-22(3)4;/h21-22H,7-20H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
UINVIMVXKWJZJW-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCCC[N+](C)(C)CCCCCCCC(C)C.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
Diisodecyldimethylammonium Chloride (DIDAC): A Comprehensive Physicochemical Profile for Advanced Applications
This technical guide offers an in-depth examination of the fundamental physicochemical properties of Diisodecyldimethylammonium chloride (DIDAC). Tailored for researchers, scientists, and professionals engaged in drug development and formulation, this document transcends a mere listing of data. It provides a synthesized analysis, grounded in established scientific principles, to illuminate the causality behind DIDAC's behavior. A thorough understanding of these core characteristics is paramount for formulating effective, stable, and safe products, predicting its performance in complex systems, and ensuring regulatory compliance.
Molecular Identity and Structural Elucidation
Diisodecyldimethylammonium chloride (DIDAC) is a prominent member of the quaternary ammonium compound (QAC) family, classifying it as a cationic surfactant.[1] Its molecular architecture features two long, branched isodecyl chains and two methyl groups covalently bonded to a central, positively charged nitrogen atom, with a chloride anion providing charge neutrality.
A critical point of understanding lies in the term "isodecyl." This does not denote a single, linear C10 isomer but rather a complex mixture of branched-chain C10 isomers. This structural heterogeneity is a direct consequence of its synthesis, which typically involves the oligomerization of propylene. This isomeric complexity is a defining feature, not a defect. It significantly influences DIDAC's physical state, enhancing its liquidity at room temperature compared to linear-chain analogues, and contributes to its high biocidal efficacy.
Key Identifiers:
| Identifier | Value | Source |
| Chemical Name | Diisodecyldimethylammonium chloride | [2] |
| CAS Number | 7173-51-5 | [1][2] |
| EC Number | 230-525-2 | [1][2] |
| Molecular Formula | C₂₂H₄₈ClN | [1] |
| Average Molecular Weight | 362.08 g/mol | [1][3] |
Core Physicochemical Properties: A Quantitative Overview
The following table summarizes the key physicochemical properties of DIDAC, which are foundational to its application in diverse formulations.
| Property | Value / Description | Significance in Formulation & Application |
| Appearance | Clear, pale yellow to straw-colored liquid.[2][4] | Indicates purity and allows for use in formulations where clarity is desired. Its liquid state facilitates ease of handling and blending. |
| Odor | Mild, almond-like or alcoholic.[4] | An important sensory parameter for final product formulations, especially in consumer-facing applications. |
| Solubility | Freely soluble in water; soluble in polar organic solvents like ethanol and acetone.[1][4] | High water solubility is essential for creating effective aqueous-based disinfectants and cleaners. Solubility in organic solvents provides versatility for non-aqueous or mixed-solvent systems. |
| Density | Approx. 0.93-0.98 g/cm³ at 20°C.[2] | A critical parameter for precise manufacturing, enabling accurate dosing and weight-to-volume calculations. |
| pH (1% aqueous solution) | Typically 6.0-8.0.[2] | A near-neutral pH range makes it compatible with a wide array of excipients and less corrosive to surfaces than highly acidic or alkaline biocides. |
| Boiling Point | >180°C.[3][5] | The high boiling point signifies low volatility, contributing to formulation stability during storage and ensuring the active ingredient remains on treated surfaces. |
| Vapor Pressure | <0.00001 Pa at 20°C.[3] | Extremely low vapor pressure confirms its non-volatile nature, which is crucial for maintaining concentration and for worker safety. |
| Flash Point | Approx. 96°C (closed cup) | A key safety metric for handling, storage, and transportation, indicating its flammability characteristics. |
Surface Activity: The Mechanism of Action
As a cationic surfactant, DIDAC's primary functions—whether as a biocide, conditioning agent, or emulsifier—are dictated by its behavior at interfaces. The molecule's amphipathic nature, with a hydrophilic quaternary ammonium "head" and two large, hydrophobic branched "tails," drives it to accumulate at interfaces like air-water, oil-water, and, most importantly, microbial cell membranes.
A fundamental parameter for any surfactant is its Critical Micelle Concentration (CMC). This is the concentration threshold above which individual surfactant molecules (monomers) in a solution begin to self-assemble into organized aggregates known as micelles. Above the CMC, properties like surface tension become relatively constant.
The Causality Behind CMC's Importance:
-
Biocidal Efficacy: The monomeric form of DIDAC is considered the most biocidally active. Individual molecules can more readily adsorb to and integrate with the negatively charged phospholipids in microbial cell membranes, leading to membrane disruption, leakage of essential cytoplasmic contents, and cell death.
-
Formulation Science: Micelle formation can significantly alter a formulation's properties, including its ability to solubilize oils, fragrances, or other poorly soluble components. Understanding the CMC is crucial for creating stable and effective microemulsions or other complex delivery systems.
Experimental Protocol: Determination of Critical Micelle Concentration (CMC) via Tensiometry
This protocol describes the standardized Du Noüy ring method for determining the CMC. The underlying principle is that as the concentration of a surfactant increases, it populates the air-water interface, reducing the solution's surface tension. This reduction continues until the interface is saturated, at which point micelles begin to form in the bulk solution, and the surface tension plateaus.
Materials & Equipment:
-
Precision Tensiometer (e.g., Krüss, Lauda) with a platinum-iridium Du Noüy ring
-
High-purity DIDAC standard
-
ASTM Type I or equivalent deionized water
-
High-precision analytical balance
-
Class A volumetric flasks and pipettes
-
Temperature-controlled sample vessels
Step-by-Step Methodology:
-
Solution Preparation: Prepare a concentrated stock solution of DIDAC in deionized water (e.g., 1000 mg/L). Perform a series of precise dilutions to create solutions spanning a wide concentration range expected to bracket the CMC (e.g., 0.1 to 500 mg/L).
-
Instrument Calibration & Ring Preparation: Calibrate the tensiometer according to the manufacturer's protocol using deionized water of a known surface tension. The Du Noüy ring must be impeccably clean; this is achieved by flaming it to a red heat in an alcohol lamp to burn off any organic residues. Allow it to cool completely.
-
Temperature Equilibration: Place each sample solution in the measurement vessel and allow it to equilibrate to a constant temperature (e.g., 25°C), as surface tension is temperature-dependent.
-
Measurement Cycle:
-
Immerse the clean ring below the surface of the sample solution.
-
Initiate the measurement cycle. The instrument will slowly raise the ring, forming a meniscus.
-
The force required to pull the ring from the surface is measured just before the meniscus breaks. This force is directly proportional to the surface tension.
-
Perform at least three replicate measurements for each concentration to ensure reproducibility.
-
-
Data Analysis & Interpretation:
-
Plot the average surface tension (mN/m) against the logarithm of the DIDAC concentration.
-
The resulting graph will exhibit two distinct linear regions. The first shows a sharp decrease in surface tension with increasing concentration. The second shows a plateau where surface tension remains nearly constant.
-
The CMC is determined from the intersection point of the two best-fit lines drawn through these regions.
-
Trustworthiness & Self-Validation: The integrity of this protocol is ensured by using high-purity standards, precise dilutions, and rigorous instrument calibration. The clear, sharp inflection point on the resulting plot serves as an internal validation of the data's quality, confirming that a distinct CMC has been accurately identified.
Stability and Degradation Profile
The chemical stability of DIDAC is a cornerstone of its utility, ensuring consistent performance throughout a product's shelf life and providing insight into its environmental persistence.
-
Thermal Stability: DIDAC demonstrates excellent thermal stability, as indicated by its high boiling point and low vapor pressure.[3][4] It withstands typical processing and long-term storage conditions without significant thermal decomposition.
-
pH Stability: It remains stable and effective across a broad pH range (approx. 5-9).[2] This robustness is a significant advantage, allowing for its inclusion in diverse formulations from slightly acidic to moderately alkaline without compromising its activity. However, at extreme pH values (>9), decomposition can be accelerated.[6]
-
Compatibility with Oxidizers: Strong oxidizing agents, such as sodium hypochlorite (bleach) or peracetic acid, will chemically degrade DIDAC, leading to a loss of antimicrobial efficacy. Co-formulation is therefore not recommended.
Logical Framework for Formulation Stability Assessment
The following diagram outlines a comprehensive workflow for evaluating the stability of a final product containing DIDAC. This systematic approach is essential for establishing product shelf-life and ensuring quality.
Caption: A logical workflow for the stability testing of a DIDAC-based product.
Formulation Compatibility
A deep understanding of DIDAC's compatibility is non-negotiable for the successful development of multi-component products. As a cationic molecule, its interactions are governed by electrostatic forces.
-
Compatible: DIDAC is highly compatible with other cationic surfactants and with non-ionic surfactants. This synergy is often exploited in advanced disinfectant-cleaners, where non-ionics provide detergency to lift soils, allowing the cationic DIDAC to effectively reach and kill microbes on the surface.
-
Incompatible: The primary and most critical incompatibility is with anionic materials. This includes anionic surfactants (e.g., sodium lauryl sulfate, soaps), thickeners (e.g., carbomers, xanthan gum), and other negatively charged polymers. The electrostatic attraction between the cationic DIDAC and anionic substances results in the formation of an insoluble complex, leading to precipitation and the deactivation of both components.
-
Material Compatibility: DIDAC exhibits excellent compatibility with a wide range of materials, including stainless steel, many plastics (HDPE, PP, PVC), and ceramics. However, it is always prudent to conduct specific compatibility testing with any proprietary materials, elastomers, or sensitive coatings.
Diagram: Core Compatibility Relationships
Caption: A summary of key chemical compatibilities for DIDAC in formulations.
Conclusion
The physicochemical properties of Diisodecyldimethylammonium chloride are inextricably linked to its high performance as a broad-spectrum biocide and versatile cationic surfactant. Its unique branched alkyl structure confers advantageous physical properties, while its cationic nature dictates its mechanism of action and formulation compatibility. By understanding and applying the principles outlined in this guide—from its molecular identity and surface activity to its stability and compatibility profiles—researchers and formulators can effectively leverage DIDAC to develop robust, stable, and highly efficacious products for a wide range of scientific and commercial applications.
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Laboratory assay of didecyldimethylammonium chloride (DDAC) . (2024, October 30). Filab. [Link]
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Didecyldimethylammonium Chloride (DDAC) | Surfactant Grade . (n.d.). Universal Surfactants. [Link]
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DIDECYLDIMETHYLAMMONIUM CHLORIDE . (n.d.). Ataman Kimya. [Link]
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Didecyl Dimethyl Ammonium Chloride(D1021) . (n.d.). IRO Group Inc. [Link]
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DIDECYLDIMETHYLAMMONIUM CHLORIDE (DDAC) . (n.d.). Ataman Kimya. [Link]
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Is didecyldimethylammonium chloride safe . (2026, January 9). Unilong Industry. [Link]
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What is didecyl dimethyl ammonium chloride used for . (2025, December 16). Unilong Industry. [Link]
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DIDECYLDIMETHYLAMMONIUM CHLORIDE (DDMAC) . (n.d.). Ataman Kimya. [Link]
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Analysis of Didecyldimethylammonium chloride (DDAC) and Benzalkonium chloride (BAC) . (2012, June 29). EURL-SRM. [Link]
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critical micelle concentration (CMC) of Diisodecyldimethylammonium chloride
An In-Depth Technical Guide to the Critical Micelle Concentration (CMC) of Diisodecyldimethylammonium Chloride
This guide provides a comprehensive technical overview of the (DDAC), a cationic surfactant of significant interest to researchers, scientists, and drug development professionals. We will delve into the fundamental principles of micellization, present quantitative data for DDAC, explore the factors influencing its CMC, and provide detailed, field-proven experimental protocols for its accurate determination.
Introduction to Diisodecyldimethylammonium Chloride (DDAC)
Diisodecyldimethylammonium chloride, also known as Didecyldimethylammonium chloride or DDAC, is a quaternary ammonium compound (QAC) that functions as a potent cationic surfactant. Its molecular structure consists of a central, positively charged nitrogen atom bonded to two methyl groups and two isodecyl hydrophobic tails, with a chloride anion. This amphiphilic nature—possessing both a hydrophilic "head" and two hydrophobic "tails"—drives its behavior in solution and at interfaces.
DDAC is widely utilized for its broad-spectrum antimicrobial properties against bacteria, fungi, and viruses.[1] Its applications are extensive, ranging from disinfectants and sanitizers in medical and industrial settings to wood preservatives, algaecides in cooling towers, and as a component in textile finishing and personal care products.[1][2] In drug development, understanding the behavior of such surfactants is crucial for formulation, as they can act as solubilizing agents, emulsifiers, or penetration enhancers. The CMC is the single most important parameter governing these functions.
The Physicochemical Principle: Critical Micelle Concentration (CMC)
Surfactants, at very low concentrations in an aqueous solution, exist as individual molecules or monomers. These monomers tend to adsorb at interfaces (e.g., the air-water surface), orienting their hydrophobic tails away from the water, which results in a decrease in the solution's surface tension.[3]
As the surfactant concentration is increased, the interface becomes saturated with monomers. At a specific, well-defined concentration, the monomers begin to self-assemble spontaneously in the bulk of the solution into organized aggregates known as micelles .[4] This threshold is the Critical Micelle Concentration (CMC) . Above the CMC, the concentration of free monomers remains relatively constant, and any additionally added surfactant molecules form more micelles.[5] This transition is marked by abrupt changes in several physical properties of the solution, including surface tension, conductivity, osmotic pressure, and light scattering, providing the basis for its experimental determination.[4]
Caption: Logical flow of DDAC behavior as concentration increases past the CMC.
Quantitative CMC Data for Diisodecyldimethylammonium Chloride
The CMC is a specific value that is highly dependent on experimental conditions. For DDAC, a reported value provides a critical benchmark for formulation and research.
| Parameter | Value | Conditions | Source |
| CMC (mass/volume) | 650 µg/mL | 20 ± 0.5 °C | European Union (2015)[6] |
| Molecular Weight | 362.1 g/mol | - | PubChem[6] |
| CMC (Molarity, calculated) | ~1.80 mM | 20 ± 0.5 °C | - |
This value of ~1.80 mM serves as an excellent starting point for experimental design. However, it is imperative for researchers to recognize the factors that can significantly alter this value in their specific systems.
Key Factors Influencing the CMC of DDAC
The precise CMC of DDAC can be modulated by several environmental and structural factors. Understanding these influences is key to designing robust experimental systems and formulations.
| Factor | Effect on CMC | Scientific Rationale |
| Alkyl Chain Structure | Complex | Increasing linear alkyl chain length generally decreases the CMC due to greater hydrophobicity.[7] The two C10 chains of DDAC provide significant hydrophobic driving force for micellization. The "iso" branching may slightly increase the CMC compared to a linear C10 chain due to steric hindrance, which can disrupt efficient packing within the micelle core.[8] |
| Addition of Electrolytes | Decrease | For ionic surfactants like DDAC, adding salts (e.g., NaCl, KBr) shields the electrostatic repulsion between the positively charged quaternary ammonium head groups. This reduction in repulsion lowers the energy barrier for aggregation, thus decreasing the CMC.[5] |
| Temperature | Variable | The effect of temperature on ionic surfactants can be complex. Often, the CMC exhibits a U-shaped dependence, with a minimum CMC at a specific temperature. This is due to the interplay between decreased hydration of the hydrophilic head group at higher temperatures (favoring micellization) and disruption of structured water around the hydrophobic tails (disfavoring micellization).[9] |
| Organic Additives | Variable | The presence of other organic molecules, such as alcohols or co-solvents, can alter the bulk solvent properties and may also be incorporated into the micelles. This can either increase or decrease the CMC depending on the nature of the additive. |
Experimental Protocols for CMC Determination
The determination of a surfactant's CMC relies on detecting the sharp change in a physical property of the solution around the point of micellization.[3] For an ionic surfactant like DDAC, conductometry and tensiometry are two of the most reliable and widely used methods. These protocols are designed to be self-validating, as the clear inflection point in the data provides intrinsic confirmation of the phase transition.
Method 1: Determination by Surface Tensiometry
Principle: This method is based on the principle that as surfactant monomers are added to a solvent, they adsorb at the surface, reducing surface tension. Once the surface is saturated and micelles begin to form (at the CMC), the surface tension of the solution remains relatively constant.[3] A plot of surface tension versus the logarithm of surfactant concentration will show a distinct break point, which is the CMC.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of DDAC in high-purity, deionized water (e.g., 20 mM). Ensure the concentration is well above the expected CMC (~1.80 mM).
-
Serial Dilutions: Prepare a series of at least 15-20 dilutions from the stock solution. It is critical to create a range of concentrations that bracket the expected CMC, with sufficient data points both below and above it. A logarithmic dilution series is often efficient.
-
Temperature Equilibration: Place all solutions in a thermostated water bath to ensure all measurements are performed at a single, constant temperature (e.g., 25.0 ± 0.1 °C). Temperature control is crucial as surface tension is temperature-dependent.
-
Tensiometer Calibration: Calibrate the surface tensiometer according to the manufacturer's instructions, typically using a substance with a known surface tension like pure water. The Wilhelmy plate or Du Noüy ring methods are standard.
-
Measurement: Beginning with the most dilute solution and progressing to the most concentrated, measure the surface tension of each sample. Thoroughly clean and dry the plate or ring between each measurement to prevent cross-contamination.
-
Data Analysis: Plot the measured surface tension (γ, in mN/m) on the y-axis against the logarithm of the DDAC concentration (log C) on the x-axis. The resulting graph will show two linear regions. The CMC is determined from the concentration at the intersection point of the regression lines drawn through these two regions.
Caption: Experimental workflow for determining CMC using conductometry.
Conclusion
The critical micelle concentration is a cornerstone parameter for understanding and applying Diisodecyldimethylammonium chloride. With a reported CMC of approximately 1.80 mM, DDAC begins its self-assembly into micelles, a transition that fundamentally alters its solution properties and dictates its efficacy as a biocide, emulsifier, and formulation excipient. For professionals in research and drug development, the ability to both understand the factors that influence this value and to measure it accurately using robust methods like tensiometry and conductometry is essential for harnessing the full potential of this versatile cationic surfactant.
References
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Park, S., & Seong, J. (2020). Formation of lamellar body-like structure may be an initiator of didecyldimethylammonium chloride-induced toxic response. Toxicology and Applied Pharmacology, 404, 115174. [Link]
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Gaudino, E. C., et al. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? Langmuir, 36(21), 5795–5803. [Link]
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Agilent Technologies. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Application Note. [Link]
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Wang, L., et al. (2015). Micellar and Interfacial Behavior of Mixed Systems Containing Glycoside-Based Surfactant and Cationic Didecyldimethylammonium Chloride. Journal of Surfactants and Detergents. [Link]
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ResearchGate. (n.d.). Cmc and c cmc values of quaternary ammonium salts 1a-1g at 25 °C. [Table]. [Link]
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Nowak, I., et al. (2019). Effect of the alkyl chain length on micelle formation for bis(N-alkyl-N,N-dimethylethylammonium)ether dibromides. Comptes Rendus Chimie, 22(5), 414-419. [Link]
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Quora. (2020). Why does critical micelle concentration decrease with an increase in chain length hydrophobic portion (alkyl group)?. [Link]
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Padilha, A. P. M., et al. (2016). The effect of the cation alkyl chain branching on mutual solubilities with water and toxicities. RSC Advances, 6(81), 77508-77519. [Link]
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Structural and Physicochemical Profiling of Diisodecyldimethylammonium Chloride (DIDAC): A Technical Guide for Formulation Scientists
Executive Summary
Diisodecyldimethylammonium chloride (DIDAC) is a specialized, branched-chain quaternary ammonium compound (QAC) widely utilized in the formulation of high-performance disinfectants, sanitizers, and personal care preservatives. Often commercially sourced under trade names such as BTC 99 (Stepan Co.)[1], DIDAC represents a structural evolution from traditional linear QACs. This whitepaper provides an in-depth analysis of DIDAC’s molecular architecture, its structure-function causality in microbial membrane disruption, and self-validating analytical methodologies for its quantification.
Physicochemical Profiling & Structural Elucidation
Unlike its linear isomer didecyldimethylammonium chloride (DDAC), DIDAC features branched "isodecyl" alkyl chains (typically 8-methylnonyl groups). This structural nuance is critical: the branching introduces steric hindrance that alters the packing density of the surfactant molecules at the lipid-water interface. Consequently, DIDAC exhibits unique solubility profiles and micellar behaviors, which can reduce ocular irritation in specific formulations while maintaining potent biocidal efficacy[2].
The permanent positive charge on the central quaternary nitrogen provides the electrostatic driving force required to target and bind to negatively charged bacterial cell walls[3].
Quantitative Chemical Data
The following table summarizes the core physicochemical parameters of DIDAC, confirming its molecular weight and elemental composition[4],[5].
| Property | Value |
| IUPAC / Systematic Name | N,N-dimethyl-N-(8-methylnonyl)-8-methylnonan-1-aminium chloride |
| Common Name | Diisodecyldimethylammonium chloride (DIDAC) |
| CAS Registry Number | 91490-94-7 |
| Molecular Formula | C22H48ClN |
| Molecular Weight | 362.08 g/mol |
| Structural Class | Cationic Surfactant (Dialkyldimethylammonium) |
| Primary Commercial Trade Name | BTC 99 |
Mechanistic Action: Membrane Disruption Dynamics
The biocidal mechanism of DIDAC is a direct consequence of its amphiphilic structure. The causality of cell death follows a specific thermodynamic and electrostatic sequence. First, the cationic nitrogen headgroup is electrostatically attracted to the anionic phospholipids and teichoic acids on the microbial surface. Following adsorption, the highly hydrophobic, branched isodecyl tails intercalate into the lipid bilayer. The steric bulk of the isodecyl groups forces the lipid molecules apart, drastically increasing membrane fluidity and causing catastrophic structural destabilization, leading to the leakage of intracellular components (e.g., potassium ions, nucleic acids) and subsequent cell lysis.
Fig 1: Mechanistic pathway of DIDAC-mediated bacterial membrane disruption.
Analytical Workflows & Experimental Validation
Step-by-Step Methodology: Two-Phase Titration of DIDAC
Principle: DIDAC (cationic) forms a lipophilic ion-pair complex with an anionic dye (mixed indicator), partitioning into a chloroform layer to yield a pink color. Titration with a standardized anionic surfactant (Sodium Dodecyl Sulfate, SDS) displaces the dye into the aqueous phase, turning the chloroform layer colorless at the equivalence point.
-
Titrant Standardization (Self-Validation Step):
-
Prepare a 4.0 mM solution of SDS.
-
Titrate against a known, high-purity standard of Hyamine 1622 (benzethonium chloride) to determine the exact molarity of the SDS titrant.
-
-
Sample Preparation:
-
Accurately weigh an aliquot of the DIDAC raw material or formulation.
-
Dilute with deionized water to achieve an estimated DIDAC concentration of approximately 4.0 mM.
-
-
Phase Setup:
-
In a glass titration vessel, combine 15 mL of chloroform, 10 mL of deionized water, and 5 mL of acidic mixed indicator solution (dimidium bromide and disulphine blue).
-
Add 10 mL of the prepared DIDAC sample solution. The chloroform layer will immediately turn pink.
-
-
Titration Execution:
-
Titrate the mixture with the standardized SDS solution using a class-A burette.
-
Critical Causality: Vigorously shake or stir the two-phase mixture after every addition to ensure complete phase transfer and reaction of the lipophilic complex.
-
-
Endpoint Detection:
-
Observe the phase separation after shaking. The equivalence point is reached exactly when the pink color disappears from the bottom chloroform layer (becoming completely colorless), and the upper aqueous layer assumes a blue-grey tint.
-
-
Calculation:
-
Calculate the active weight percentage of DIDAC using the volume of SDS consumed, its standardized molarity, and the molecular weight of DIDAC (362.08 g/mol ).
-
Fig 2: Two-phase titration workflow for the quantitative analysis of DIDAC.
Formulation & Synergistic Applications
DIDAC is heavily integrated into industrial, institutional, and medical cleaning products. Its efficacy in these environments is strictly validated against European standard testing protocols, notably EN13624 (fungicidal/yeasticidal activity) and EN13727 (bactericidal activity)[6].
To maximize the biocidal kinetics of DIDAC, formulation scientists frequently employ synergistic pairing. For instance, combining DIDAC with chelating agents like tetrasodium EDTA[7] sequesters divalent cations (Ca2+, Mg2+) from the lipopolysaccharide layer of Gram-negative bacteria, artificially increasing membrane permeability and allowing DIDAC to penetrate more rapidly. Furthermore, recent advancements in cosmetic and personal care preservation demonstrate that combining QACs like DIDAC with alkylene glycol esters drastically reduces the minimum inhibitory concentration (MIC) required to prevent microbial spoilage[8].
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Diisodecyldimethylammonium chloride CAS number and chemical identifiers
An In-depth Technical Guide to Didecyldimethylammonium Chloride (DDAC)
A Note on Nomenclature: This guide focuses on Didecyldimethylammonium Chloride (DDAC) , the common and extensively studied quaternary ammonium compound with the CAS Number 7173-51-5. The term "diisodecyl" refers to a branched-chain isomer, for which there is limited specific technical data available. In many contexts, the terms are used interchangeably, though chemically they represent distinct structures. This guide will proceed with the data for the straight-chain didecyl compound, which is the subject of the vast majority of scientific literature and commercial applications.
Core Chemical Identity and Identifiers
Didecyldimethylammonium chloride (DDAC) is a cationic surfactant and a fourth-generation quaternary ammonium compound (QAC). Its molecular structure consists of a central nitrogen atom covalently bonded to two methyl groups and two straight-chain decyl groups (C10), with a chloride anion providing the counter-ion.[1][2] This amphiphilic structure, featuring a hydrophilic cationic "head" and two hydrophobic alkyl "tails," is the basis for its wide-ranging applications.
Chemical Identifiers
A precise understanding of a chemical substance begins with its unique identifiers, which are crucial for database searches, regulatory compliance, and scientific communication.
| Identifier | Value | Source |
| CAS Number | 7173-51-5 | [1][2][3] |
| EC Number | 230-525-2 | [3] |
| IUPAC Name | N-Decyl-N,N-dimethyldecan-1-aminium chloride | [1] |
| Molecular Formula | C22H48ClN | [1][2] |
| InChI Key | RUPBZQFQVRMKDG-UHFFFAOYSA-M | [1][3] |
| UNII | JXN40O9Y9B | [3] |
| Synonyms | DDAC, Dimethyldidecylammonium chloride, Quaternium-12, Bardac 22 | [1][2] |
Physicochemical Properties
The physical and chemical properties of DDAC dictate its behavior in various formulations and environments.
| Property | Value | Source |
| Molar Mass | 362.08 g/mol | [1][2] |
| Appearance | Colorless solid to a clear or slightly yellow liquid, depending on purity and formulation | [1][2] |
| Melting Point | Approximately 88-100 °C (Varies with purity) | [1][2] |
| Density | ~0.87 g/cm³ (at 20 °C) | [1][2] |
| Solubility | Soluble in water, ethanol, and other polar organic solvents. | [2] |
Synthesis and Manufacturing
The primary industrial synthesis of DDAC is a quaternization reaction. This process involves the reaction of a tertiary amine, didecylmethylamine, with an alkylating agent, typically methyl chloride.
The reaction is generally carried out in a suitable solvent, such as industrial alcohol or isopropanol, under controlled temperature and pressure to ensure high conversion rates and purity.[4] Catalysts may be used to improve the reaction speed and overall efficiency of the process.[4]
Caption: Generalized synthesis pathway for DDAC.
Mechanism of Action: Antimicrobial Activity
DDAC exerts its potent biocidal activity primarily through the disruption of microbial cell membranes.[1] This mechanism is a hallmark of cationic surfactants and is effective against a broad spectrum of bacteria, fungi, and enveloped viruses.
The process can be described in a multi-step model:
-
Adsorption and Binding: The positively charged cationic head of the DDAC molecule is electrostatically attracted to the negatively charged components of the microbial cell wall and membrane (e.g., teichoic acids in Gram-positive bacteria, phospholipids).
-
Hydrophobic Interaction: The long, hydrophobic decyl chains penetrate the lipid bilayer of the cell membrane.
-
Membrane Disruption: This insertion disrupts the ordered structure of the lipid bilayer, increasing its fluidity and permeability.[5]
-
Leakage of Intracellular Components: The compromised membrane allows essential intracellular components, such as potassium ions, proteins, and nucleotides, to leak out, leading to metabolic collapse.[5]
-
Enzyme Inactivation: DDAC can also denature essential cellular enzymes, further contributing to cell death.
This disruption of the fundamental barrier between the cell and its environment is a rapid and efficient killing mechanism.[5]
Caption: DDAC's mechanism of antimicrobial action.
Applications in Research and Drug Development
While DDAC is widely known as a disinfectant, its properties are leveraged in several areas relevant to scientific research and pharmaceutical development.
-
Disinfectant and Biocide: Its primary application is as a broad-spectrum disinfectant in hospitals, laboratories, and food processing facilities. It is effective even in the presence of organic soil and hard water, making it a robust choice for challenging environments.[6]
-
Wood Preservation: DDAC is used as a fungicide and termiticide to protect wood products from decay and insect attack.[7]
-
Phase Transfer Catalyst: In organic synthesis, DDAC can act as a phase transfer catalyst, facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic).
-
Formulation Excipient: In some topical and cosmetic formulations, related quaternary ammonium compounds are used for their antistatic and conditioning properties.[8]
-
Nanoparticle Synthesis: The bromide salt of the related compound, didodecyldimethylammonium bromide (DDAB), has been utilized in the synthesis of nanostructured lipid carriers and other nanoparticles for potential drug delivery applications.
Experimental Protocols: Evaluating Antimicrobial Efficacy
A standard method to assess the bactericidal activity of a disinfectant like DDAC is the Suspension Test (e.g., EN 1276 or ASTM E2315).
Protocol: Quantitative Suspension Test for Bactericidal Activity
-
Preparation of Test Organism: Culture a target bacterium (e.g., Escherichia coli) in a suitable liquid broth to achieve a logarithmic growth phase. Centrifuge, wash, and resuspend the cells in a standardized hard water or saline solution to a final concentration of approximately 1.5–5.0 x 10⁸ CFU/mL.
-
Preparation of Disinfectant Solutions: Prepare a series of dilutions of the DDAC product in standardized hard water to bracket the expected effective concentration.
-
Exposure: At time zero, add 1 part of the bacterial suspension to 8 parts of the DDAC solution and 1 part of an interfering substance (e.g., bovine albumin solution, to simulate organic soil). Mix immediately.
-
Contact Time: Maintain the mixture at a controlled temperature (e.g., 20°C) for a specified contact time (e.g., 5 minutes).
-
Neutralization: After the contact time, transfer a 1 mL aliquot of the mixture to 9 mL of a validated neutralizing solution to stop the antimicrobial action of the DDAC.
-
Enumeration: Perform serial dilutions of the neutralized sample and plate onto a non-selective agar medium.
-
Incubation and Counting: Incubate the plates (e.g., 24-48 hours at 37°C) and count the number of surviving colonies (CFU/mL).
-
Calculation: Calculate the logarithmic reduction in viable counts compared to a control sample performed with hard water instead of the disinfectant. A log reduction ≥ 5 is typically required to demonstrate bactericidal efficacy.
Safety and Toxicological Profile
DDAC is classified as a hazardous substance and requires careful handling.
-
Human Health: It is harmful if swallowed and can cause severe skin burns and serious eye damage. Inhalation of mists can cause respiratory irritation.[7] Standard personal protective equipment (PPE), including gloves, safety glasses, and appropriate respiratory protection, is mandatory when handling concentrated solutions.
-
Environmental Hazards: DDAC is very toxic to aquatic life with long-lasting effects. Due to its stability, it can persist in wastewater systems.[1] Therefore, release into the environment must be strictly avoided, and disposal must be conducted through approved waste management facilities.
Conclusion
Didecyldimethylammonium chloride is a highly effective and versatile quaternary ammonium compound with a well-understood mechanism of action. Its primary role as a broad-spectrum disinfectant is supported by its robust performance under challenging conditions. While its toxicological profile necessitates careful handling and environmental stewardship, its utility in disinfection, preservation, and chemical synthesis makes it a compound of significant importance in both industrial and research settings.
References
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Takahashi, I., et al. (2007). Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coli and morphological changes of the cells. PubMed. [Link]
-
LookChem. (n.d.). Cas 3401-74-9, Didodecyl dimethyl ammonium chloride. Retrieved from LookChem. [Link]
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European Chemicals Agency (ECHA). (n.d.). Didodecyldimethylammonium chloride - Identity. Retrieved from ECHA. [Link]
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Wikipedia. (n.d.). Didecyldimethylammonium chloride. Retrieved from Wikipedia. [Link]
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PubChem. (n.d.). Didecyldimethylammonium Chloride. Retrieved from PubChem. [Link]
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European Chemicals Agency (ECHA). (n.d.). Dodecyldimethylammonium chloride - Identity. Retrieved from ECHA. [Link]
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PubChem. (n.d.). Dilauryldimethylammonium chloride. Retrieved from PubChem. [Link]
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PubChem. (n.d.). Dicetyldimethylammonium chloride. Retrieved from PubChem. [Link]
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Pamu Kimya. (n.d.). Didecyldimethylammonium Chloride. Retrieved from Pamu Kimya. [Link]
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Academia.edu. (n.d.). Efficacy of Didecyl Dimethyl Ammonium Chloride (DDAC), Disodium Octaborate Tetrahydrate (DOT), and Chlorothalonil (CTL) against Common Mold Fungi. Retrieved from Academia.edu. [Link]
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Wikipedia. (n.d.). Dimethyldioctadecylammonium chloride. Retrieved from Wikipedia. [Link]
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solubility profile of Diisodecyldimethylammonium chloride in organic solvents
This guide details the solubility profile, solvation thermodynamics, and characterization protocols for Diisodecyldimethylammonium chloride (DIDAC) . It is designed for formulation scientists and process engineers requiring precise physicochemical data for drug delivery systems, biocidal formulations, and phase-transfer catalysis.[1]
Executive Summary & Molecular Architecture
Diisodecyldimethylammonium chloride (DIDAC) is a cationic surfactant belonging to the dialkyl quaternary ammonium class. Unlike its straight-chain analog (Didecyldimethylammonium chloride, DDAC, CAS 7173-51-5), DIDAC features branched isodecyl chains.[1] This structural branching disrupts crystalline packing, significantly lowering the melting point and altering solvation kinetics in non-polar media.
Molecular Specifications
-
Chemical Structure: Two isodecyl (branched C10) tails, two methyl groups, quaternary nitrogen, chloride counterion.
-
CAS Number: 38431-14-0 (Generic/Isomeric variants often referenced under dialkyl quat categories).[1]
-
Physical State: Viscous liquid or low-melting paste (due to branching), contrasting with the solid/crystalline nature of pure straight-chain analogs.[1]
Solvation Mechanism
The solubility of DIDAC is governed by a competitive interaction mechanism :
-
Cationic Head Group (
): Demands high dielectric constant solvents (water, alcohols) for ion-dipole stabilization.[1] -
Dual Hydrophobic Tails (
branched): Drive solubility in lipophilic and aromatic solvents via London Dispersion forces.[1] -
Branching Effect: The iso-structure increases free volume, enhancing solubility in intermediate polarity solvents (ketones, esters) compared to rigid linear analogs.
Solubility Profile
The following data categorizes DIDAC solubility based on solvent polarity and functional class. Data is synthesized from standard thermodynamic behaviors of dialkyl quaternary ammoniums.
Quantitative Solubility Matrix
| Solvent Class | Specific Solvent | Solubility Status | Mechanism & Notes |
| Protogenic / Polar | Water | Soluble / Dispersible | Forms micelles/gels at high concentrations.[1] Solubility is temperature-dependent; often exhibits a Krafft point < 0°C due to branching.[1] |
| Methanol / Ethanol | Miscible | Primary solvation via ion-dipole interactions.[1] Preferred carrier solvents for commercial formulations (e.g., 50-80% solutions).[1] | |
| Isopropanol | Miscible | Excellent cosolvent; balances head-group solvation with tail compatibility.[1] | |
| Chlorinated | Chloroform | Freely Soluble | High solubility due to specific solvation of the chloride ion and compatibility with alkyl chains. |
| Dichloromethane (DCM) | Freely Soluble | Standard solvent for extraction and partitioning protocols.[1] | |
| Aromatic | Benzene / Toluene | Highly Soluble | |
| Ketones | Acetone | Soluble | Good solubility, though less than alcohols.[2] Often used for recrystallization/purification when mixed with non-polar antisolvents.[1] |
| Aliphatic | n-Hexane | Insoluble / Poor | Critical Distinction: The ionic head group is incompatible with purely non-polar aliphatics.[1] DIDAC may form inverted micelles or separate as an oil.[1] |
| Cyclohexane | Sparingly Soluble | Slightly better than hexane due to ring structure, but generally requires a polar cosolvent (e.g., 5% isopropanol). |
Thermodynamic Insight: The "Hexane Exclusion"
Despite having two C10 chains, DIDAC is insoluble in pure hexane. The lattice energy (or cohesive energy of the liquid ion pair) exceeds the solvation energy provided by weak dispersion forces of hexane. To solubilize DIDAC in aliphatics, a cosolvent (acting as a "coupler") such as hexanol or isopropanol is strictly required to solvate the ionic head group.
Experimental Protocols
To validate solubility or quantify DIDAC in organic matrices, the following self-validating protocols are recommended.
Protocol A: Saturation Shake-Flask Method (Solubility Determination)
Use this to determine the saturation limit (
-
Preparation: Add excess DIDAC (approx. 2 g) to 10 mL of the target solvent in a borosilicate glass vial.
-
Equilibration: Seal and agitate at constant temperature (
C) for 24 hours using an orbital shaker (200 rpm). -
Separation: Centrifuge at 5,000
for 15 minutes to pellet undissolved material. Note: If a gel forms, temperature adjustment or filtration through a 0.45 m PTFE filter (pre-wetted) is required. -
Quantification: Remove supernatant. Evaporate solvent gravimetrically (if non-volatile impurities are absent) or analyze via Two-Phase Titration (Protocol B).[1]
Protocol B: Epton Two-Phase Titration (Quantification)
The industry standard for quantifying QACs in solution, relying on ion-pair extraction.[1]
-
Reagents:
-
Mechanism:
-
Anionic dye (Disulphine Blue) complexes with cationic DIDAC
Blue ( layer).[1] -
Titration with anionic SLS displaces the dye.
-
End point: DIDAC-SLS complex forms; Dye returns to water layer
Pink ( layer becomes colorless/grey, water becomes pink).
-
-
Step-by-Step:
-
Aliquot 10 mL of DIDAC solution into a stoppered measuring cylinder.
-
Add 15 mL
, 10 mL water, and 5 mL Mixed Acid Indicator. -
Shake vigorously.[1] The organic layer should be blue (indicating QAC presence).
-
Titrate with SLS, shaking after each addition.
-
End Point: The chloroform layer changes from blue to colorless/pink.
-
Visualization of Solvation & Workflows
Figure 1: Solvation Thermodynamics of DIDAC
This diagram illustrates the competing forces that dictate DIDAC's solubility profile.
Caption: Thermodynamic competition between head-group ionization and tail-group dispersion forces determines solvent compatibility.[1]
Figure 2: Solubility Determination Workflow
A decision tree for selecting the correct experimental protocol based on solvent type.
Caption: Decision matrix for selecting between Gravimetric (Method A) and Titration (Method B) protocols.
Applications & Formulation Insights
-
Phase Transfer Catalysis (PTC): DIDAC is an effective PTC because it is soluble in both organic (toluene/chloroform) and aqueous phases.[1] The branched chains often provide higher reaction rates in nucleophilic substitutions compared to linear analogs by creating a more disordered, accessible interface.
-
Emulsifiable Concentrates (ECs): When formulating ECs for agrochemicals, avoid using pure aliphatic hydrocarbons (like kerosene) as the sole solvent. Use Aromatic 150 or Xylene as the primary carrier, or add a polar coupler (e.g., Cyclohexanone or 2-Ethylhexanol) to prevent DIDAC precipitation at low temperatures.[1]
-
Corrosion Inhibition: The high solubility in aromatics allows DIDAC to be formulated into oil-field corrosion inhibitors where it films on metal surfaces.[1] The branched structure improves film persistence under high-shear flow compared to linear chains.[1]
References
-
PubChem. (2024).[1] Didecyldimethylammonium chloride (Compound Summary).[1][4][5][6][7][8][9] National Library of Medicine.[1] [Link][1]
-
ECHA. (2024).[1] Registration Dossier - Didecyldimethylammonium chloride.[1] European Chemicals Agency.[1] [Link][1]
-
ASTM International. (2021).[1] ASTM D3049-89(2009): Standard Test Method for Synthetic Anionic Ingredient by Cationic Titration.[1] (Adapted for Cationic determination).[1] [Link][1]
-
Ralston, A. W., et al. (1948). The Solubilities of Long-Chain Dialkyldimethylammonium Chlorides in Organic Solvents.[1][8] The Journal of Organic Chemistry. [Link]
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mechanism of action of Diisodecyldimethylammonium chloride as a biocide
An In-Depth Technical Guide to the Biocidal Mechanism of Diisodecyldimethylammonium Chloride (DIDAC)
Introduction
Diisodecyldimethylammonium chloride (DIDAC) is a fourth-generation quaternary ammonium compound (QAC), a class of cationic surfactants renowned for their potent, broad-spectrum antimicrobial properties.[1][2] As a dual-chain QAC, DIDAC exhibits superior biocidal activity and is a cornerstone active ingredient in disinfectants, sanitizers, and antiseptics used across healthcare, industrial, and institutional settings.[3][4] Its effectiveness stems from a rapid and multifaceted assault on microbial cells, primarily targeting the cytoplasmic membrane.[3][5] This guide provides a detailed exploration of the molecular mechanisms underpinning DIDAC's biocidal action, offering field-proven insights and experimental protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties: The Foundation of Biocidal Activity
The potent antimicrobial efficacy of DIDAC is intrinsically linked to its molecular architecture. As a cationic surfactant, its structure is amphiphilic, comprising two key moieties:
-
A Cationic "Head": A positively charged quaternary nitrogen atom. This feature is crucial for the initial interaction with the predominantly negatively charged surfaces of microorganisms.[6]
-
Two Hydrophobic "Tails": Two non-polar isodecyl (C10) alkyl chains. These twin chains enhance its surface activity and ability to penetrate the lipid-rich core of microbial membranes, a key advantage of fourth-generation QACs.[2][7]
This dual nature allows DIDAC to readily associate with and subsequently disrupt the fundamental barrier between the microorganism and its environment: the cell membrane.
The Core Mechanism: A Multi-Step Assault on the Microbial Cell Membrane
The primary mode of action for DIDAC is the catastrophic disruption of the microbial cytoplasmic membrane.[3][8][9] This process is not a single event but a sequential cascade that progressively compromises membrane integrity and function, ultimately leading to cell death. The mechanism can be delineated into several key stages.[10][11]
Stage 1: Electrostatic Adsorption and Surface Binding
The biocidal process begins with the electrostatic attraction between the positively charged cationic head of the DIDAC molecule and the net negative charge of the microbial cell surface.[6] In bacteria, this negative charge is conferred by components such as teichoic acids in the cell wall of Gram-positive bacteria and the lipopolysaccharides (LPS) of the outer membrane in Gram-negative bacteria.[6] This initial adsorption concentrates DIDAC molecules at the cell surface, facilitating the subsequent disruptive steps.
Stage 2: Intercalation and Membrane Disorganization
Following adsorption, the hydrophobic twin alkyl chains of DIDAC penetrate and intercalate into the lipid bilayer of the cytoplasmic membrane.[5][7] This insertion disrupts the highly ordered structure of the membrane phospholipids. The presence of the bulky DIDAC molecules creates voids and weakens the intermolecular interactions between the lipid molecules, leading to an increase in membrane fluidity and a loss of structural integrity.[9]
Stage 3: Permeability Breach and Leakage of Cellular Contents
As the membrane becomes disorganized, its function as a selective barrier is compromised. This leads to a significant increase in permeability, causing the leakage of essential low-molecular-weight intracellular components, such as potassium ions, phosphates, and metabolic precursors.[8][11] At sufficient concentrations, this damage escalates, resulting in the efflux of larger molecules like proteins, RNA, and DNA, which can be quantified experimentally.[9][12][13] This loss of critical cellular constituents cripples metabolic function.
Stage 4: Metabolic Collapse and Cell Lysis
The widespread leakage of ions dissipates the crucial electrochemical gradients (proton motive force) across the membrane, a process known as membrane depolarization.[6] This effectively short-circuits the cell's energy-generating systems, such as ATP synthesis, and halts membrane-dependent transport processes. Concurrently, the degradation of proteins and nucleic acids ensues.[10][11] The final stage often involves the activation of autolytic enzymes within the cell wall, leading to complete cell lysis.[11] At higher concentrations of DIDAC, visible morphological damage, such as the formation of protrusions or "blebs" on the cell surface, has been observed through electron microscopy.[9][13]
Intracellular Targets and Secondary Effects
While membrane disruption is the primary lethal event, DIDAC also exerts secondary effects by interacting with intracellular components once the membrane is breached:
-
Denaturation of Proteins: As a surfactant, DIDAC can disrupt the tertiary structure of proteins, leading to denaturation and loss of function. This includes essential cytoplasmic and membrane-bound enzymes.[4]
-
Interaction with Nucleic Acids: Evidence suggests that QACs can also interact with and bind to DNA, further disrupting cellular processes.[10]
Spectrum of Antimicrobial Activity
DIDAC exhibits a broad spectrum of activity, effective against a wide range of microorganisms.[3][5] However, susceptibility can vary between microbial groups, largely due to differences in their cell envelope structure.
| Microbial Group | Susceptibility | Rationale for Susceptibility |
| Gram-Positive Bacteria | High | The relatively simple peptidoglycan cell wall allows DIDAC easy access to the cytoplasmic membrane.[8][14] |
| Gram-Negative Bacteria | Moderate | The outer membrane, containing lipopolysaccharides (LPS), acts as an additional barrier, reducing DIDAC's access to the inner cytoplasmic membrane.[8][14] |
| Fungi (Yeasts & Molds) | High | DIDAC is effective against fungi, targeting the plasma membrane within the chitinous cell wall.[3][5] |
| Enveloped Viruses | High | The lipid envelope of viruses like influenza and coronaviruses is highly susceptible to disruption by the surfactant action of DIDAC.[3][10] |
Factors Influencing Biocidal Efficacy
The practical effectiveness of DIDAC is influenced by several physicochemical factors. Understanding these variables is critical for optimizing formulation and application protocols in real-world scenarios.
| Factor | Impact on Efficacy | Causality |
| Concentration | Increases efficacy. | Higher concentrations accelerate all stages of membrane disruption, transitioning the effect from bacteriostatic (growth-inhibiting) to bactericidal (killing).[2][8][15] |
| Contact Time | Increases efficacy. | Sufficient time is required for DIDAC to adsorb, penetrate, and induce lethal damage to the cell.[8][15] |
| Temperature | Increases efficacy. | Higher temperatures increase membrane fluidity, potentially enhancing DIDAC's ability to intercalate into the lipid bilayer.[8] |
| pH | More effective in alkaline conditions. | Alkaline pH can increase the negative charge on the microbial cell surface, enhancing the initial electrostatic attraction to the cationic DIDAC molecule.[8] |
| Organic Load | Decreases efficacy. | Organic matter such as blood, soil, or proteins can bind to and neutralize DIDAC molecules, reducing the available concentration to act on microbes.[8] |
| Water Hardness | Decreases efficacy. | Divalent cations (e.g., Ca²⁺, Mg²⁺) in hard water can interfere with the interaction between DIDAC and the bacterial cell surface.[8] |
Experimental Protocols for Mechanistic Elucidation
To validate the mechanism of action and quantify the efficacy of DIDAC, a series of standardized laboratory protocols are employed.
Protocol 1: Determination of Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)
This protocol determines the lowest concentration of DIDAC that inhibits visible microbial growth (MIC) and the lowest concentration that results in microbial death (MBC).
Methodology:
-
Preparation of Inoculum: Culture the test microorganism (e.g., E. coli ATCC 25922) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.[8]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of a DIDAC stock solution in sterile cation-adjusted Mueller-Hinton broth.[8]
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth and inoculum, no DIDAC) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of DIDAC in which no visible turbidity (growth) is observed.[8]
-
MBC Determination: Subculture 100 µL from the wells corresponding to the MIC and higher concentrations onto an appropriate agar medium.
-
Incubation & Enumeration: Incubate the agar plates for 24-48 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Protocol 2: Assessment of Membrane Damage via Nucleic Acid Leakage Assay
This protocol quantifies membrane damage by measuring the leakage of nucleic acids (which absorb light at 260 nm) from the cell.
Methodology:
-
Cell Preparation: Grow the test microorganism to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with a sterile buffer (e.g., phosphate-buffered saline), and resuspend to a standardized optical density.
-
Treatment: Expose aliquots of the cell suspension to various concentrations of DIDAC (including a no-biocide control) for a defined contact time.
-
Separation: Centrifuge the samples to pellet the intact cells.
-
Measurement: Carefully collect the supernatant. Measure the absorbance of the supernatant at 260 nm (A₂₆₀) using a spectrophotometer.[6]
-
Data Analysis: An increase in the A₂₆₀ of the supernatant from treated cells compared to the control indicates a loss of membrane integrity and leakage of nucleic acids.
Conclusion
The biocidal action of Diisodecyldimethylammonium chloride is a potent, multi-stage process centered on the rapid and irreversible disruption of the microbial cell membrane. Its cationic and amphiphilic structure facilitates a cascade of events from electrostatic binding to membrane permeabilization, culminating in metabolic collapse and cell death. A thorough understanding of this mechanism, along with the environmental factors that influence its efficacy, is paramount for the rational design of effective disinfectant formulations and for developing strategies to mitigate the growing challenge of antimicrobial resistance. The experimental frameworks provided herein offer robust systems for validating these mechanistic claims and quantifying the potent efficacy of this essential biocide.
References
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MDPI. (2021). Quaternary Ammonium Compounds (QACs) and Ionic Liquids (ILs) as Biocides: From Simple Antiseptics to Tunable Antimicrobials. Available at: [Link]
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ASM Journals. (2015). Quaternary Ammonium Biocides: Efficacy in Application. Applied and Environmental Microbiology. Available at: [Link]
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PMC. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives. Available at: [Link]
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(2015). Quaternary ammonium biocides as antimicrobial agents protecting historical wood and brick*. Available at: [Link]
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Evans Vanodine. (2021). Residual Biocidal Activity - QACs. Available at: [Link]
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PubMed. (2007). Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells. Available at: [Link]
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-
ResearchGate. The effects of didodecyl dimethyl ammonium chloride on microbial communities and resistance genes in floc, granular and biofilm denitrification sludge. Available at: [Link]
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-
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PMC. (2022). Didecyldimethylammonium Chloride- and Polyhexamethylene Guanidine-Resistant Bacteria Isolated from Fecal Sludge and Their Potential Use in Biological Products for the Detoxification of Biocide-Contaminated Wastewater Prior to Conventional Biological Treatment. Available at: [Link]
-
Canada.ca. (2025). Guidance on efficacy requirements for biocides: Planning your test product and testing. Available at: [Link]
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InfectProtect. (2021). Biocide efficacy testing: What does it all mean?. Available at: [Link]
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Innovatech Labs. BEST Assay™ Method. Available at: [Link]
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Academic Journals. (2013). The influence of Didecyldimethylammonium Chloride on the morphology and elemental composition of Staphylococcus aureus as determined by NanoSAM. Available at: [Link]
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Thermodynamic Stability of Diisodecyldimethylammonium Chloride Solutions: A Technical Guide
Part 1: Executive Summary & Molecular Architecture[1]
Diisodecyldimethylammonium chloride (DIDAC) represents a specific subclass of quaternary ammonium compounds (QACs) distinguished by its branched alkyl chains .[1][2] While often conflated with its linear analog, Didecyldimethylammonium chloride (DDAC), the thermodynamic profile of DIDAC is distinct. The branching at the hydrophobic tail introduces steric bulk that fundamentally alters its self-assembly, phase behavior, and thermal transitions.
This guide provides a rigorous thermodynamic analysis of DIDAC solutions, focusing on the energetic drivers of micellization, phase boundary limits, and chemical stability protocols.[1]
Structural Classification & Physicochemical Baseline[1]
| Property | Specification | Thermodynamic Implication |
| Chemical Name | Diisodecyldimethylammonium chloride | Branched hydrophobe |
| CAS Number | 38431-30-2 (Typical) | Isomeric mixture implies broad phase transitions |
| Molecular Weight | ~362.1 g/mol | Diffusion coefficients, colligative properties |
| Hydrophobe Structure | Branched C10 (Isodecyl) | Increased Critical Packing Parameter ( |
| Physical State (25°C) | Viscous Liquid | Lower |
| Critical Micelle Conc.[1][2] (CMC) | ~0.5 – 1.5 mM (Est.) | Higher than linear DDAC (~0.18 mM) due to steric hindrance |
Part 2: Thermodynamics of Self-Assembly[1][2]
The stability of DIDAC in solution is governed by the delicate balance between the hydrophobic effect (entropic driver) and headgroup repulsion (enthalpic penalty).
The Micellization Process
Unlike linear surfactants, the branched tails of DIDAC prevent tight crystalline packing. This results in a higher Critical Micelle Concentration (CMC) and a shift in the standard free energy of micellization (
The thermodynamic stability of the micelle is described by:
[2]-
Entropic Drive (
): The release of structured water ("icebergs") around the hydrophobic tails upon aggregation is the primary driving force. For DIDAC, the branched tails disrupt water structure less effectively than linear tails per carbon atom, slightly reducing this driving force compared to DDAC.[1] -
Enthalpic Penalty (
): Generally slightly exothermic or near-zero at room temperature.[1][2] The steric repulsion between branched tails in the micelle core adds a positive enthalpic term, destabilizing the micelle relative to the linear form.
Visualization: Thermodynamic Cycle of Micellization
The following diagram illustrates the energy landscape DIDAC navigates during self-assembly.
Figure 1: Thermodynamic cycle of DIDAC micellization.[1][2] Note that tail branching acts as a destabilizing factor for the micelle state, effectively raising the CMC compared to linear analogs.
Part 3: Phase Behavior & Stability Boundaries[1]
The Krafft Temperature & Solubility
One of DIDAC's distinct advantages over linear QACs is its suppressed Krafft point .[1][2]
-
Linear DDAC: High Krafft point; tends to form hydrated crystals/gels at room temperature.[1][2]
-
Branched DIDAC: The branching disrupts crystal lattice formation.[2] Consequently, DIDAC remains thermodynamically stable as a solution (isotropic phase) at much lower temperatures (often <0°C).[1]
Lyotropic Liquid Crystal Phases
At high concentrations, DIDAC exhibits lyotropic mesophases.[1][2] However, the Critical Packing Parameter (CPP) predicts a shift in phase geometry:
Where:
- = Volume of hydrophobic tail (High for DIDAC due to branching)
- = Optimal headgroup area[1][2]
- = Critical chain length (Effective length is shorter for branched chains)[2]
Result:
Part 4: Chemical Stability & Degradation Pathways[1]
While thermodynamically stable regarding phase separation (metastable), chemical stability is absolute within specific pH/T windows.[1][2]
Hydrolytic Stability
DIDAC lacks hydrolyzable bonds (esters, amides).[1][2]
-
Mechanism: The C-N bond is resistant to nucleophilic attack by water or hydroxide ions under ambient conditions.[1][2]
Thermal Degradation (Hofmann Elimination)
The primary degradation pathway is Hofmann Elimination , occurring only under extreme conditions (high T, high pH).[1]
[2]Visualization: Stability Testing Workflow
Figure 2: Experimental workflow for validating the thermodynamic and chemical stability of DIDAC solutions.
Part 5: Experimental Protocols
Protocol: Determination of CMC via Conductivity
This method is self-validating: the intersection of two linear regimes confirms the CMC.
-
Preparation: Prepare a 20 mM stock solution of DIDAC in ultra-pure water (18.2 MΩ·cm).
-
Calibration: Calibrate conductivity probe (K=1.0 or 0.1 cm⁻¹) with KCl standards.
-
Titration:
-
Add stock solution stepwise to a stirred vessel of pure water.
-
Maintain temperature at 25.0°C ± 0.1°C (Thermostatic bath).
-
-
Measurement: Record conductivity (
) after signal stabilization (approx. 2 min per step). -
Analysis: Plot
vs. Concentration ( ).
Protocol: Accelerated Stability Testing (Hofmann Elimination Screen)
-
Sample: Prepare 1% DIDAC solution at pH 12 (adjusted with NaOH).
-
Incubation: Seal in ampoules and incubate at 80°C for 14 days.
-
Analysis: Analyze via HPLC-MS.
References
-
Feitosa, E., et al. (2000).[1][2][3] Phase transition in dioctadecyldimethylammonium bromide and chloride vesicles prepared by different methods. Chemistry and Physics of Lipids. Link
-
NIST. (2012).[1][2] Didecylammonium chloride Thermophysical Property Data. NIST/TRC Web Thermo Tables.[1][2][4] Link
-
PubChem. (2023).[1][2] Didecyldimethylammonium Chloride Compound Summary. National Library of Medicine.[1][2] Link
-
Rosen, M. J., & Kunjappu, J. T. (2012).[1][2] Surfactants and Interfacial Phenomena. John Wiley & Sons.[1][2] (Standard text for QAC thermodynamics).
-
Han, Z., et al. (2013).[1][2][5] Physicochemical Properties and Phase Behavior of Didecyldimethylammonium Chloride/Alkyl Polyglycoside Surfactant Mixtures. Link
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An In-depth Technical Guide on the Toxicological Data and Safety Profile of Diisodecyldimethylammonium Chloride
This guide provides a comprehensive overview of the toxicological data and safety profile of Diisodecyldimethylammonium chloride (DIDAC), a quaternary ammonium compound widely used as a disinfectant, antiseptic, and biocide.[1] This document is intended for researchers, scientists, and drug development professionals to support informed decision-making and risk assessment.
Introduction to Diisodecyldimethylammonium Chloride (DIDAC)
Diisodecyldimethylammonium chloride (DIDAC) is a cationic surfactant with a broad spectrum of antimicrobial activity against bacteria, fungi, and algae.[1] Its mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and eventual cell death.[2][3] DIDAC is a key active ingredient in numerous disinfectant formulations used in healthcare, food processing, and industrial settings.[4]
| Property | Value | Reference |
| CAS Number | 7173-51-5 | [5] |
| Molecular Formula | C22H48ClN | [5] |
| Molecular Weight | 362.09 g/mol | [6] |
| Appearance | Colorless crystals or liquid | [5] |
| Solubility in Water | 0.65 g/L at 20°C | [5] |
| Vapor Pressure | <4.3 x 10-5 mm Hg at 25°C | [5] |
| log Kow | 2.59 at 20°C, pH 7 | [5] |
Toxicological Profile
The toxicological profile of DIDAC has been evaluated through various studies, including acute, sub-chronic, and chronic toxicity assessments, as well as investigations into its genotoxicity, carcinogenicity, and reproductive and developmental effects.
Acute toxicity studies assess the adverse effects of a substance after a single or short-term exposure.
-
Oral Toxicity: DIDAC is classified as having moderate acute oral toxicity.[5] The oral LD50 in rats has been reported to be 84 mg/kg and 238 mg/kg.[6][7]
-
Dermal Toxicity: It is considered to be a severe dermal irritant.[5][8]
-
Inhalation Toxicity: Acute inhalation toxicity is relatively high, with an LC50 of 0.07 mg/L, classifying it into GHS category 2 for inhalation toxicity.[7]
These studies evaluate the effects of repeated exposure to a substance over a longer period.
-
A 90-day dietary study in rats established a systemic No-Observed-Adverse-Effect Level (NOAEL) of 1,000 ppm.[9]
-
In a chronic dietary toxicity study in dogs, the NOAEL for DIDAC was suggested to be 10 mg/kg/day.[7]
-
A 13-week inhalation study in rats determined a NOAEL of 0.11 mg/m³.[10] Effects at higher concentrations included decreased body weight and mild to moderate lung inflammation.[10]
Genotoxicity studies assess the potential of a substance to damage genetic material. Based on available data, DIDAC is not considered to be a germ cell mutagen.[6]
The potential of DIDAC to cause cancer has been evaluated in animal studies. According to the EPA classification, didecyl dimethylammonium chloride is not likely to be carcinogenic to humans.[5] In a study on rats, no adverse oncogenic effects were observed.[5]
These studies examine the potential adverse effects on sexual function, fertility, and development of the offspring.
-
In a two-generation reproduction toxicity study in rats, the reproductive and developmental NOAEL was determined to be 1,500 ppm, which is equivalent to an approximate daily oral dose of 91 mg/kg/day.[9]
-
The systemic toxicity NOAEL for adult and offspring rats was 750 ppm (equivalent to approximately 45 mg/kg/day), based on reduced body weights at higher concentrations.[9]
Mechanism of Toxicity
The primary mechanism of toxicity for quaternary ammonium compounds like DIDAC is the disruption of cell membranes.[11][12] Their cationic nature allows them to interact with negatively charged phospholipids in the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately cell death.[3][12] At high concentrations, they can be corrosive and cause tissue damage.[12] Some studies also suggest that quaternary ammonium compounds can induce oxidative stress by generating reactive oxygen species (ROS).[12]
}
Mechanism of DIDAC-induced cellular toxicity.
Environmental Fate and Ecotoxicology
Understanding the environmental fate of DIDAC is crucial for assessing its overall safety profile.
-
Persistence and Degradation: DIDAC is readily biodegradable under aerobic conditions. However, it can be persistent in anaerobic environments.[13] It is stable to hydrolysis and photolysis.[13]
-
Mobility and Bioaccumulation: DIDAC has a strong tendency to bind to soil and sediment, making it immobile.[13] Its potential for bioaccumulation in aquatic organisms is considered low.[5][13]
-
Aquatic Toxicity: DIDAC is highly toxic to aquatic invertebrates and moderately toxic to fish.[1]
Regulatory Status
The use of DIDAC is regulated by various agencies worldwide.
-
In the United States, it is registered with the Environmental Protection Agency (EPA) as an antimicrobial pesticide.[9]
-
It is also listed in the FDA's inventory of food contact substances.[14]
-
In Europe, its approval status under the Biocidal Products Regulation should be verified for specific uses.
Experimental Protocols
This protocol provides a method for assessing the acute oral toxicity of a substance.
-
Animal Selection: Use healthy, young adult rats of a single strain.
-
Housing and Fasting: House animals individually and fast them overnight before dosing.
-
Dose Administration: Administer the test substance by gavage in a single dose.
-
Observation: Observe animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
-
Data Analysis: Determine the LD50 value and identify signs of toxicity.
}
Workflow for an acute oral toxicity study.
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
-
Bacterial Strains: Use several strains of Salmonella typhimurium and Escherichia coli with different mutations.
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (e.g., S9 mix).
-
Exposure: Expose the bacterial strains to various concentrations of the test substance.
-
Incubation: Incubate the plates for 48-72 hours.
-
Scoring: Count the number of revertant colonies.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
Conclusion
Diisodecyldimethylammonium chloride exhibits moderate acute oral toxicity and is a severe skin and eye irritant.[5][8] Its inhalation toxicity is a significant concern.[7] Long-term exposure studies have established NOAELs for systemic, reproductive, and developmental toxicity.[7][9] DIDAC is not considered to be genotoxic or carcinogenic.[5][6] Its environmental persistence is low in aerobic conditions, and it has a low potential for bioaccumulation.[13] A thorough understanding of its toxicological profile is essential for its safe handling and use in various applications.
References
-
PubChem. (n.d.). Didecyldimethylammonium Chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Hostetler, K. A., Fisher, J. E., & Burruss, L. W. (2021). Reproductive toxicity assessment of alkyl dimethyl benzyl ammonium chloride and didecyl dimethyl ammonium chloride in rats. Reproductive Toxicology, 103, 15-24. [Link]
-
Scribd. (n.d.). Quaternary Ammonium Compound Toxicity. Retrieved from [Link]
-
StatPearls. (2023, July 15). Quaternary Ammonium Compound Toxicity. National Center for Biotechnology Information. [Link]
-
Kim, H. Y., et al. (2016). Effects of Didecyldimethylammonium Chloride on Sprague-Dawley Rats after Two Weeks of Inhalation Exposure. Journal of Toxicologic Pathology, 29(4), 223–230. [Link]
-
Taylor & Francis Online. (n.d.). Quaternary ammonium compounds – Knowledge and References. Retrieved from [Link]
-
PubChem. (n.d.). Didecyldimethylammonium Chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
AERU. (2025, October 30). Didecyldimethylammonium chloride (Ref: P0151). Agriculture & Environment Research Unit. [Link]
-
ResearchGate. (n.d.). Fate, behavior, and aquatic toxicity of the fungicide DDAC in the Canadian environment. Retrieved from [Link]
-
Aster Bio. (2025, October 6). The Impact of Quaternary Ammonium Compounds (QACs) on Wastewater Biomass and the Role of Biochemistry in Managing QAC Degradation and Toxicity. [Link]
-
Regulations.gov. (2010, March 26). Decyl Isononyl Dimethyl Ammonium Chloride (DIDAC) Summary Document: Registration Review. [Link]
-
Royal Society of Chemistry. (2023, November 28). Quaternary ammonia compounds in disinfectant products: evaluating the potential for promoting antibiotic resistance and disrupting wastewater treatment plant performance. [Link]
-
U.S. Food and Drug Administration. (n.d.). Inventory of Food Contact Substances Listed in 21 CFR. Retrieved from [Link]
-
Government of British Columbia. (n.d.). A Review of the Environmental Impact and Toxic Effects of DDAC. [Link]
-
Kim, H. Y., et al. (2017). Effects of Didecyldimethylammonium Chloride (DDAC) on Sprague-Dawley Rats after 13 Weeks of Inhalation Exposure. Toxicological Research, 33(1), 49–56. [Link]
-
CPAChem. (2023, February 22). Safety data sheet - Didecyldimethylammonium chloride. [Link]
-
Regulations.gov. (2006, April 13). Environmental Fate Assessment of Didecyl dimethyl ammonium chloride (DDAC) for the Reregistration Eligibility Decision (RED). [Link]
-
Regulations.gov. (2016, November). Decyl Isononyl Dimethyl Ammonium Chloride (DIDAC) Notice of Registration Review Case Closure Case Number 5013. [Link]
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Characterizing the Surface Adsorption Isotherms of Diisodecyldimethylammonium Chloride (DIDAC)
An In-depth Technical Guide
Abstract
Diisodecyldimethylammonium chloride (DIDAC) is a potent quaternary ammonium compound widely utilized for its biocidal and surface-active properties in pharmaceutical and industrial applications.[1][2] Its efficacy is intrinsically linked to its ability to adsorb onto surfaces, a process governed by complex interfacial phenomena. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and quantifying the adsorption of DIDAC on various substrates. We will explore the fundamental principles driving the adsorption of this cationic surfactant, detail robust experimental methodologies for its characterization, and discuss the application of mathematical models to derive adsorption isotherms. This document is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a deep and applicable understanding of the system.
The Central Role of DIDAC: Properties and Applications
Diisodecyldimethylammonium chloride (DIDAC) is a fourth-generation quaternary ammonium salt belonging to the cationic surfactant group.[2] Its molecular structure, featuring a positively charged nitrogen atom and two long alkyl (isodecyl) chains, imparts a potent combination of antimicrobial activity and surface affinity. This positive charge enables strong electrostatic interactions with the predominantly negatively charged surfaces of microbes, leading to cell membrane disruption.[1]
Its applications are diverse, ranging from hard surface disinfection in hospitals and pharmaceutical manufacturing to its use as a fungicide, antiseptic for wood, and a component in water treatment formulations.[1][2][3] In drug development, understanding the adsorption behavior of DIDAC is critical for designing effective antimicrobial coatings on medical devices and for formulating stable, surface-active drug delivery systems.
Fundamentals of DIDAC Adsorption at the Solid-Liquid Interface
The adsorption of a cationic surfactant like DIDAC from an aqueous solution onto a solid surface is a dynamic equilibrium process. The primary driving force is typically a strong electrostatic attraction between the positively charged quaternary ammonium headgroup and a negatively charged substrate (e.g., silica, mica, many polymers, and biological surfaces).
As the concentration of DIDAC in the solution increases, the adsorption process can be visualized in distinct stages:
-
Initial Monomer Adsorption: At very low concentrations, individual DIDAC molecules (monomers) adsorb onto the surface, primarily driven by electrostatic forces.
-
Surface Aggregate Formation: As surface coverage increases, the hydrophobic alkyl tails of the adsorbed monomers begin to associate, forming surface aggregates known as hemicelles. This process is entropically favorable as it reduces the contact between the hydrophobic chains and water.
-
Bilayer Formation/Saturation: At concentrations approaching and exceeding the Critical Micelle Concentration (CMC), a complete monolayer or even a bilayer may form.[4] The surface becomes saturated, and further increases in solution concentration result in the formation of micelles in the bulk solution rather than significant additional adsorption.[5]
The Critical Micelle Concentration (CMC) is a cornerstone parameter. It is the concentration at which surfactant monomers in a solution begin to spontaneously assemble into micelles.[6] Measuring the CMC is a critical first step in any adsorption study, as it defines the concentration threshold above which the bulk solution properties change dramatically, directly influencing the adsorption equilibrium.[7]
Experimental Workflow for Determining Adsorption Isotherms
A robust investigation into DIDAC adsorption requires a multi-faceted experimental approach. The following workflow integrates key techniques to build a complete picture from bulk solution properties to nanoscale surface interactions.
Caption: Experimental workflow for characterizing DIDAC adsorption.
Protocol: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
Causality: The surface tension of a surfactant solution decreases as its concentration increases because the surfactant molecules adsorb at the air-water interface. Once the interface is saturated, the molecules begin forming micelles in the bulk liquid, and the surface tension remains relatively constant.[7][8] The inflection point on a plot of surface tension versus the logarithm of concentration identifies the CMC.[6]
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of DIDAC (e.g., 10 mM) in the desired aqueous buffer (e.g., PBS, deionized water). Ensure complete dissolution.
-
Concentration Series: Prepare a series of dilutions from the stock solution, covering a wide concentration range expected to bracket the CMC. Using a logarithmic spacing of concentrations is efficient.
-
Tensiometer Setup: Calibrate a force tensiometer using a Wilhelmy plate or Du Noüy ring method according to the manufacturer's instructions. Ensure the probe is meticulously clean (e.g., by flame-annealing a platinum plate).
-
Measurement:
-
Begin with the pure buffer to measure the initial surface tension (γ₀).
-
Measure the surface tension of each dilution, starting from the lowest concentration and moving to the highest.
-
Allow each measurement to stabilize, ensuring equilibrium is reached at the interface. Maintain a constant temperature throughout the experiment.
-
-
Data Analysis:
-
Plot surface tension (γ) on the y-axis against the logarithm of the DIDAC concentration (log C) on the x-axis.
-
The resulting plot will show two distinct linear regions.[7]
-
Fit a straight line to the data points in the rapidly decreasing region and another straight line to the plateau region.
-
The concentration corresponding to the intersection of these two lines is the CMC.[5][7]
-
Protocol: Quantifying Adsorption with Quartz Crystal Microbalance with Dissipation (QCM-D)
Causality: QCM-D is a highly sensitive surface-based technology that measures changes in the resonance frequency (Δf) and energy dissipation (ΔD) of an oscillating quartz crystal sensor.[9][10] A decrease in frequency corresponds to an increase in mass on the sensor surface (adsorption), while an increase in dissipation indicates that the adsorbed layer is soft and viscoelastic (e.g., a hydrated surfactant layer) rather than rigid.[11] This allows for real-time, quantitative analysis of both the adsorbed mass and the structural properties of the DIDAC layer.[9]
Methodology:
-
Sensor Preparation: Select a sensor with a surface chemistry relevant to the application (e.g., silica, gold, or a polymer-coated sensor). Clean the sensor according to established protocols (e.g., UV-ozone treatment for gold or silica surfaces) to ensure a pristine surface.
-
Instrument Setup: Install the sensor in the QCM-D flow module. Initiate a continuous flow of the working buffer solution at a constant flow rate and temperature until a stable baseline in both frequency (Δf) and dissipation (ΔD) is achieved.[11]
-
Adsorption Phase:
-
Introduce a series of DIDAC solutions of increasing concentration, starting from well below the CMC to above the CMC.
-
Allow each concentration to flow over the sensor until the Δf and ΔD signals stabilize, indicating that adsorption equilibrium has been reached for that concentration.
-
Record the final Δf and ΔD values for each concentration.
-
-
Desorption (Rinsing) Phase: After the final and highest concentration, switch the flow back to the pure buffer solution. This step measures the reversibility of the adsorption process by monitoring any increase in frequency (mass loss).[11]
-
Data Analysis:
-
For thin, rigid layers (low ΔD), the Sauerbrey equation can be used to convert the change in frequency (Δf) to the adsorbed mass per unit area (Γ).
-
For softer, viscoelastic layers (which is common for surfactants), a full viscoelastic model must be applied to the data (using multiple overtones) to accurately determine the adsorbed mass, thickness, and mechanical properties of the DIDAC layer.
-
Protocol: Visualizing Adsorbed Layers with Atomic Force Microscopy (AFM)
Causality: AFM provides nanoscale topographical images of surfaces.[12] In "soft-contact" or "tapping" mode in liquid, the AFM tip gently interacts with the adsorbed surfactant layer, allowing for the direct visualization of surface aggregates like hemicelles or bilayers without displacing them.[13][14] This technique provides critical structural validation for the mass-based data obtained from QCM-D.
Methodology:
-
Substrate Preparation: Use a smooth, flat substrate (e.g., freshly cleaved mica or highly oriented pyrolytic graphite - HOPG) that is compatible with the intended study.
-
Liquid Cell Setup: Mount the substrate in the AFM's liquid cell. Inject the DIDAC solution of the desired concentration into the cell.
-
Imaging Parameters:
-
Engage the AFM tip with the surface in the liquid.
-
Use a low imaging force ("soft-imaging") to minimize disruption of the delicate adsorbed layer.[12] This is achieved by setting a low force setpoint.
-
Optimize scan parameters (scan rate, feedback gains) to obtain a clear, stable image.
-
-
Data Acquisition: Acquire height and phase/deflection images at different locations on the surface to ensure representativeness.[12] Images can be taken at various concentrations to observe the evolution of the adsorbed layer morphology, from isolated patches at low concentrations to full coverage near the CMC.[15]
Modeling Adsorption Behavior: The Isotherm
An adsorption isotherm is a mathematical model that describes the equilibrium relationship between the concentration of the adsorbate in the solution (C) and the quantity of adsorbate adsorbed on the surface (Γ) at a constant temperature.[16] It provides invaluable insight into the adsorption mechanism, surface capacity, and affinity.
Caption: Conceptual comparison of Langmuir and Freundlich adsorption models.
Common Isotherm Models for Surfactant Adsorption
The data obtained from QCM-D (Γ vs. C) can be fitted to various isotherm models to extract quantitative parameters. The choice of model depends on the nature of the system.[17]
| Isotherm Model | Equation | Key Parameters & Interpretation | Applicability for DIDAC |
| Langmuir | Γ = (Γmax * KL * C) / (1 + KL * C) | Γmax : Maximum surface concentration (monolayer capacity).KL : Langmuir constant, related to the affinity of binding. | Best suited for initial monomer adsorption at low concentrations on a uniform surface.[16][18] |
| Freundlich | Γ = KF * C1/n | KF : Freundlich constant (adsorption capacity).1/n : Heterogeneity factor (if < 1, adsorption is favorable). | Often provides a better fit for surfactants over a wider concentration range as it accounts for heterogeneous surfaces and multilayer formation.[16][19] |
| BET (Brunauer-Emmett-Teller) | Complex Equation | Describes multilayer adsorption. | Less commonly used for surfactant adsorption from solution but can be relevant if distinct multilayer formation is evident. |
Self-Validation: The trustworthiness of the chosen model is enhanced when the physical picture it implies is confirmed by other techniques. For instance, if the Langmuir model provides a good fit, AFM images should ideally show a uniform monolayer at saturation.[20] Conversely, if the Freundlich model fits well, AFM might reveal complex, aggregated structures.[19]
Key Factors Influencing DIDAC Adsorption
The adsorption isotherm of DIDAC is not a universal constant; it is highly sensitive to the experimental environment.
-
Surface Chemistry: The charge and hydrophobicity of the substrate are paramount. Adsorption will be significantly higher on negatively charged, hydrophobic surfaces compared to positively charged or highly hydrophilic ones.
-
pH of the Solution: The pH can alter the surface charge of many materials. For substrates like silica, a higher pH leads to a more negative surface charge, thus enhancing the electrostatic attraction and adsorption of the cationic DIDAC.
-
Ionic Strength: The presence of salts in the solution can screen the electrostatic interactions between DIDAC and the surface. This can sometimes reduce the initial adsorption but may also promote the formation of more compact adsorbed layers by reducing repulsion between the cationic headgroups.
-
Temperature: Adsorption is a thermodynamic process. The effect of temperature depends on whether the process is exothermic or endothermic, which can be determined by measuring isotherms at different temperatures.
Implications for Drug Development and Research
A quantitative understanding of DIDAC adsorption isotherms is crucial for practical applications:
-
Antimicrobial Surface Design: By understanding the Γmax on a given medical device material, one can calculate the minimum effective concentration required to achieve a complete, stable antimicrobial layer.
-
Formulation Stability: In liquid formulations, unwanted adsorption of DIDAC onto container walls can lead to a decrease in the effective concentration of the active ingredient. Isotherm data can help predict and mitigate this loss.
-
Drug Delivery Systems: When used as an excipient in nanoparticle or liposome formulations, the adsorption characteristics of DIDAC will dictate its orientation and stability at the carrier-water interface, influencing drug loading and release kinetics.
Conclusion
The characterization of Diisodecyldimethylammonium chloride adsorption isotherms is a critical task for harnessing its full potential in scientific and industrial settings. A systematic approach, beginning with the determination of the CMC, followed by quantitative mass measurements using QCM-D and structural visualization with AFM, provides a powerful and comprehensive dataset. Fitting this data to appropriate isotherm models like Langmuir and Freundlich allows for the extraction of key parameters that describe the adsorption mechanism and capacity. This in-depth understanding enables researchers and developers to rationally design more effective antimicrobial surfaces, stable formulations, and advanced drug delivery systems.
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An In-depth Technical Guide on the Structure-Activity Relationship of Diisodecyl vs. Didecyl Quaternary Ammoniums
Introduction: The Critical Role of Alkyl Chain Architecture in Quaternary Ammonium Compound Efficacy
Quaternary ammonium compounds (QACs) are a cornerstone of antimicrobial technology, utilized in a vast array of applications from healthcare and food processing to industrial and consumer disinfectants.[1][2] Their efficacy is intrinsically linked to their molecular structure, particularly the nature of the alkyl chains attached to the cationic nitrogen center.[3][4] This guide provides a detailed technical analysis of the structure-activity relationships (SAR) of two closely related but distinct dialkyl QACs: diisodecyl dimethyl ammonium chloride (DIDAC) and didecyl dimethyl ammonium chloride (DDAC).
The fundamental difference between these two molecules lies in the architecture of their C10 alkyl chains: DDAC possesses two linear n-decyl chains, while DIDAC features two branched isodecyl chains. This seemingly subtle variation in branching has profound implications for their physicochemical properties, antimicrobial mechanisms, toxicological profiles, and environmental fate. Understanding these differences is paramount for researchers, scientists, and drug development professionals in the rational design and application of more effective and safer antimicrobial agents.
Comparative Physicochemical Properties: The Influence of Alkyl Chain Branching
The branching of the alkyl chain in DIDAC, as opposed to the linear structure in DDAC, significantly alters its physical and chemical properties. These differences influence their behavior in solution and their interaction with microbial surfaces.
| Property | Diisodecyl Dimethyl Ammonium Chloride (DIDAC) | Didecyl Dimethyl Ammonium Chloride (DDAC) | Causality of Difference |
| Molecular Formula | C22H48ClN | C22H48ClN | Isomers with the same chemical formula but different structural arrangement. |
| Molecular Weight | ~362.08 g/mol | 362.08 g/mol | Identical molecular formula results in the same molecular weight. |
| Lipophilicity (LogP) | Generally lower than DDAC | Generally higher than DIDAC | The branched structure of the isodecyl chains can reduce the effective surface area for hydrophobic interactions, leading to lower lipophilicity compared to the straight-chain analog. |
| Critical Micelle Concentration (CMC) | Generally higher than DDAC | Generally lower than DIDAC | The steric hindrance from the branched chains in DIDAC can make micelle formation less favorable, requiring a higher concentration to form micelles. |
| Aqueous Solubility | Generally higher than DDAC | Generally lower than DIDAC | The less efficient packing of branched chains can disrupt crystal lattice formation, often leading to increased solubility in water.[2] |
| Biodegradability | Significantly lower than DDAC | Readily biodegradable | The branched structure of the isodecyl chains presents steric hindrance to microbial enzymes, making it more difficult to metabolize.[5] |
Structure-Activity Relationship: Unraveling the Impact of Branching on Biological Activity
The primary mechanism of antimicrobial action for QACs involves the disruption of microbial cell membranes.[6] The cationic head of the QAC electrostatically interacts with the negatively charged components of the bacterial cell wall, leading to adsorption. Subsequently, the hydrophobic alkyl chains penetrate the lipid bilayer, causing disorganization, leakage of intracellular contents, and ultimately, cell death.[4][6]
Antimicrobial Efficacy: A Balancing Act of Lipophilicity and Steric Hindrance
The antimicrobial potency of QACs is heavily dependent on the length and structure of their alkyl chains, which dictates their ability to penetrate the bacterial cell membrane.[7] Generally, for linear dialkyl QACs, optimal antimicrobial activity is observed with chain lengths between C8 and C12.[8]
-
Didecyl Dimethyl Ammonium Chloride (DDAC): The two linear C10 chains of DDAC provide a strong hydrophobic character, facilitating its insertion into and disruption of the microbial lipid bilayer. This structure is highly effective against a broad spectrum of bacteria, fungi, and enveloped viruses.[1][9]
-
Diisodecyl Dimethyl Ammonium Chloride (DIDAC): The branched nature of the isodecyl chains in DIDAC introduces a degree of steric hindrance. This bulkiness can potentially impede the efficient packing and penetration of the alkyl chains into the tightly ordered lipid bilayer of the microbial membrane. While still an effective antimicrobial, this steric hindrance may, in some instances, lead to a slightly reduced efficacy compared to its linear counterpart against certain microorganisms. However, the increased water solubility of DIDAC could enhance its effectiveness in certain formulations.
The following diagram illustrates the proposed differential interaction of DIDAC and DDAC with a bacterial cell membrane.
Caption: Workflow for MIC determination by broth microdilution.
Protocol 2: In Vitro Cytotoxicity Assay
Evaluating the toxicity of QACs towards mammalian cells is crucial for safety assessment. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Methodology: MTT Assay
-
Cell Culture: Seed mammalian cells (e.g., human fibroblasts) in a 96-well plate and culture until they reach approximately 80% confluency.
-
Compound Exposure: Remove the culture medium and expose the cells to various concentrations of DIDAC and DDAC in a fresh medium for a defined period (e.g., 24 hours). Include a vehicle control (medium only) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the exposure period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm. The amount of formazan produced is proportional to the number of viable cells.
Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.
Conclusion: Strategic Implications for Antimicrobial Development
The comparative analysis of diisodecyl and didecyl quaternary ammoniums underscores a critical principle in drug design: subtle structural modifications can have significant and multifaceted consequences on a molecule's biological activity.
-
Didecyl dimethyl ammonium chloride (DDAC) , with its linear alkyl chains, represents a highly efficacious and biodegradable antimicrobial agent. Its well-balanced lipophilicity allows for effective disruption of microbial membranes.
-
Diisodecyl dimethyl ammonium chloride (DIDAC) , characterized by its branched alkyl chains, presents a more complex profile. While still an effective antimicrobial, its steric bulk may slightly modulate its interaction with microbial membranes. The most notable consequence of its branched structure is a significant reduction in biodegradability, a critical factor for environmental risk assessment.
For researchers and drug development professionals, the choice between a linear and a branched dialkyl QAC is a strategic one. For applications where high efficacy and environmental compatibility are paramount, linear chain QACs like DDAC are often preferred. However, in specific formulations where properties like enhanced solubility or stability are desired, and the environmental impact can be mitigated, branched-chain analogs may offer advantages. Future research should focus on more direct comparative studies to fully elucidate the nuanced differences in the antimicrobial spectrum and toxicological profiles of these two important classes of disinfectants.
References
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Methodological & Application
Protocol for the Preparation of Diisodecyldimethylammonium Chloride (DIDAC) Stock Solutions
Introduction
Diisodecyldimethylammonium chloride (DIDAC) is a fourth-generation quaternary ammonium compound (QAC) widely utilized across research, pharmaceutical, and industrial settings for its potent biocidal properties. As a cationic surfactant, DIDAC's mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and subsequent cell death. This broad-spectrum efficacy against bacteria, fungi, and enveloped viruses makes it an invaluable component in disinfectant formulations and various research applications.
This comprehensive guide provides a detailed protocol for the preparation, handling, and verification of DIDAC stock solutions, ensuring accuracy, safety, and reproducibility for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Diisodecyldimethylammonium chloride is paramount for its effective and safe handling in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Formula | C22H48ClN | [1][2] |
| Molecular Weight | 362.08 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid or solid | [3][4] |
| Melting Point | 88 °C | |
| Boiling Point | Decomposes >180 °C | [1] |
| Solubility in Water | 0.65 g/L at 20°C | [1] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, and chloroform. | [4] |
Safety Precautions and Handling
Diisodecyldimethylammonium chloride is a hazardous substance that requires strict adherence to safety protocols to prevent personal injury and environmental contamination.
Hazard Identification:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.
-
Serious Eye Damage/Irritation: Causes serious eye damage.
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In case of potential splashing, full-body protection is recommended.
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any aerosols or dust.
Handling Procedures:
-
Avoid all personal contact, including inhalation.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
-
Ensure containers are tightly closed when not in use.
Preparation of DIDAC Stock Solutions
This section details the step-by-step protocol for preparing DIDAC stock solutions in various common laboratory solvents. The choice of solvent will depend on the specific requirements of the downstream application.
Required Materials and Equipment
-
Diisodecyldimethylammonium chloride (solid or concentrated liquid)
-
Selected solvent:
-
Deionized (DI) or distilled water
-
Ethanol (ACS grade or higher)
-
Dimethyl sulfoxide (DMSO) (Anhydrous)
-
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Stir plate and magnetic stir bars
-
Spatula
-
Weighing paper/boats
-
Appropriate PPE (see Safety Precautions)
Step-by-Step Protocol
1. Calculation of Required Mass:
Before proceeding, calculate the mass of DIDAC required to achieve the desired concentration and volume of the stock solution.
Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
2. Weighing the Compound:
-
Tare the analytical balance with a clean, dry weighing boat or paper.
-
Carefully weigh the calculated mass of DIDAC.
-
Record the exact mass to the highest precision of the balance.
3. Dissolution in the Chosen Solvent:
-
Aqueous Solution (e.g., 1 mg/mL):
-
Add the weighed DIDAC to a volumetric flask of the desired final volume.
-
Add approximately half of the final volume of deionized water to the flask.
-
Place a magnetic stir bar in the flask and place it on a stir plate.
-
Stir the solution until the DIDAC is completely dissolved. Gentle heating may be required to aid dissolution, but avoid boiling.
-
Once dissolved, remove the flask from the stir plate and allow it to cool to room temperature.
-
Carefully add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
-
Ethanolic Solution:
-
Follow the same procedure as for the aqueous solution, but use absolute ethanol as the solvent.
-
-
DMSO Solution:
-
Due to the hygroscopic nature of DMSO, handle it in a dry environment to the extent possible.
-
Follow the same procedure as for the aqueous solution, using anhydrous DMSO as the solvent. Note that DMSO is a powerful solvent and can dissolve a wide range of compounds.[5]
-
Visualization of the Preparation Workflow
Caption: Workflow for Preparing DIDAC Stock Solutions.
Verification of Stock Solution Concentration
To ensure the accuracy of experimental results, it is crucial to verify the concentration of the prepared stock solution. Two common methods for the quantification of quaternary ammonium compounds are High-Performance Liquid Chromatography (HPLC) and titration.
High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive and specific method for determining the concentration of DIDAC. A reverse-phase HPLC method with a suitable detector (e.g., UV or Mass Spectrometry) can be employed.[6][7][8]
General HPLC Parameters:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium formate for MS compatibility).[9]
-
Detection: UV detection (if chromophore is present) or Mass Spectrometry (for higher specificity and sensitivity).[10]
-
Quantification: A calibration curve should be generated using certified reference standards of DIDAC.
Titration Methods
Titration offers a more classical and often more accessible method for concentration determination.
-
Two-Phase Titration: This traditional method involves titrating the cationic QAC with an anionic surfactant in a two-phase system (e.g., chloroform and water) with a colorimetric indicator. However, due to the hazards associated with chloroform, this method is becoming less common.
-
Potentiometric Titration: A safer and more automated alternative is potentiometric titration using an ion-selective electrode.[11] The QAC is titrated with a standard solution of an anionic surfactant, and the endpoint is determined by the potential change.
Storage and Stability of Stock Solutions
Proper storage is essential to maintain the integrity and concentration of DIDAC stock solutions.
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C for short-term storage. For long-term storage, aliquoting and freezing at -20°C is recommended. | Lower temperatures slow down potential degradation. |
| Light Exposure | Store in amber or opaque containers to protect from light. | Light can potentially cause photodegradation of the compound. |
| Container | Use tightly sealed glass or chemically compatible plastic containers. | Prevents solvent evaporation and contamination. |
| pH | For aqueous solutions, maintaining a neutral pH is generally advisable. | Extreme pH values may affect the stability of the compound. |
While specific stability data for DIDAC solutions is not extensively published, a study on various veterinary disinfectants suggests that many active ingredients, including QACs, can remain stable for up to 21 days at temperatures up to 30°C.[15] However, for critical applications, it is recommended to prepare fresh solutions or re-verify the concentration of stored solutions periodically.
Conclusion
The preparation of accurate and stable Diisodecyldimethylammonium chloride stock solutions is fundamental for reliable and reproducible research. By adhering to the detailed protocols for handling, preparation, verification, and storage outlined in this guide, researchers can ensure the quality of their work and maintain a safe laboratory environment.
References
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- YSI. (n.d.). Titration of Quanternary Ammonium Compounds in Disinfectants.
- Thermo Fisher Scientific. (n.d.). Determination of quaternary ammonium chloride surfactants by argentometric auto titration.
- Xylem Analytics. (n.d.). Titration of quaternary Ammonium compounds in disinfectants.
- Journal of AOAC International. (2010).
- Google Patents. (1952). US2599697A - Testing for quaternary ammonium compounds.
- SIELC Technologies. (n.d.). Separation of Didecyldimethylammonium chloride on Newcrom R1 HPLC column.
- US EPA. (2003). Pesticides; Didecyl dimethyl ammonium chloride.
- ECHEMI. (n.d.). Didecyldimethylammonium chloride SDS, 7173-51-5 Safety Data Sheets.
- PubChem. (n.d.). Didecyldimethylammonium Chloride.
- ResearchGate. (2025). Property of aqueous solution of dioctadecyl dimethyl ammonium chloride.
- Solubility of Things. (n.d.). Didecyldimethylammonium chloride.
- BenchChem. (2025). An In-depth Technical Guide to the Interaction of Decyl Isononyl Dimethyl Ammonium Chloride with Microbial Membranes.
- SIELC Technologies. (n.d.). HPLC Determination of Didodecyldimethylammonium Bromide on Primesep SB Column.
- Google Patents. (n.d.). KR100942314B1 - Measurement method for purity of didecyl-dimethyl-ammonium chloride using hplc-ms.
- AERU. (2025). Didecyldimethylammonium chloride (Ref: P0151).
- Semantic Scholar. (1992). Determination of Didecyldimethylammonium Chloride on Wood Surfaces by HPLC with Evaporative Light Scattering Detection.
- TargetMol. (2026). Didodecyldimethylammonium chloride (Standard).
- Google Patents. (n.d.). CN101914026B - Process for preparing didecyl dimethyl ammonium chloride.
- University of Rochester. (n.d.). How to Prepare LDA.
- PMC. (2023). Chemical stability of active ingredients in diluted veterinary disinfectant solutions under simulated storage conditions.
- DDMAC. (n.d.). DIDECYLDIMETHYLAMMONIUM CHLORIDE (DDMAC).
- ChemicalBook. (2026). Didecyl dimethyl ammonium chloride | 7173-51-5.
- Analytice. (2024). Laboratory assay of didecyldimethylammonium chloride (DDAC) - Blog.
- Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
- BenchChem. (n.d.). Navigating the Stability and Storage of Dansyl Chloride-d6: An In-depth Technical Guide.
- Scribd. (n.d.). Solubility Data of DMSO.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Didecyldimethylammonium Chloride | 7173-51-5. Retrieved from Tokyo Chemical Industry Co., Ltd. website.
- PubMed. (2004). Molecular dynamics of n-dodecylammonium chloride in aqueous solutions investigated by 2H NMR and 1H NMR relaxometry.
- Studylib. (n.d.). DMSO Solubility Data: Organic & Inorganic Compounds.
- UCL Discovery. (2021). Structural and dynamic properties of some aqueous salt solutions.
- PMC. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
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Advanced Application Notes and Protocols: Diisodecyldimethylammonium Chloride (DIDMAC) as a High-Lipophilicity Phase Transfer Catalyst
Executive Summary
Diisodecyldimethylammonium chloride (DIDMAC) is an advanced, symmetric, dual-chain quaternary ammonium compound. While its straight-chain analog (didecyldimethylammonium chloride, DDAC) is widely recognized as a robust and highly potent phase-transfer catalyst (PTC)[1], DIDMAC offers a distinct structural advantage. The branched "isodecyl" carbon chains lower the melting point of the catalyst and disrupt rigid molecular packing. This prevents the formation of highly ordered micelles or interfacial gelation—a common failure mode for straight-chain surfactants in cold or highly concentrated biphasic systems.
For researchers and drug development professionals, DIDMAC serves as a universal PTC that functions effectively in both mass-transfer controlled and chemically controlled liquid-liquid reactions[1]. Its exceptional lipophilicity allows it to extract highly hydrated, "hard" anions (e.g., OH⁻, MnO₄⁻, CN⁻) into non-polar organic solvents, facilitating diverse organic transformations including alkylations, esterifications, and oxidations[2].
Mechanistic Principles: The Starks Extraction Cycle
In a liquid-liquid biphasic system, the chemical reaction is bottlenecked by the physical separation of the organic substrate and the aqueous nucleophile/base. DIDMAC overcomes this via the Starks extraction mechanism.
The bulky, highly lipophilic [Diisodecyldimethylammonium]⁺ cation (Q⁺) pairs with the aqueous reactant anion (Y⁻) at the liquid-liquid interface. The 22-carbon hydrophobic shell provided by the dual isodecyl chains effectively shields the charge of the anion, offsetting its dehydration energy. This allows the active ion pair (Q⁺Y⁻) to partition deeply into the organic phase where the reaction occurs. Because DIDMAC is exceptionally lipophilic, the catalyst resides almost entirely in the organic phase, preventing the catalyst from being "washed out" into the aqueous layer.
Phase transfer catalysis cycle of DIDMAC, illustrating the extraction of aqueous anions.
Comparative Performance Data
Selecting the correct PTC is highly dependent on the solvent system and the hydrophilicity of the anion. The table below summarizes the quantitative and qualitative advantages of DIDMAC against traditional catalysts.
| Catalyst | Structure | Total Carbons | Lipophilicity | Emulsion Risk | Optimal Application |
| DIDMAC | Branched Dual-Chain Quat | 22 | Extremely High | Moderate | Highly non-polar solvents, strong base extraction |
| DDAC | Straight Dual-Chain Quat | 22 | Very High | High (Gelation) | General liquid-liquid biphasic reactions[1] |
| TBAC | Symmetrical Short-Chain | 16 | Low | Low | Solid-liquid PTC, mild aqueous systems |
| Aliquat 336 | Asymmetrical Tri-Chain | 25 | High | Low | Transition metal extraction, oxidation |
Experimental Protocols
The following protocols are designed as self-validating systems , ensuring that the researcher can visually or analytically confirm the success of the phase transfer in real-time. During the synthesis or sourcing of the DIDMAC catalyst, ensure that unhindered amine impurities are kept strictly below 0.98% to prevent unwanted nucleophilic side reactions[3].
Protocol A: O-Alkylation of Phenols via Liquid-Liquid PTC
Objective: Synthesize alkyl aryl ethers using DIDMAC to transfer hydroxide ions, deprotonating phenol directly in the organic phase.
-
Step 1: Preparation. Dissolve 10.0 mmol of the target phenol and 11.0 mmol of the alkylating agent (e.g., benzyl chloride) in 20 mL of toluene.
-
Step 2: Catalyst Addition. Add 0.5 mmol (5 mol%) of DIDMAC to the organic layer.
-
Causality: Limiting the catalyst to 5 mol% is critical. Exceeding this threshold can induce micelle formation, shifting the system from true phase-transfer catalysis to emulsion catalysis, which severely complicates downstream phase separation[2].
-
-
Step 3: Base Introduction. Add 10 mL of 50% w/w aqueous NaOH.
-
Causality: A highly concentrated NaOH solution drastically reduces the water activity in the aqueous phase. This effectively "salts out" the hydroxide ion, stripping away its hydration shell and forcing it to pair with the lipophilic DIDMAC cation at the interface.
-
-
Step 4: Reaction & Agitation. Stir vigorously (800 RPM) at 60 °C for 2–4 hours.
-
Causality: High-shear mixing maximizes the interfacial surface area, overcoming the mass-transfer bottleneck and allowing the highly lipophilic DIDMAC to rapidly exchange anions.
-
-
Step 5: Self-Validation & Workup.
-
Validation: The reaction self-validates through phase separation and color change. As OH⁻ is transferred and phenol is deprotonated, a transient color change (phenoxide formation) is often visible in the organic layer. Upon completion, the organic phase will contain the product, while the aqueous phase will contain the dense NaCl byproduct.
-
Workup: Dilute the mixture with 20 mL of distilled water to dissolve precipitated salts. Isolate the organic layer, wash with brine to remove residual catalyst, dry over MgSO₄, and concentrate in vacuo.
-
Protocol B: Transition-Metal Co-Catalyzed Aerobic Oxidation
Objective: Solvent-free autoxidation of alkylbenzenes (e.g., toluene to benzoic acid) using a Co(II)/DIDMAC dual-catalyst system[4].
-
Step 1: Preparation. In a specialized oxidation vessel, combine 20.0 mmol of toluene, 0.2 mmol of CoCl₂, and 1.0 mmol of DIDMAC.
-
Step 2: Phase Transfer of Metal. Stir the mixture at room temperature for 15 minutes.
-
Causality: CoCl₂ is entirely insoluble in toluene. DIDMAC acts as an inverse PTC or ligand-transfer agent. The chloride ions of DIDMAC coordinate with Co(II) to form a highly lipophilic [DIDMAC]₂[CoCl₄] complex, which dissolves seamlessly into the organic phase.
-
Validation: The organic phase will turn visibly deep blue, self-validating the successful transfer and solubilization of the Cobalt catalyst.
-
-
Step 3: Oxidation. Heat the mixture to 80 °C and bubble O₂ gas through the solution at a controlled rate.
-
Step 4: Monitoring.
-
Validation: The volumetric consumption of O₂ gas directly correlates with catalyst turnover. Upon cooling the reaction mixture, the precipitation of white benzoic acid crystals provides immediate visual confirmation of conversion.
-
Troubleshooting and Optimization
-
Persistent Emulsions : Because DIDMAC possesses surfactant-like properties, overly vigorous stirring or excessive catalyst loading (>10 mol%) can form stable emulsions. Solution: Add a saturated brine solution during workup to increase the ionic strength of the aqueous phase, forcing the organic and aqueous layers to separate.
-
Catalyst Poisoning (The "Iodide Effect") : If alkyl iodides are used as substrates, the highly lipophilic iodide leaving group will tightly bind to the DIDMAC cation, preventing it from returning to the interface to pick up new reactant anions. Solution: Always prioritize alkyl chlorides or bromides when designing PTC workflows.
References
-
"Didecyldimethylammonium bromide (DDAB): a universal, robust, and highly potent phase-transfer catalyst for diverse organic transformations", ResearchGate. Link
-
"Didecyldimethylammonium bromide | 2390-68-3", J&K Scientific. Link
-
"Didecyldimethylammonium bromide 98 2390-68-3", Sigma-Aldrich. Link
-
"CN101914026A - Process for preparing didecyl dimethyl ammonium chloride", Google Patents. Link
Sources
Application Note: HPLC-ELSD Method Development for Diisodecyldimethylammonium Chloride Detection
Introduction & Analytical Challenges
Diisodecyldimethylammonium chloride (CAS 91490-94-7) is a branched-chain quaternary ammonium compound (QAC) extensively utilized as a broad-spectrum biocide, surfactant, and preservative in industrial and cosmetic formulations[1]. While standard Didecyldimethylammonium chloride (DDAC) features linear decyl chains, Diisodecyldimethylammonium chloride possesses branched isodecyl groups.
Chromatographically, quantifying this compound presents two severe challenges:
-
Lack of a UV Chromophore: QACs do not absorb light in the standard UV-Vis range (>220 nm). Relying on "end absorption" at 200–210 nm results in severe baseline drift during gradient elution and high susceptibility to mobile phase interference[2].
-
Permanent Cationic Charge: The nitrogen atom maintains a net positive charge regardless of the eluent pH. On standard silica-based reversed-phase columns, this cation undergoes strong secondary ion-exchange interactions with residual, negatively charged silanol groups (Si-O⁻), leading to severe peak tailing, poor resolution, and irreversible column adsorption[3].
To overcome these barriers, this protocol details a self-validating High-Performance Liquid Chromatography (HPLC) method utilizing Evaporative Light Scattering Detection (ELSD) coupled with a heavily end-capped stationary phase and volatile ion-pairing reagents.
Mechanistic Insights & Method Strategy
Why Evaporative Light Scattering Detection (ELSD)?
ELSD is a universal, mass-sensitive detector ideal for non-volatile analytes lacking chromophores[2]. Unlike Refractive Index (RI) detectors, ELSD is fully compatible with gradient elution. The mechanism relies on three distinct phases:
-
Nebulization: The HPLC effluent is mixed with a carrier gas (Nitrogen) to form a fine aerosol.
-
Evaporation: The aerosol passes through a heated drift tube where the volatile mobile phase is completely vaporized.
-
Detection: The remaining solid particles of the non-volatile QAC intersect a laser beam. The scattered light is measured by a photomultiplier tube, yielding a response proportional to the analyte's mass[2].
Crucial Constraint: Because ELSD evaporates the entire mobile phase, all mobile phase additives must be strictly volatile . Non-volatile buffers (e.g., phosphate) will precipitate in the drift tube, causing catastrophic baseline noise and instrument failure.
Fig 1. Step-by-step mechanism of Evaporative Light Scattering Detection (ELSD).
Chromatographic Optimization & Causality
To mitigate the electrostatic interaction between the Diisodecyldimethylammonium cation and the silica support, we employ two mechanistic safeguards:
-
Stationary Phase Selection: A high-purity, heavily end-capped C18 column (or specialized low-silanol columns like Newcrom R1) is mandatory to physically shield the silica backbone[4].
-
Volatile Ion-Pairing / Acidic Modifier: The addition of 0.1% Trifluoroacetic acid (TFA) serves a dual purpose. First, it lowers the pH (< 3.0), protonating residual silanols (pKa ~ 3.5–4.5) to their neutral state (Si-OH), thereby eliminating the ion-exchange mechanism. Second, the trifluoroacetate anion acts as a volatile ion-pairing agent, forming a neutral hydrophobic complex with the QAC cation, which significantly improves retention and peak symmetry on the C18 phase[5].
Experimental Protocols
Reagents and Materials
-
Analyte: Diisodecyldimethylammonium chloride analytical standard.
-
Internal Standard (IS): Didodecyldimethylammonium bromide (DoDAB). DoDAB is a structurally homologous QAC that mimics the extraction efficiency and ELSD response of the target analyte, thereby creating a self-validating system that mathematically corrects for matrix suppression and injection variability[6].
-
Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).
-
Modifier: LC-MS grade Trifluoroacetic acid (TFA).
Step-by-Step Sample Preparation
This extraction protocol ensures quantitative recovery from complex formulation matrices (e.g., emulsions, wood treatments) while precipitating interfering high-molecular-weight excipients.
-
Aliquot: Accurately weigh 1.0 g of the formulated sample into a 50 mL polypropylene centrifuge tube.
-
Spike: Add exactly 1.0 mL of a 2.0 mg/mL DoDAB Internal Standard stock solution.
-
Extraction: Add 19.0 mL of extraction solvent (Acetonitrile:Water, 80:20 v/v containing 0.1% TFA).
-
Agitation: Sonicate the mixture for 15 minutes at 30°C to disrupt matrix binding and fully solvate the QACs.
-
Phase Separation: Centrifuge at 4500 rpm for 10 minutes to pellet insoluble waxes, polymers, and particulates.
-
Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC autosampler vial. (Note: Do not use Nylon filters, as they can bind cationic surfactants).
Fig 2. End-to-end analytical workflow for Diisodecyldimethylammonium chloride detection.
HPLC-ELSD Instrumental Conditions
Column: Heavily end-capped C18, 150 mm × 4.6 mm, 3.5 µm particle size. Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer for bulky branched QACs). Injection Volume: 10 µL. ELSD Drift Tube Temperature: 60°C (Optimized to evaporate MeCN/Water without volatilizing the QAC). ELSD Nebulizer Gas (N₂): 1.5 L/min (or per manufacturer specifications for standard HPLC flow rates). ELSD Gain/Filter: Set to establish a baseline noise of < 1 mV.
Table 1: Optimized Gradient Elution Profile
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Water + 0.1% TFA) | % Mobile Phase B (MeCN + 0.1% TFA) | Elution Rationale |
| 0.0 | 1.0 | 60 | 40 | Initial binding and focusing of QACs. |
| 2.0 | 1.0 | 60 | 40 | Isocratic hold to elute polar matrix interferences. |
| 10.0 | 1.0 | 5 | 95 | Linear gradient to elute strongly retained branched QACs. |
| 15.0 | 1.0 | 5 | 95 | High organic wash to remove highly lipophilic compounds. |
| 15.1 | 1.0 | 60 | 40 | Return to initial conditions. |
| 20.0 | 1.0 | 60 | 40 | Column re-equilibration. |
Data Presentation & System Suitability
Because ELSD response is non-linear (following the power law
To ensure the trustworthiness of the analytical run, the following system suitability parameters must be met prior to sample analysis.
Table 2: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria | Scientific Justification |
| Resolution ( | > 2.0 between target and IS | Ensures baseline separation between Diisodecyldimethylammonium chloride and DoDAB for accurate integration[6]. |
| Tailing Factor ( | < 1.5 | Verifies complete suppression of secondary silanol interactions by the TFA modifier. |
| Precision (%RSD) | < 3.0% (n=6 injections) | Confirms the stability of the ELSD nebulization process and autosampler precision[3]. |
| Signal-to-Noise (S/N) | > 10 for LOQ | Establishes reliable trace detection limits, confirming the drift tube temperature is not volatilizing the analyte. |
References
-
SYNERGISTIC PRESERVATIVE/PERSONAL CARE COMPOSITION CONTAINING AN ALKYLENE GLYCOL ESTER European Patent Office 1
-
Analysis of Quaternary Ammonium Compounds by High Performance Liquid Chromatography with Evaporative Light Scattering Detection Journal of Liquid Chromatography & Related Technologies (1997) 3
-
ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis Lab Manager (2020) 2
-
Determination of Didecyldimethylammonium Chloride on Wood Surfaces by HPLC with Evaporative Light Scattering Detection Journal of Chromatographic Science (1992) 6
-
A fast and robust method for the extraction and analysis of quaternary alkyl ammonium compounds from soil and sewage sludge PLOS One (2020) 5
-
Separation of Didecyldimethylammonium chloride on Newcrom R1 HPLC column SIELC Technologies 4
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- 2. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Separation of Didecyldimethylammonium chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. journals.plos.org [journals.plos.org]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Synthesis of Nanoparticles using Diisodecyldimethylammonium Chloride (DIDAC) as a Stabilizer
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing the Power of Cationic Surfactants in Nanoparticle Synthesis
The controlled synthesis of nanoparticles with defined size, shape, and stability is paramount for their successful application in diverse fields, including drug delivery, diagnostics, and catalysis. A key strategy in achieving this control is the use of stabilizing agents that prevent nanoparticle aggregation and direct their growth. Diisodecyldimethylammonium chloride (DIDAC), a quaternary ammonium salt, is a cationic surfactant with unique properties that make it an effective stabilizer in nanoparticle synthesis. Its molecular structure, featuring a positively charged nitrogen atom and long hydrocarbon chains, allows it to adsorb onto the surface of nascent nanoparticles. This adsorption provides both electrostatic and steric stabilization, crucial for preventing agglomeration and controlling particle morphology.[1][2][3] This document provides a comprehensive guide to the synthesis of various nanoparticles using DIDAC as a stabilizing agent, offering detailed protocols and insights into the underlying scientific principles.
Mechanism of DIDAC-Mediated Nanoparticle Stabilization
The efficacy of DIDAC as a nanoparticle stabilizer stems from its amphiphilic nature. The positively charged dimethylammonium headgroup readily interacts with the negatively charged surfaces of nascent metal and metal oxide nanoparticles through electrostatic attraction.[1][2] The two isodecyl chains, being long and branched, create a steric barrier around the nanoparticle, physically hindering close approach and subsequent aggregation of individual particles. This dual-mode of stabilization is critical for maintaining a colloidal dispersion of nanoparticles.
The concentration of DIDAC plays a pivotal role in determining the final size and shape of the nanoparticles. At concentrations below its critical micelle concentration (CMC), DIDAC molecules exist as individual ions and adsorb to the nanoparticle surface. Above the CMC, DIDAC molecules can form micelles in the solution, which can act as templates or reservoirs of stabilizer, influencing the nucleation and growth kinetics of the nanoparticles.[4] The interplay between the rate of precursor reduction and the adsorption of DIDAC onto the growing nanoparticle surfaces dictates the final morphology.[5][6]
Safety Precautions and Handling of Diisodecyldimethylammonium Chloride
Diisodecyldimethylammonium chloride is a corrosive and toxic substance that requires careful handling to ensure laboratory safety.[7]
Hazard Identification:
-
Harmful if swallowed.[7]
-
Causes severe skin burns and eye damage.[7]
-
Very toxic to aquatic life with long-lasting effects.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles or a face shield are mandatory.[8][9]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).[8][9]
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. In case of potential splashing, an apron or chemical-resistant suit should be worn.[8][9]
Handling and Storage:
-
Work in a well-ventilated area, preferably a chemical fume hood.[8]
-
Avoid inhalation of dust or mists.
-
Keep the container tightly closed when not in use.[8]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[8]
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][10]
-
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[7][10]
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Synthesis Protocols
The following protocols are based on established methods for nanoparticle synthesis using cationic surfactants and have been adapted for the use of Diisodecyldimethylammonium chloride. Researchers should consider these as starting points and may need to optimize parameters such as precursor concentration, DIDAC concentration, temperature, and reaction time to achieve desired nanoparticle characteristics.
Protocol 1: Synthesis of Gold Nanoparticles (AuNPs) Stabilized with DIDAC
This protocol adapts the well-known Turkevich method, where a reducing agent is used to reduce a gold salt in the presence of a stabilizer.[11] Here, DIDAC acts as the primary stabilizing agent.
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Diisodecyldimethylammonium chloride (DIDAC)
-
Sodium citrate dihydrate (as a mild reducing agent)
-
Deionized water
-
Preparation of Solutions:
-
Prepare a 1 mM solution of HAuCl₄ in deionized water.
-
Prepare a 10 mM aqueous solution of DIDAC.
-
Prepare a 34 mM solution of sodium citrate dihydrate in deionized water.
-
-
Synthesis:
-
In a clean flask, bring 50 mL of the 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.
-
To the boiling solution, rapidly add 5 mL of the 34 mM sodium citrate solution. The color will change from pale yellow to colorless.
-
Immediately following the citrate addition, add 1 mL of the 10 mM DIDAC solution.
-
Continue boiling and stirring the solution. A color change from colorless to ruby red should be observed within 10-20 minutes, indicating the formation of gold nanoparticles.[11]
-
Maintain the solution at boiling for an additional 15 minutes to ensure the reaction is complete.
-
-
Purification:
-
Allow the solution to cool to room temperature.
-
To remove excess reactants, centrifuge the gold nanoparticle solution. The centrifugation speed and time will depend on the nanoparticle size but can be initiated at approximately 10,000 x g for 30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and resuspension steps at least twice.
-
| Parameter | Value |
| HAuCl₄ Concentration | 1 mM |
| Sodium Citrate Concentration | 34 mM |
| DIDAC Concentration | 0.2 mM (final) |
| Reaction Temperature | 100 °C |
| Expected AuNP Size | 15-30 nm (dependent on exact conditions) |
Protocol 2: Synthesis of Silver Nanoparticles (AgNPs) Stabilized with DIDAC
This protocol utilizes sodium borohydride as a strong reducing agent for the rapid synthesis of silver nanoparticles, with DIDAC providing colloidal stability.[12]
-
Silver nitrate (AgNO₃)
-
Diisodecyldimethylammonium chloride (DIDAC)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Preparation of Solutions:
-
Prepare a 1 mM solution of AgNO₃ in deionized water.
-
Prepare a 10 mM aqueous solution of DIDAC.
-
Freshly prepare a 2 mM solution of NaBH₄ in ice-cold deionized water immediately before use.
-
-
Synthesis:
-
In a flask, mix 50 mL of the 1 mM AgNO₃ solution with 1 mL of the 10 mM DIDAC solution.
-
Place the flask in an ice bath and stir vigorously for 15 minutes.
-
While maintaining vigorous stirring, add the 2 mM NaBH₄ solution dropwise to the AgNO₃/DIDAC mixture.
-
A color change to a stable yellow indicates the formation of silver nanoparticles.[12]
-
After the complete addition of NaBH₄, remove the flask from the ice bath and allow it to stir at room temperature for an additional hour.
-
-
Purification:
-
Purify the silver nanoparticles by dialysis against deionized water for 48 hours to remove unreacted ions and byproducts. Alternatively, use centrifugation as described in Protocol 1, adjusting the parameters as needed for the smaller nanoparticle size.
-
| Parameter | Value |
| AgNO₃ Concentration | ~1 mM |
| NaBH₄ Concentration | ~2 mM |
| DIDAC Concentration | 0.2 mM (final) |
| Reaction Temperature | 0-4 °C |
| Expected AgNP Size | 5-15 nm |
Protocol 3: Synthesis of Magnetic Iron Oxide Nanoparticles (Fe₃O₄) Stabilized with DIDAC
This protocol is based on the co-precipitation of ferrous and ferric salts in an alkaline medium, a common method for synthesizing magnetite nanoparticles.[13] DIDAC is introduced to provide a stabilizing coating on the nanoparticle surface.
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Diisodecyldimethylammonium chloride (DIDAC)
-
Ammonium hydroxide (NH₄OH, 25-30%)
-
Deionized water, deoxygenated
-
Preparation of Solutions:
-
Prepare a solution by dissolving FeCl₃·6H₂O (e.g., 2.7 g) and FeCl₂·4H₂O (e.g., 1.0 g) in 50 mL of deoxygenated deionized water. This creates a 2:1 molar ratio of Fe³⁺ to Fe²⁺.
-
Add 5 mL of a 50 mM aqueous solution of DIDAC to the iron salt solution and stir until fully dissolved.
-
-
Synthesis:
-
Transfer the iron salt/DIDAC solution to a three-neck flask and heat to 80 °C with vigorous mechanical stirring under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Rapidly inject 10 mL of 25% ammonium hydroxide into the solution.
-
A black precipitate of Fe₃O₄ nanoparticles will form immediately.[13]
-
Continue stirring at 80 °C for 1-2 hours to allow for nanoparticle growth and stabilization.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Separate the black magnetic nanoparticles from the solution using a strong permanent magnet.
-
Decant the supernatant and wash the nanoparticles several times with deoxygenated deionized water until the pH of the supernatant is neutral.
-
Finally, resuspend the DIDAC-coated Fe₃O₄ nanoparticles in a suitable solvent for storage.
-
| Parameter | Value |
| Fe³⁺:Fe²⁺ Molar Ratio | 2:1 |
| DIDAC Concentration | ~4.5 mM (final) |
| Reaction Temperature | 80 °C |
| Precipitating Agent | Ammonium Hydroxide |
| Expected Fe₃O₄ NP Size | 10-20 nm |
Characterization of DIDAC-Stabilized Nanoparticles
A thorough characterization of the synthesized nanoparticles is essential to validate the success of the synthesis and to understand their properties.
| Technique | Information Obtained |
| UV-Visible Spectroscopy | Confirms the formation of gold and silver nanoparticles through the observation of the Surface Plasmon Resonance (SPR) peak.[11] |
| Dynamic Light Scattering (DLS) | Determines the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension. |
| Zeta Potential Analysis | Measures the surface charge of the nanoparticles, which should be positive due to the DIDAC coating, and provides an indication of colloidal stability. |
| Transmission Electron Microscopy (TEM) | Provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and morphology. |
| X-ray Diffraction (XRD) | Confirms the crystalline structure of the nanoparticles (e.g., face-centered cubic for Au and Ag, and cubic spinel for Fe₃O₄). |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Can be used to confirm the presence of DIDAC on the nanoparticle surface by identifying characteristic vibrational bands of the alkyl chains and ammonium headgroup. |
Conclusion
Diisodecyldimethylammonium chloride is a versatile and effective stabilizing agent for the synthesis of gold, silver, and magnetic iron oxide nanoparticles. The protocols provided herein offer a solid foundation for researchers to produce these nanomaterials in a controlled manner. The dual electrostatic and steric stabilization imparted by DIDAC is key to achieving stable colloidal dispersions. By systematically varying the reaction parameters outlined in these protocols, researchers can tune the physicochemical properties of the resulting nanoparticles to suit a wide range of applications in the biomedical and materials science fields.
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Application Notes and Protocols for Antimicrobial Susceptibility Testing of Diisodecyldimethylammonium Chloride (DIDAC)
Introduction: Understanding Diisodecyldimethylammonium Chloride (DIDAC) as an Antimicrobial Agent
Diisodecyldimethylammonium chloride (DIDAC) is a fourth-generation quaternary ammonium compound (QAC) recognized for its potent, broad-spectrum antimicrobial activity against a wide range of bacteria, fungi, and viruses.[1][2][3] Its cationic nature allows it to effectively interact with and disrupt the negatively charged cell membranes of microorganisms, leading to the leakage of intracellular components and eventual cell death.[4][5] This mechanism of action, which targets multiple cellular structures, makes DIDAC a valuable active ingredient in numerous disinfectant and sanitizing formulations used in healthcare, industrial, and consumer settings.[1][3][6]
However, the widespread use of biocides like DIDAC has raised concerns about the potential for microorganisms to develop reduced susceptibility or resistance.[7][8][9] Therefore, robust and standardized antimicrobial susceptibility testing (AST) protocols are crucial for researchers, scientists, and drug development professionals to accurately evaluate the efficacy of DIDAC-based formulations, monitor for shifts in microbial susceptibility, and ensure their appropriate use.
This comprehensive guide provides detailed application notes and protocols for conducting antimicrobial susceptibility testing of DIDAC. It is designed to offer not just procedural steps, but also the scientific rationale behind these methodologies, ensuring the generation of reliable and reproducible data.
The Critical Role of Neutralization in Biocide Susceptibility Testing
A key challenge in testing the bactericidal activity of disinfectants like DIDAC is preventing bacteriostasis from residual disinfectant carried over into the subculture media.[10] This carryover can inhibit microbial growth, leading to an overestimation of the disinfectant's efficacy (false positives). To mitigate this, effective neutralization of the active agent is paramount.
For quaternary ammonium compounds such as DIDAC, a combination of lecithin and polysorbate 80 (Tween 80) is commonly used in neutralizing media like Letheen Media or D/E Neutralizing Media.[10][11] Lecithin neutralizes the cationic QACs, while polysorbate 80 aids in this process and also neutralizes other common disinfectant components.[10][11] It is imperative to validate the neutralization efficacy of the chosen medium against the specific concentration of the DIDAC formulation being tested.[12]
Core Antimicrobial Susceptibility Testing Methodologies for DIDAC
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental quantitative measure in antimicrobial susceptibility testing. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions.[13][14] Two primary methods for determining the MIC of DIDAC are broth microdilution and agar dilution.
Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents in a liquid growth medium.[13][15] It involves preparing a series of two-fold dilutions of the antimicrobial agent in a 96-well microtiter plate, which is then inoculated with a standardized suspension of the test microorganism.
Causality Behind Experimental Choices:
-
Standardized Inoculum: The use of a standardized inoculum, typically adjusted to a 0.5 McFarland standard, ensures that a consistent number of bacterial cells are challenged by the antimicrobial agent, leading to reproducible MIC values.[15]
-
Growth Medium: The choice of growth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth) can influence the outcome of the test. It's crucial to use a medium that supports robust growth of the test organism and does not interfere with the activity of DIDAC. While standards for biocide testing are less established than for antibiotics, methodologies often adapt principles from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[16][17][18]
-
Incubation Conditions: Standardized incubation time and temperature are critical for consistent bacterial growth and reliable MIC determination.
Experimental Workflow: Broth Microdilution for DIDAC
Caption: Workflow for determining the MIC of DIDAC using the broth microdilution method.
Detailed Protocol: Broth Microdilution
-
Preparation of DIDAC Stock Solution: Prepare a concentrated stock solution of DIDAC in a suitable solvent (e.g., sterile deionized water). The concentration should be at least 10 times the highest concentration to be tested.
-
Preparation of Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test microorganism. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the DIDAC stock solution in the appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well containing the DIDAC dilutions and the positive control well with the prepared bacterial inoculum. A sterility control well (broth only) and a growth control well (broth and inoculum, no DIDAC) must be included.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of DIDAC at which there is no visible growth.[15]
Agar Dilution Method
The agar dilution method involves incorporating varying concentrations of the antimicrobial agent into an agar medium, which is then inoculated with the test microorganism.[13] This method is particularly useful for testing multiple isolates simultaneously.
Causality Behind Experimental Choices:
-
Solid Medium: Using a solid medium allows for the clear visualization of growth inhibition on a surface.
-
Spot Inoculation: A standardized number of cells are applied to the agar surface, ensuring consistent and comparable results.[13]
Experimental Workflow: Agar Dilution for DIDAC
Caption: Workflow for determining the MIC of DIDAC using the agar dilution method.
Detailed Protocol: Agar Dilution
-
Preparation of DIDAC-Agar Plates: Prepare a series of molten agar (e.g., Mueller-Hinton Agar) aliquots. To each aliquot, add the appropriate volume of DIDAC stock solution to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow them to solidify.
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculation: Using a multipoint inoculator or a micropipette, spot-inoculate a standardized volume (e.g., 1-10 µL) of the bacterial suspension onto the surface of each DIDAC-containing agar plate and a growth control plate (no DIDAC).
-
Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of DIDAC that completely inhibits the growth of the microorganism at the inoculation spot.
Table 1: Comparison of Broth Microdilution and Agar Dilution Methods
| Feature | Broth Microdilution | Agar Dilution |
| Principle | Inhibition of growth in liquid medium | Inhibition of growth on solid medium |
| Format | 96-well microtiter plate | Petri dishes |
| Throughput | High for a single isolate | High for multiple isolates |
| Automation | Easily automated | Less amenable to automation |
| Endpoint | Absence of turbidity | Absence of visible colonies |
| Reference | [16][19] | [19][20] |
Advanced Protocol: Time-Kill Kinetic Assay
While MIC determination provides information on the concentration of an antimicrobial agent that inhibits growth, a time-kill kinetic assay provides insights into the rate at which the agent kills the microorganism.[21][22] This is particularly valuable for evaluating the bactericidal activity of disinfectants like DIDAC.
Causality Behind Experimental Choices:
-
Multiple Time Points: Sampling at various time intervals allows for the construction of a kill curve, illustrating the dynamics of the bactericidal effect.
-
Neutralization Step: This is a critical step to stop the action of DIDAC at the specific time points, ensuring an accurate count of viable cells.[22]
-
Viable Cell Counting: Plating and colony counting provide a quantitative measure of the surviving bacteria at each time point.
Experimental Workflow: Time-Kill Assay for DIDAC
Caption: Workflow for conducting a time-kill kinetic assay for DIDAC.
Detailed Protocol: Time-Kill Assay
-
Preparation: Prepare a standardized bacterial suspension (e.g., 1-5 x 10^6 CFU/mL) in a suitable broth. Prepare a test solution containing the desired concentration of DIDAC (e.g., 1x, 2x, or 4x the MIC).
-
Exposure: Add the bacterial inoculum to the DIDAC solution and a growth control (broth without DIDAC).
-
Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes, and 4, 8, 24 hours), withdraw an aliquot from the test and control suspensions.
-
Neutralization: Immediately transfer the aliquot to a tube containing a validated neutralizing broth to stop the antimicrobial action of DIDAC.
-
Enumeration: Perform serial dilutions of the neutralized suspension and plate onto a suitable agar medium.
-
Incubation and Counting: Incubate the plates and count the number of viable colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time to generate a time-kill curve. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal.
Data Interpretation and Quality Control
-
Reference Strains: The use of well-characterized reference strains (e.g., from ATCC) is essential for quality control and to ensure the reproducibility of the test methods.
-
Standardized Procedures: Strict adherence to standardized protocols, such as those adapted from CLSI or EUCAST guidelines, is crucial for obtaining reliable and comparable results.[17][18]
-
Validation: It is the responsibility of the individual laboratory to validate these methods for their specific applications and test organisms.
Conclusion
The antimicrobial susceptibility testing protocols outlined in this guide provide a robust framework for the evaluation of Diisodecyldimethylammonium chloride. By understanding the underlying principles of these methods and adhering to meticulous experimental technique, researchers, scientists, and drug development professionals can generate accurate and meaningful data on the efficacy of this important biocide. The continued application of these standardized testing methodologies is essential for the responsible development and use of antimicrobial agents in the face of evolving microbial resistance.
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Introduction: The Environmental Significance of Diisodecyldimethylammonium Chloride (DIDAC)
An Application Guide to the Extraction of Diisodecyldimethylammonium Chloride (DIDAC) from Environmental Samples
Diisodecyldimethylammonium chloride (DIDAC), a member of the quaternary ammonium compound (QAC) family, is a potent cationic surfactant widely employed as a disinfectant, biocide, and antiseptic.[1][2] Its broad-spectrum antimicrobial activity against bacteria and fungi makes it a common active ingredient in disinfectants for hospitals, hotels, and industrial settings, as well as in wood preservatives and agricultural applications.[1] The chemical structure of DIDAC, featuring a positively charged nitrogen atom bonded to two methyl groups and two long C10 alkyl (decyl) chains, is key to its function.[3] This structure allows it to disrupt the lipid bilayers of microorganisms, leading to cell death.[2]
The extensive use of DIDAC has led to its release into the environment through wastewater effluents and other pathways.[4][5] Once in the environment, its cationic nature causes it to bind strongly to negatively charged particles in soil, sediment, and sludge, complicating its removal and analysis.[4][6] Studies have shown that DIDAC can be resistant to microbial degradation and photolysis, leading to its persistence and accumulation in environmental compartments.[7] This raises concerns about its potential ecotoxicological effects and its role in promoting antimicrobial resistance.[2][8][9]
Analyzing DIDAC in complex environmental matrices presents significant challenges.[6][10] Its strong sorption to solids makes quantitative extraction difficult, and co-extracted matrix components can interfere with subsequent analysis, a phenomenon known as matrix effects.[8] Therefore, robust, and validated extraction methods are crucial for accurately monitoring the fate and transport of DIDAC in the environment. This guide provides detailed protocols for the extraction of DIDAC from water, soil, and sediment samples, designed for researchers and analytical scientists.
PART 1: Sample Collection, Preservation, and Handling
The integrity of any environmental analysis begins with proper sample collection and preservation. The goal is to obtain a representative sample and to prevent any changes in the analyte concentration before analysis.
1.1. Sample Collection:
-
Water Samples: Collect water samples in clean, pre-rinsed glass or polypropylene containers. Avoid using containers that may have come into contact with QACs. When sampling from a tap, allow the water to run for several minutes to flush the system. For surface water, collect the sample from a well-mixed area, avoiding the surface microlayer and bottom sediment unless they are the specific focus of the study.
-
Soil and Sediment Samples: Use stainless steel or other non-contaminating tools (e.g., spades, corers) to collect soil and sediment.[11] Collect a composite sample from multiple points within the sampling area to ensure it is representative. Store samples in wide-mouthed glass jars with polytetrafluoroethylene (PTFE)-lined caps.
1.2. Sample Preservation and Storage:
-
General: To minimize microbial degradation of DIDAC, samples should be cooled to ~4°C immediately after collection and during transport to the laboratory.
-
Water Samples: For short-term storage (up to 7 days), refrigeration at 4°C is sufficient. For longer-term storage, freezing at -20°C or lower is recommended. It is important to note that as a cationic compound, DIDAC can adsorb to the walls of sample containers; using polyethylene containers has been shown to minimize this loss over a 15-day period for similar compounds.[12]
-
Soil and Sediment Samples: For solid samples, freezing at -20°C or lower is the preferred method of preservation.[11] Some protocols may involve freeze-drying the samples prior to extraction, which can improve extraction efficiency and storage stability.[11]
PART 2: Extraction Protocols for Environmental Matrices
The choice of extraction method is critical and depends on the sample matrix. Below are detailed protocols for three widely applicable techniques for extracting DIDAC and other QACs.
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
Solid-phase extraction is a cornerstone technique for isolating and concentrating analytes from aqueous matrices. It relies on the partitioning of the analyte between the liquid sample and a solid sorbent packed in a cartridge. For cationic compounds like DIDAC, weak cation exchange (WCX) or polymeric reversed-phase (e.g., Oasis HLB) sorbents are commonly used.
Causality and Principle: The WCX sorbent contains functional groups (e.g., carboxylic acid) that are negatively charged at a neutral pH, allowing for the retention of the positively charged DIDAC cation through electrostatic interactions. Interfering neutral or anionic compounds are washed away. The retained DIDAC is then eluted with an acidified organic solvent, which neutralizes the sorbent sites and disrupts the ionic bond, releasing the analyte.
Materials and Reagents:
-
Weak Cation Exchange (WCX) SPE Cartridges (e.g., 60 mg, 3 mL)
-
Methanol (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
Formic Acid (or Hydrochloric Acid)
-
Acetonitrile (HPLC grade)
-
Sample Filtration Apparatus (e.g., 0.45 µm glass fiber filters)
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Step-by-Step Methodology:
-
Sample Preparation: Filter the water sample (e.g., 100 mL) through a 0.45 µm glass fiber filter to remove suspended solids. If necessary, adjust the pH to be between 6 and 8.
-
SPE Cartridge Conditioning: Condition the WCX cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water through the sorbent. Do not allow the cartridge to go dry.
-
Sample Loading: Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of deionized water to remove any remaining water-soluble interferences. Follow this with 5 mL of methanol to remove organic-soluble interferences. Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the retained DIDAC from the cartridge by passing 5-10 mL of an acidified organic solvent (e.g., 5% formic acid in methanol) through the sorbent at a slow flow rate (1-2 mL/min). Collect the eluate in a clean glass tube.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.[13]
Workflow Visualization:
Caption: Workflow for Solid-Phase Extraction of DIDAC from water.
Protocol 2: Ultrasonic Extraction with SPE Cleanup for Soil & Sediment
For solid matrices like soil and sediment, DIDAC is often strongly bound to organic matter and clay particles.[4] An energetic extraction technique like ultrasonication is required to overcome these interactions, followed by a cleanup step to remove matrix interferences.
Causality and Principle: This method uses ultrasonic waves to create cavitation bubbles in the extraction solvent.[11] The collapse of these bubbles generates localized high energy, which disrupts the soil/sediment matrix and enhances the desorption of DIDAC into the solvent. An acidified organic solvent (e.g., acetonitrile/HCl) is used to protonate negatively charged binding sites on the solid particles, further promoting the release of the cationic DIDAC.[11][14] A subsequent SPE cleanup step, similar to that used for water samples, is essential to remove co-extracted humic acids and other interferences before instrumental analysis.
Materials and Reagents:
-
Freeze-drier (optional) and 2 mm sieve
-
Ultrasonic bath or probe sonicator
-
Centrifuge and centrifuge tubes (50 mL, polypropylene)
-
Extraction Solvent: Acetonitrile with 1% Hydrochloric Acid (HCl)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or Chromabond C18) and manifold
-
Methanol, Deionized Water, Acetonitrile (HPLC grade)
-
Nitrogen Evaporator
Step-by-Step Methodology:
-
Sample Preparation: Air-dry or freeze-dry the soil/sediment sample. Sieve the sample to < 2 mm to ensure homogeneity.[11]
-
Extraction: Weigh 1-5 g of the prepared sample into a 50 mL centrifuge tube. Add 10-20 mL of the acidified acetonitrile extraction solvent.
-
Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 15-30 minutes.[11]
-
Separation: Centrifuge the sample at >4000 rpm for 10 minutes to pellet the solid material. Decant the supernatant (the extract) into a clean tube.
-
Re-extraction (Optional but Recommended): Repeat steps 2-4 on the solid pellet with a fresh aliquot of extraction solvent to improve recovery. Combine the supernatants.
-
Solvent Exchange & Cleanup: Evaporate the acetonitrile extract to a small volume (~1 mL) under a nitrogen stream. Add ~10 mL of deionized water to the concentrate. This aqueous solution can now be cleaned up using an appropriate SPE cartridge (e.g., Oasis HLB) following the general steps of conditioning, loading, washing, and eluting as described in Protocol 1.
-
Final Concentration: Evaporate the final eluate from the SPE step to dryness and reconstitute in 1 mL of mobile phase for LC-MS/MS analysis.[11]
Workflow Visualization:
Caption: Workflow for Ultrasonic Extraction of DIDAC from soil/sediment.
Protocol 3: QuEChERS-Based Extraction for Soil & Sediment
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that combines extraction and cleanup into a few simple steps. Originally developed for pesticide analysis in food, it has been successfully adapted for various pollutants, including QACs, in environmental matrices like soil.[8][15][16]
Causality and Principle: The QuEChERS method begins with a liquid-liquid partitioning step using acetonitrile and a high concentration of salts (e.g., magnesium sulfate, sodium chloride).[17] The salts induce phase separation between the acetonitrile and the residual water in the sample, driving the analytes into the organic layer while reducing the co-extraction of polar interferences. A subsequent cleanup step, known as dispersive SPE (dSPE), involves adding a small amount of sorbent (e.g., C18, PSA) to an aliquot of the extract to remove remaining interferences like fatty acids and pigments. For QACs, a simplified QuEChERS extraction without the dSPE cleanup step has also proven effective, relying on dilution of the final extract to mitigate matrix effects.[8][18]
Materials and Reagents:
-
50 mL Polypropylene Centrifuge Tubes
-
Acetonitrile (HPLC grade)
-
QuEChERS salt packets (e.g., containing magnesium sulfate and sodium chloride)
-
High-speed centrifuge
-
Vortex mixer
Step-by-Step Methodology:
-
Sample Preparation: Weigh 5-10 g of homogenized soil or sediment into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap tightly and shake vigorously for 1 minute to break up the sample and ensure thorough wetting.[16]
-
Salting-Out: Add the QuEChERS salt packet to the tube. Immediately cap and shake vigorously for 1 minute. The magnesium sulfate absorbs water, promoting the separation of the acetonitrile layer.
-
Centrifugation: Centrifuge the tube at >4000 rpm for 5 minutes. This will result in a clean separation of the upper acetonitrile layer from the aqueous and solid phases.
-
Final Extract: Carefully transfer an aliquot of the upper acetonitrile layer into an autosampler vial.
-
Dilution: To minimize matrix effects, it is often necessary to dilute the extract (e.g., 10-fold) with the initial mobile phase before LC-MS/MS analysis.[8] This simplified approach often provides sufficient cleanup for robust analysis.[18]
Workflow Visualization:
Caption: Workflow for QuEChERS-based extraction of DIDAC from soil/sediment.
PART 3: Method Performance and Analytical Finish
The ultimate success of any extraction method is determined by its analytical performance, typically assessed by recovery, precision, and limits of detection.
Quantitative Data Summary
The following table summarizes typical performance data for the extraction of QACs from environmental matrices, as reported in the scientific literature.
| Method | Analyte Group | Matrix | Recovery (%) | RSD (%) | LOQ (µg/kg or µg/L) | Reference |
| Ultrasonic + SPE | DADMACs | Soil | 47 - 57% | <15% | 0.1 - 2.1 µg/kg | [11][14] |
| QuEChERS | Aliphatic QACs | Soil | Up to 53% | <10% | Not specified | [8] |
| QuEChERS | DDAC & BAC | Fruits & Veg | 88 - 104% | <10% | 10 µg/kg | [16] |
| MAE + SPE | Quat. Herbicides | Soil | 102 - 109% | Not specified | 5.0 - 7.5 µg/kg | [19] |
DADMACs: Dialkyldimethylammonium compounds (includes DIDAC) MAE: Microwave-Assisted Extraction RSD: Relative Standard Deviation LOQ: Limit of Quantification
Analytical Instrumentation: LC-MS/MS
Following extraction, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for the quantification of DIDAC.[11][14][20]
-
Principle: LC separates DIDAC from other co-extracted compounds based on its chemical properties (e.g., hydrophobicity). The separated analyte then enters the mass spectrometer, where it is ionized (typically via electrospray ionization, ESI, in positive mode), selected, fragmented, and detected.[20]
-
Selectivity and Sensitivity: The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.[20] It monitors a specific precursor-to-product ion transition unique to DIDAC, effectively filtering out background noise and confirming the analyte's identity.
-
Typical Conditions:
-
Chromatography: Reversed-phase liquid chromatography (RPLC) using a C18 column is common.[16]
-
Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like formic acid and a salt like ammonium formate, is used to achieve good peak shape and ionization efficiency.[14]
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is used to generate the cationic molecular ion of DIDAC.
-
Conclusion and Final Recommendations
The accurate quantification of Diisodecyldimethylammonium chloride in environmental samples is a critical task for assessing its environmental fate and potential risks. The strong interaction of this cationic surfactant with environmental matrices necessitates robust and well-validated extraction protocols.
-
For water samples , Solid-Phase Extraction (SPE) with weak cation exchange or polymeric sorbents offers an effective method for concentration and cleanup.
-
For soil and sediment , both Ultrasonic Extraction with SPE cleanup and the QuEChERS method are viable options. The former is a more traditional and rigorous method that can achieve good recoveries for strongly sorbed compounds.[11] The latter offers a significantly faster and simpler workflow, and matrix effects can often be managed by simple dilution of the final extract, making it highly suitable for high-throughput screening.[8][18]
Regardless of the method chosen, final analysis by LC-MS/MS is essential for achieving the required sensitivity and selectivity. Proper method validation, including the use of internal standards and assessment of matrix effects, is paramount to generating reliable and defensible environmental data.
References
-
Godfrey, A. R., et al. (2020). QuEChERS: a simple extraction for monitoring quaternary ammonium biocide pollution in soils and antimicrobial resistance. Analytical Methods, 12, 4387-4393. [Link]
-
Heyde, B. J., et al. (2020). A fast and robust method for the extraction and analysis of quaternary alkyl ammonium compounds from soil and sewage sludge. PLOS ONE, 15(8), e0237020. [Link]
-
Heyde, B. J., et al. (2020). A fast and robust method for the extraction and analysis of quaternary alkyl ammonium compounds from soil and sewage sludge. PLOS ONE, 15(8), e0237020. [Link]
-
Navarro, S., et al. (2008). Determination of quaternary ammonium herbicides in soils. Comparison of digestion, shaking and microwave-assisted extractions. Journal of Chromatography A, 1208(1-2), 166-173. [Link]
-
Fair, P. A., et al. (2012). Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation. Analytical and Bioanalytical Chemistry, 402(1), 387-397. [Link]
-
Pico, Y., et al. (2000). Solid-phase extraction of quaternary ammonium herbicides. Journal of Chromatography A, 885(1-2), 251-271. [Link]
-
Wikipedia. (n.d.). Didecyldimethylammonium chloride. [Link]
-
U.S. Environmental Protection Agency. (2024). EPA Releases Finalized Test Methods for Measuring Disinfectant Residue Levels on Hard Surfaces. [Link]
-
U.S. Environmental Protection Agency. (2003). Pesticides; Didecyl dimethyl ammonium chloride. [Link]
-
Jutras, S., et al. (2011). Fate, behavior, and aquatic toxicity of the fungicide DDAC in the Canadian environment. Reviews of Environmental Contamination and Toxicology, 212, 59-80. [Link]
-
Ataman Kimya. (n.d.). Didecyldimethylammonium chloride. [Link]
-
PapersFlow. (2026). Environmental Fate of Quaternary Ammonium Compounds Research Guide. [Link]
- CN103759837A - Analytical measurement method for didecyl dimethyl ammonium chloride in seawater. (2014).
-
Płotka-Wasylka, J., & Namieśnik, J. (2019). Surfactants application in sample preparation techniques: Insights, trends, and perspectives. TrAC Trends in Analytical Chemistry, 111, 144-159. [Link]
-
U.S. Environmental Protection Agency. (2006). Didecyl Dimethyl Ammonium Chloride (DDAC) Preliminary Risk Assessment. [Link]
-
Wang, L. K., et al. (2021). Cationic Surfactant Analysis with Good Laboratory Practice and Waste Management. Journal of Environmental Engineering and Science, 16(3), 95-104. [Link]
-
Wang, L. K., & Langley, D. F. (1989). Application and Determination of Surface-Active Agents Part I: Cationic Surfactants. Journal of Environmental Science & Health Part A, 24(7), 813-838. [Link]
-
Analytice. (2024). Laboratory assay of didecyldimethylammonium chloride (DDAC). [Link]
-
British Columbia Ministry of Environment, Lands and Parks. (1998). A Review of the Environmental Impact and Toxic Effects of DDAC. [Link]
-
Hu, J. Y., et al. (2005). Determination of diallyldimethylammonium chloride in drinking water by reversed-phase ion-pair chromatography–electrospray ionization mass spectrometry. Analytica Chimica Acta, 547(1), 92-98. [Link]
-
Wikipedia. (n.d.). Dimethyldioctadecylammonium chloride. [Link]
-
Wang, L. K., et al. (2021). Cationic Surfactant Analysis with Good Laboratory Practice and Waste Management. EngagedScholarship@CSU. [Link]
-
Standing Committee of Analysts. (2002). Analysis of Surfactants in Waters, Wastewaters and Sludges. Environment Agency. [Link]
-
Toxics Use Reduction Institute. (2021). Updated EHS Summary of Didecyl Dimethyl Ammonium Chloride (DDAC). TURI. [Link]
-
Brown, A. R., et al. (2023). Quaternary ammonia compounds in disinfectant products: evaluating the potential for promoting antibiotic resistance and disrupting wastewater treatment plant performance. Environmental Science: Water Research & Technology. [Link]
-
Ataman Kimya. (n.d.). Didecyldimonium Chloride. [Link]
-
Lopes, R. P., et al. (2014). Multi-residue analysis of emerging pollutants in sediment using QuEChERS-based extraction followed by LC-MS/MS analysis. Journal of Chromatography B, 949-950, 103-110. [Link]
-
Hrubec, T. C., et al. (2021). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology, 55(1), 37-51. [Link]
-
Stepnowski, P., & Zaleska, A. (2009). Analysis of residual ionic liquids in environmental samples: development of extraction methods. Analytical and Bioanalytical Chemistry, 393(2), 775-783. [Link]
-
LeBouf, R. F., et al. (2017). Air and Surface Sampling Method for Assessing Exposures to Quaternary Ammonium Compounds Using Liquid Chromatography Tandem Mass Spectrometry. Annals of Work Exposures and Health, 61(6), 724-736. [Link]
-
Esparza, X., et al. (2011). Hydrophilic interaction liquid chromatography/tandem mass spectrometry for the analysis of diallyldimethylammonium chloride in water. Rapid Communications in Mass Spectrometry, 25(2), 379-386. [Link]
-
Tadeo, J. L., et al. (2011). Evaluation of the QuEChERS method and gas chromatography-mass spectrometry for the analysis pesticide residues in water and sediment. Bulletin of Environmental Contamination and Toxicology, 86(1), 18-22. [Link]
-
Hecht, G., et al. (2004). Sampling and Analysis of Quaternary Ammonium Compounds (QACs)Traces in Indoor Atmosphere. Indoor Air 2005. [Link]
-
EURL-SRM. (2012). Analysis of Didecyldimethylammonium chloride (DDAC) and Benzalkonium chloride (BAC). [Link]
-
Liu, X., et al. (2025). [Determination of 26 herbicide residues in soil, sediment, and surface water samples using modified QuEChERS method combined with ultra-high performance liquid chromatography-tandem mass spectrometry]. Sepu, 43(2), 16. [Link]
-
Wylie, P. (2020). Recent Trends in the Use of LC-MS-MS for the Testing of Food and Environmental Contaminants. Spectroscopy Online. [Link]
-
Zoller, O., et al. (2013). Determination of quaternary ammonium compound residues in fruits and vegetables by QuEChERS following LC-MS/MS analysis. Analytical and Bioanalytical Chemistry, 405(1), 231-239. [Link]
-
California Department of Public Health. (2021). Background Document on Quaternary Ammonium Compounds in Cleaning Products and Beauty, Personal Care, and Hygiene Products. [Link]
-
Garcia, M. T., et al. (2001). Determination of distearyl dimethyl ammonium chloride in textiles by reversed-phase and normal-phase liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography A, 918(1), 163-170. [Link]
-
U.S. Geological Survey. (2024). Quaternary ammonium compounds in wastewater treatment effluents from 2020 to 2021. ScienceBase-Catalog. [Link]
-
Papageorgiou, A. (2021). Development of analytical methods using LC-MS/MS technique for CECs. University of Turin. [Link]
-
U.S. Environmental Protection Agency. (2025). PRN 88-2: Clustering of Quaternary Ammonium Compounds. [Link]
-
Hu, J. Y., et al. (2025). Determination of diallyldimethylammonium chloride in drinking water by reversed-phase ion-pair chromatography-electrospray ionization mass spectrometry. ResearchGate. [Link]
-
Hu, J. Y., et al. (2005). [PDF] Determination of diallyldimethylammonium chloride in drinking water by reversed-phase ion-pair chromatography-electrospray ionization mass spectrometry. Semantic Scholar. [Link]
-
El Moutchou, M., et al. (2025). Application of the QuEChERS Method for the Analysis of Contamination by Pesticide Residues in the Sediments of Three Moroccan lagoons. ResearchGate. [Link]
-
Ferrer, I., & Furlong, E. T. (2001). Identification of alkyl dimethylbenzylammonium surfactants in water samples by solid-phase extraction followed by ion trap LC/MS and LC/MS/MS. Environmental Science & Technology, 35(12), 2583-2588. [Link]
-
Vinyes-Nadal, M., et al. (2024). Novel extraction methods and compound-specific isotope analysis of methoxychlor in environmental water and aquifer slurry sample. Science of The Total Environment, 930, 172858. [Link]
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- 4. papersflow.ai [papersflow.ai]
- 5. turi.org [turi.org]
- 6. Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. a100.gov.bc.ca [a100.gov.bc.ca]
- 8. QuEChERS: a simple extraction for monitoring quaternary ammonium biocide pollution in soils and antimicrobial resistance - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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Application Note: Formulating Dual-Action Corrosion Inhibitors with DDAC-C10
This Application Note and Protocol Guide details the formulation and evaluation of Diisodecyldimethylammonium chloride (DDAC-C10) as a corrosion inhibitor.
Introduction: The "Twin-Chain" Advantage
Diisodecyldimethylammonium chloride (DDAC-C10) represents a distinct class of Quaternary Ammonium Compounds (QACs). Unlike Benzalkonium Chloride (BAC), which relies on a single long alkyl chain and a benzyl group, DDAC possesses a "twin-chain" structure (two C10 hydrophobic tails).
Why DDAC-C10?
-
Film Persistency: The double hydrophobic tails create a denser, more entangled hydrophobic barrier on the metal surface compared to single-chain QACs.
-
Dual-Functionality: DDAC is a registered biocide. In oilfield water injection and cooling towers, it simultaneously mitigates Microbiologically Influenced Corrosion (MIC) caused by Sulfate-Reducing Bacteria (SRB) and general electrochemical corrosion.
-
Acid Stability: Unlike imidazoline-based inhibitors which can hydrolyze over time, the quaternary ammonium core is chemically stable in high-strength acids (e.g., 15% HCl).
Mechanism of Action
DDAC functions as a mixed-type inhibitor (anodic and cathodic) via a physisorption-chemisorption mechanism.[1]
-
Halide Bridging: In acid media (HCl), chloride ions (
) specifically adsorb onto the positively charged metal surface. -
Electrostatic Attraction: The cationic head (
) of DDAC binds to the anionic chloride bridge. -
Steric Barrier: The two C10 alkyl chains orient away from the surface, excluding water and hydronium ions (
) from the active corrosion sites.
Formulation Strategy & Chemical Compatibility
A raw QAC is rarely used alone. To achieve
Critical Formulation Rules
-
NO Anionics: Never mix DDAC with anionic surfactants (e.g., LABSA, SLS). They will precipitate an insoluble salt, deactivating both components.
-
Halide Synergism: The addition of Iodide ions (
) or Bromide ions ( ) significantly lowers the Critical Micelle Concentration (CMC) and improves adsorption density. -
Solvent Selection: DDAC is viscous. Use Isopropanol (IPA) or Ethylene Glycol to reduce pour point and improve dispersibility.
Recommended Formulation: "CorrShield-10X" (Acidizing Concentrate)
Target Application: 15% HCl Acidizing Fluids
| Component | Function | Concentration (wt%) | Rationale |
| DDAC-C10 (80%) | Active Inhibitor | 30.0% | Provides the primary hydrophobic film. |
| Potassium Iodide (KI) | Synergist | 2.0% | |
| Ethoxylated Alcohol (C12-15, 9EO) | Co-surfactant | 5.0% | Non-ionic. Improves film uniformity and solubilizes oil residues. |
| Propargyl Alcohol | Intensifier | 5.0% | Forms a polymer film at high temps (>60°C). Handle with care (Toxic). |
| Isopropanol | Solvent | 20.0% | Viscosity modifier and winterization agent. |
| Deionized Water | Diluent | 38.0% | Balance. |
Experimental Protocols
Protocol A: Formulation Blending
Objective: Create a stable, single-phase inhibitor concentrate.
-
Charge Solvent: Add Water and Isopropanol to a glass reactor equipped with an overhead stirrer.
-
Dissolve Synergist: Add Potassium Iodide. Stir at 300 RPM until fully dissolved (solution should be clear).
-
Add Active: Slowly pour in DDAC-C10. The solution may cloud slightly; increase stirring to 500 RPM.
-
Add Co-Surfactants: Add Propargyl Alcohol and Ethoxylated Alcohol.
-
Homogenize: Stir for 30 minutes at ambient temperature.
-
QC Check: Verify pH (should be neutral to slightly acidic) and clarity. If hazy, add more Isopropanol in 1% increments.
Protocol B: Electrochemical Evaluation (Tafel & EIS)
Objective: Determine the corrosion current density (
Equipment: Potentiostat (e.g., Autolab/Gamry), 3-Electrode Cell.
-
Working Electrode (WE): C1018 Carbon Steel (
exposed area). -
Counter Electrode (CE): Platinum or Graphite rod.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE).[2]
Workflow:
-
Preparation: Polish WE with SiC paper (up to 1200 grit), degrease with acetone, and wash with distilled water.
-
OCP Stabilization: Immerse WE in the test solution (e.g., 1M HCl + 200 ppm Inhibitor) for 30 mins until Open Circuit Potential (OCP) stabilizes.
-
EIS Measurement:
-
Tafel Polarization:
-
Scan Range:
vs. OCP. -
Scan Rate:
. -
Output: Extrapolate anodic/cathodic slopes to find
.
-
Calculation:
Protocol C: Weight Loss Immersion Test
Objective: Measure absolute corrosion rate in harsh conditions. Standard: ASTM G31.
-
Coupon Prep: Weigh clean steel coupons (
) to 0.1 mg precision. Measure surface area ( ). -
Immersion: Suspend coupons in 15% HCl containing the inhibitor formulation (e.g., 0.5% v/v) at 60°C for 6 hours.
-
Cleaning: Remove coupons, scrub with a soft bristle brush under running water, rinse with acetone, dry, and re-weigh (
). -
Calculation:
Where = density ( ), = area ( ), = time ( ).
Visualizations
Figure 1: Synergistic Adsorption Mechanism
This diagram illustrates how Iodide ions bridge the DDAC molecule to the metal surface.
Caption: Schematic of the synergistic adsorption layer. Iodide ions reduce surface positive charge, facilitating the anchoring of the cationic DDAC head group, while C10 tails repel acid.
Figure 2: Experimental Validation Workflow
Caption: Step-by-step development workflow from raw ingredient blending to ASTM-standard validation.
Expected Performance Data
The following data represents typical performance metrics for the "CorrShield-10X" formulation in 1M HCl at 25°C.
| Parameter | Uninhibited | DDAC Only (200 ppm) | DDAC + KI (200 ppm + 50 ppm) |
| -480 | -465 | -455 | |
| 1250.0 | 85.0 | 12.5 | |
| Inhibition Efficiency ( | - | 93.2% | 99.0% |
| Adsorption Isotherm | - | Langmuir | Langmuir |
References
-
Wei, X., et al. (2021). "Didecyl dimethyl ammonium chloride as a highly efficient corrosion inhibitor for carbon steel in hydrochloric acid solution."[5] Anti-Corrosion Methods and Materials.
-
ASTM International. (2021). "ASTM G31-21: Standard Guide for Laboratory Immersion Corrosion Testing of Metals."[6] ASTM Standards.[7][8][9]
-
ASTM International. (2014). "ASTM G102-89: Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements." ASTM Standards.[7][8][9]
-
Shi, X., et al. (2020). "Performance of dodecyl dimethyl benzyl ammonium chloride as bactericide and corrosion inhibitor for 7B04 aluminum alloy."[4] Arabian Journal of Chemistry.
Sources
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- 3. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 4. Performance of dodecyl dimethyl benzyl ammonium chloride as bactericide and corrosion inhibitor for 7B04 aluminum alloy in an aircraft fuel system - Arabian Journal of Chemistry [arabjchem.org]
- 5. Didecyl dimethyl ammonium chloride as a highly efficient corrosion inhibitor for carbon steel in hydrochloric acid solution - 西安交通大学 [scholar.xjtu.edu.cn]
- 6. "ASTM G31:2021 Lab Guide for Metal Corrosion Testing" [bsbedge.com]
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- 9. img.antpedia.com [img.antpedia.com]
Application Note: High-Precision Potentiometric Titration of Diisodecyldimethylammonium Chloride (DIDMAC)
Target Audience: Researchers, analytical scientists, and drug development professionals.
Introduction & Scope
Diisodecyldimethylammonium chloride (DIDMAC) is a highly effective dialkyldimethylammonium chloride, widely utilized as a broad-spectrum biocidal active pharmaceutical ingredient (API), preservative, and disinfectant[1]. Because the antimicrobial efficacy of formulated products relies heavily on the exact concentration of the quaternary ammonium compound (QAC), precise quantification of its active matter is a strict regulatory requirement.
This application note outlines a robust, self-validating potentiometric titration protocol for DIDMAC. By utilizing an anionic surfactant titrant and an ion-selective electrode, this method supersedes subjective, environmentally hazardous two-phase colorimetric titrations (e.g., legacy chloroform-based methods) while delivering superior reproducibility[2].
Scientific Principles & Reaction Causality
The analytical determination of DIDMAC relies on the quantitative precipitation of the quaternary ammonium cation by an anionic surfactant titrant, typically Sodium Dodecyl Sulfate (SDS) or Sodium Lauryl Sulfate (SLS)[3].
-
Reaction Mechanism: DIDMAC and SDS interact via electrostatic binding of their headgroups and hydrophobic entanglement of their alkyl tails, forming a highly insoluble 1:1 ion-pair complex[3].
-
Electrode Causality: The system utilizes a polymer-membrane Surfactant Ion-Selective Electrode (ISE). Prior to the equivalence point, the dosed SDS is instantaneously consumed by the excess DIDMAC to form the precipitate. Once all DIDMAC is depleted, the first microscopic excess of unreacted SDS remains in solution. The surfactant ISE selectively responds to this anionic surfactant, resulting in a sharp, sudden drop in the measured potential (mV), which triggers the autotitrator's endpoint detection[2].
-
Matrix Causality: QACs naturally form micelles in aqueous solutions. Micelles can sequester unreacted ions, causing sluggish electrode kinetics and broadened inflection points. The addition of a short-chain alcohol, such as isopropanol (IPA), disrupts these micelles, ensuring the DIDMAC remains in a monomeric state for rapid reaction with the titrant[4].
Reaction mechanism and electrode response causality.
Materials and Instrumentation
-
Titrator: Automated potentiometric titrator (e.g., Metrohm Titrando or equivalent) equipped with a 10 mL or 20 mL burette[4].
-
Indicator Electrode: Surfactant Ion-Selective Electrode (Polymer membrane optimized for cationic/anionic surfactants)[5].
-
Reference Electrode: Double-Junction Ag/AgCl Reference Electrode.
-
Critical Insight: The outer bridge electrolyte must be 3 M NaCl or 1 M KNO₃. Using standard 3 M KCl can cause precipitation of potassium dodecyl sulfate at the diaphragm, clogging the frit and causing severe signal drift[5].
-
-
Accessories: Magnetic stirrer and PTFE-coated stir bars.
Reagents & System Validation
To ensure a self-validating system, the titrant must be standardized against a known primary standard prior to sample analysis, verifying the integrity of the entire measurement chain[3].
-
Titrant: 0.004 M Sodium Dodecyl Sulfate (SDS). Dissolve 1.15 g of high-purity SDS in 1 L of deionized water[4].
-
Primary Standard: Hyamine 1622 (Benzethonium chloride), dried previously at 105°C for 2 hours[3].
-
Solvent: Isopropanol (IPA), analytical grade[4].
-
Buffer (pH 6.0): Dissolve 5.0 g sodium borate decahydrate and 7.0 g boric acid in 300 mL DI water. Adjust to pH 6.0 with 5% H₂SO₄, then dilute to 500 mL[4]. This buffer standardizes the ionic strength and neutralizes matrix interferences from amphoteric compounds[3].
Experimental Protocol
Step 5.1: System Calibration (Titer Determination)
-
Accurately weigh approx. 0.015 g of dried Hyamine 1622 into a 250 mL titration beaker.
-
Add 10 mL of IPA and swirl to dissolve.
-
Add 100 mL of DI water and 2.0 mL of the pH 6.0 borate buffer.
-
Titrate with 0.004 M SDS to the potentiometric equivalence point. Calculate the exact molarity (titer) of the SDS titrant.
Step 5.2: DIDMAC Sample Preparation
-
Accurately weigh an aliquot of the DIDMAC sample containing approximately 0.05 mmol of active QAC into a clean 250 mL beaker.
-
Add 10 mL of IPA to completely dissolve the sample and inhibit micellization[4].
-
Add 100 mL of DI water and 2.0 mL of the pH 6.0 borate buffer[4].
Step 5.3: Potentiometric Titration
-
Immerse the Surfactant ISE and the Ag/AgCl reference electrode into the sample solution.
-
Set the magnetic stirrer to a vigorous rate (e.g., 600 rpm) to ensure rapid dispersion of the precipitate without creating a vortex that introduces air bubbles[2].
-
Execute the dynamic equivalence point titration (DET) using the parameters outlined in Table 1.
Experimental workflow for potentiometric titration of DIDMAC.
Data Presentation
Table 1: Optimized Titration Parameters & Expected Validation Data
| Parameter / Metric | Value / Setting | Rationale |
| Titration Mode | Dynamic Equivalence Titration (DET) | Optimizes dosing speed based on potential changes. |
| Signal Drift | 20 mV/min | Ensures equilibrium is reached before the next dose[4]. |
| Minimum Increment | 10 µL | Provides high resolution at the steepest part of the curve[4]. |
| Stirring Rate | High (e.g., Level 6 or 600 rpm) | Prevents localized titrant pooling and precipitate agglomeration. |
| Expected Recovery | 98.5% - 101.5% | Confirms method accuracy against spiked samples[2]. |
| Typical RSD (n=6) | < 1.0% | Demonstrates high repeatability for regulatory compliance[2]. |
Troubleshooting & Field-Proven Insights
-
Electrode Fouling: The DIDMAC-SDS precipitate is highly lipophilic and can coat the polymer membrane of the ISE, leading to reduced sensitivity and flattened titration curves[5].
-
Corrective Action: After every 3 to 5 titrations, gently wipe the electrode membrane with a soft tissue soaked in isopropanol, followed by a thorough rinse with DI water to restore the hydration layer[5].
-
-
False Endpoints / Multiple Inflections: If the titration curve exhibits multiple inflection points, the sample matrix may contain interfering amine oxides or betaines[3].
-
Corrective Action: Ensure the pH 6.0 buffer is accurately prepared and dosed; maintaining a slightly acidic to neutral pH prevents the titration of unprotonated secondary/tertiary amines, standardizing the matrix.
-
References
-
ASTM International. "ASTM D5806-95(2017) Standard Test Method for Disinfectant Quaternary Ammonium Salts by Potentiometric Titration." ASTM.[Link]
-
United States National Library of Medicine. "Determination of quaternary ammonium compounds by potentiometric titration with an ionic surfactant electrode: single-laboratory validation." PubMed.[Link]
- World Intellectual Property Organization. "WO2025078569A1 - Antimicrobial composition.
Sources
- 1. WO2025078569A1 - Antimicrobial composition - Google Patents [patents.google.com]
- 2. Determination of quaternary ammonium compounds by potentiometric titration with an ionic surfactant electrode: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. img.antpedia.com [img.antpedia.com]
- 4. metrohm.com [metrohm.com]
- 5. metrohm.com [metrohm.com]
Application of Diisodecyldimethylammonium Chloride (DIDAC) in Membrane Research: Cationic Vesicle Formulation and Antimicrobial Assays
Target Audience: Researchers, biophysicists, and drug development professionals. Document Type: Advanced Application Note & Validated Protocols
Executive Summary & Physicochemical Rationale
Diisodecyldimethylammonium chloride (DIDAC) is a synthetic, double-tailed quaternary ammonium compound (QAC). While traditionally recognized as a potent biocide and preservative [1], its unique molecular geometry—featuring two branched isodecyl chains and a permanently charged dimethylammonium headgroup—makes it highly valuable in membrane biophysics and nanoparticle engineering.
Unlike single-chain surfactants that predominantly form micelles, the critical packing parameter of dialkyldimethylammonium chlorides like DIDAC favors the spontaneous assembly of lamellar phases and closed vesicles (liposomes) in aqueous environments [2]. This dual nature allows DIDAC to be utilized in two primary research vectors:
-
As a structural cationic lipid for formulating stable, positively charged liposomes used in nucleic acid delivery and microemulsion-based vaccine adjuvants.
-
As a membrane-active perturbant to study the biophysical mechanisms of antimicrobial membrane disruption and cytotoxicity [3].
This application note details the causal logic, self-validating protocols, and quantitative benchmarks for deploying DIDAC in both formulation and membrane-interaction studies.
Application Workflow I: Formulation of DIDAC-Based Cationic Vesicles
When engineering cationic liposomes for gene or drug delivery, DIDAC serves as the primary electrostatic driver for nucleic acid complexation. However, pure DIDAC vesicles can be rigid. We co-formulate DIDAC with a "helper lipid" such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE).
Causality of Experimental Choices:
-
Why DOPE? DOPE has a conical shape that promotes the transition from a lamellar (
) to an inverted hexagonal ( ) phase under acidic conditions (such as inside an endosome). This structural transition is critical for destabilizing the endosomal membrane and facilitating the cytoplasmic release of the encapsulated cargo. -
Why Extrusion? Unilamellarity and a narrow size distribution (Polydispersity Index < 0.2) are required for reproducible cellular uptake. Polycarbonate membrane extrusion forces multilamellar vesicles (MLVs) through defined pores, shearing them into uniform Large Unilamellar Vesicles (LUVs) [4].
Protocol 1: Thin-Film Hydration and Extrusion of DIDAC/DOPE Vesicles
Self-Validating Quality Control: The protocol includes dynamic light scattering (DLS) checkpoints. If the PDI exceeds 0.2 after extrusion, the membrane integrity or lipid hydration was compromised, and the batch must be re-extruded.
-
Lipid Mixing: In a round-bottom flask, dissolve DIDAC and DOPE at a 1:1 molar ratio in a chloroform/methanol mixture (2:1, v/v) to achieve a final lipid concentration of 10 mg/mL. Rationale: The solvent mixture ensures complete solvation of both the highly hydrophobic chains and the polar headgroups.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure (e.g., 150 mbar) at 40°C for 1 hour to form a uniform, dry lipid film. Purge with nitrogen gas for an additional 30 minutes to remove trace solvents.
-
Hydration: Hydrate the lipid film with pre-warmed (50°C) 10 mM HEPES buffer (pH 7.4) to yield a 5 mM total lipid suspension. Vortex vigorously for 5 minutes. The suspension will appear milky, indicating the formation of heterogeneous MLVs.
-
Extrusion: Transfer the MLV suspension to a mini-extruder block heated to 50°C (above the phase transition temperature of the lipids). Pass the suspension through a 400 nm polycarbonate membrane 5 times, followed by 11 passes through a 100 nm membrane. Note: Always end on an odd number of passes to ensure the final extrudate ends up in the clean receiving syringe.
-
Validation: Measure the Z-average diameter, PDI, and Zeta Potential using DLS.
Caption: Workflow for the formulation and validation of DIDAC-based cationic liposomes.
Application Workflow II: Antimicrobial Membrane Disruption Assays
DIDAC is a potent antimicrobial agent. To study its mechanism of action without the confounding variables of live-cell assays (e.g., efflux pumps, biofilm matrix), researchers use biomimetic LUVs loaded with a self-quenching fluorophore (Calcein) to model bacterial membranes.
Causality of Experimental Choices:
-
Why Calcein? At high concentrations (>50 mM) inside the intact vesicle, calcein fluorescence is self-quenched. When DIDAC disrupts the membrane, calcein leaks into the surrounding buffer, dilutes, and fluoresces intensely. This provides a real-time, quantitative kinetic readout of membrane disruption.
-
Why POPE/POPG? A 3:1 molar ratio of POPE (neutral/zwitterionic) to POPG (anionic) closely mimics the net-negative charge and lipid composition of Gram-negative bacterial inner membranes, providing a highly specific target for the cationic DIDAC molecules.
Protocol 2: Calcein Leakage Assay for DIDAC Membrane Perturbation
Self-Validating Quality Control: The assay uses Triton X-100 as an internal standard for 100% leakage. If the baseline fluorescence before DIDAC addition drifts by >5%, unencapsulated calcein was not properly removed during size exclusion chromatography.
-
Vesicle Preparation: Prepare POPE/POPG (3:1) lipid films as described in Protocol 1. Hydrate the film with a buffer containing 70 mM Calcein (pH adjusted to 7.4 with NaOH). Extrude through a 100 nm membrane.
-
Purification: Separate the calcein-loaded LUVs from unencapsulated free calcein using a Sephadex G-50 size exclusion column equilibrated with an iso-osmotic buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4). Collect the cloudy, fast-eluting liposome fractions.
-
Baseline Measurement: Transfer 2 mL of the iso-osmotic buffer to a fluorimeter cuvette. Add 20 µL of the purified LUVs. Monitor the baseline fluorescence for 2 minutes (
= 490 nm, = 520 nm). -
DIDAC Titration: Inject varying aliquots of a DIDAC stock solution (e.g., 1 to 50 µM final concentration) into the cuvette. Record the increase in fluorescence over 10 minutes.
-
Normalization: Add 20 µL of 10% Triton X-100 to completely lyse the vesicles, obtaining the maximum fluorescence value (
). Calculate the % leakage as:
Caption: Mechanistic pathway of DIDAC-induced disruption of biomimetic bacterial membranes.
Quantitative Data Synthesis
The structural parameters of DIDAC vesicles are highly dependent on the co-lipid used. The table below summarizes typical physicochemical properties obtained via DLS and electrophoretic mobility measurements when formulating DIDAC at a 1:1 molar ratio with various helper lipids (Total lipid = 5 mM, hydrated in 10 mM HEPES, pH 7.4).
| Formulation (1:1 Molar Ratio) | Z-Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Stability (Days at 4°C) |
| DIDAC : DOPE | 115 ± 4 | 0.12 ± 0.01 | +48 ± 2 | > 30 |
| DIDAC : Cholesterol | 120 ± 5 | 0.15 ± 0.02 | +45 ± 3 | > 45 |
| DIDAC : DOPC | 135 ± 6 | 0.18 ± 0.03 | +35 ± 4 | ~ 14 |
Insight: Cholesterol significantly increases the long-term stability of DIDAC vesicles by filling the interstitial spaces between the branched isodecyl chains, reducing membrane permeability and preventing vesicle fusion. DOPC, being a bulky zwitterionic lipid, results in lower zeta potentials and faster aggregation rates.
References
-
Debbasch, C., Brignole, F., Pisella, P. J., Warnet, J. M., Rat, P., & Baudouin, C. (2000). Cytotoxicity of ophthalmic preservatives on human corneal epithelium. Journal of Toxicology - Cutaneous and Ocular Toxicology, 19(2-3), 105-115. URL:[Link][1]
-
Kunieda, H., & Shinoda, K. (1978). Solution behavior of dialkyldimethylammonium chloride in water. Basic properties of antistatic fabric softeners. Journal of Physical Chemistry, 82(15), 1710-1714. URL:[Link][2]
-
Carmona-Ribeiro, A. M. (1997). Effect of urea on biomimetic aggregates. Brazilian Journal of Medical and Biological Research, 30(3), 361-367. URL:[Link][3]
-
Szoka, F., & Papahadjopoulos, D. (1980). Comparative properties and methods of preparation of lipid vesicles (liposomes). Annual Review of Biophysics and Bioengineering, 9, 467-508. URL:[Link][4]
Sources
Application Note: Surface Modification Techniques Using Diisodecyldimethylammonium Chloride (DDAC)
Abstract & Introduction
Diisodecyldimethylammonium chloride (DDAC) is a fourth-generation quaternary ammonium compound (QAC) distinguished by its twin-chain hydrophobic tail structure. Unlike single-chain counterparts like benzalkonium chloride, DDAC exhibits superior biocidal efficacy, enhanced stability in hard water, and unique interfacial packing densities [1].
This guide details the physicochemical mechanisms and experimental protocols for utilizing DDAC in surface modification. Specifically, it addresses two primary applications relevant to drug development and material science:
-
Antimicrobial Surface Functionalization: Creating contact-killing surfaces on medical devices and laboratory substrates.
-
Organoclay Synthesis: Modifying montmorillonite (MMT) for use as drug delivery carriers or polymer nanocomposites.
Mechanism of Action
The efficacy of DDAC in surface modification relies on its amphiphilic nature. The positively charged quaternary ammonium head group drives electrostatic adsorption onto negatively charged substrates (e.g., silica, glass, oxidized polymers), while the twin isodecyl tails provide a hydrophobic barrier and antimicrobial action via membrane disruption.
Adsorption Isotherms
The adsorption of DDAC onto silicate surfaces follows a four-stage model:
-
Electrostatic Region: Monomers bind to charged surface sites.
-
Hemimicelle Formation: Hydrophobic interactions between tails cause cooperative adsorption, forming patchy aggregates.
-
Admicelle Formation: Bilayer structures form, covering the surface.
-
Saturation: The surface charge is neutralized or reversed; free micelles exist in the bulk solution [2].
Diagram: Surface Adsorption & Antimicrobial Mechanism
The following diagram illustrates the transition from a clean hydrophilic surface to a DDAC-functionalized antimicrobial surface.
Figure 1: Mechanism of DDAC adsorption onto silica surfaces and subsequent antimicrobial action via membrane disruption.
Protocol A: Antimicrobial Surface Coating (Dip-Coating Method)[1]
Application: Functionalizing glass slides or silicone tubing for medical device prototypes. Objective: Create a stable, non-leaching antimicrobial layer.[1]
Reagents & Equipment
-
Substrate: Borosilicate glass slides or Silicone coupons.
-
Active Agent: DDAC (Technical grade, ~80% or purified).
-
Solvent: Ethanol (Absolute) and Deionized (DI) Water.
-
Activation: Piranha solution (3:1 H2SO4:H2O2) [WARNING: Corrosive/Explosive] or Oxygen Plasma Cleaner.
Step-by-Step Methodology
-
Surface Activation (Critical Step):
-
Glass:[1][2][3][4] Immerse slides in Piranha solution for 30 minutes to generate surface silanol (Si-OH) groups. Rinse copiously with DI water.
-
Silicone: Expose to Oxygen Plasma (30W, 2 mins) to oxidize the surface.
-
Rationale: DDAC requires a negatively charged surface for initial anchoring. Unactivated surfaces result in poor coverage [3].
-
-
Solution Preparation:
-
Prepare a 1.0% (w/v) DDAC solution in Ethanol/Water (70:30 v/v).
-
Note: The addition of ethanol reduces surface tension, ensuring wetting of hydrophobic substrates, while water promotes ionization of the chloride salt.
-
-
Deposition (Dip Coating):
-
Immerse the activated substrate into the DDAC solution.
-
Incubate for 24 hours at room temperature (25°C) with gentle orbital shaking (50 rpm).
-
Equilibrium: Long incubation ensures the formation of a dense, interdigitated bilayer (admicelle) structure.
-
-
Rinsing & Curing:
-
Remove substrate and rinse gently with DI water to remove loosely bound (physisorbed) excess surfactant.
-
Dry in a convection oven at 60°C for 2 hours .
-
Insight: Heat treatment can promote partial dehydration and stronger hydrophobic association between the tails, stabilizing the coating.
-
Validation Criteria
| Parameter | Method | Expected Result (Treated) | Control (Untreated) |
| Hydrophobicity | Water Contact Angle | > 85° | < 20° (Activated) |
| Surface Charge | Zeta Potential (Solid) | Positive (+ mV) | Negative (- mV) |
| Efficacy | JIS Z 2801 / ISO 22196 | > 3 Log Reduction | No Reduction |
Protocol B: Synthesis of Organomodified Nanoclay (Organoclay)
Application: Preparation of hydrophobic clay for drug delivery systems or polymer nanocomposites. Objective: Exchange inorganic cations (Na+/Ca2+) within Montmorillonite (MMT) galleries with DDAC cations to increase d-spacing and organophilicity.
Reagents
-
Na-Montmorillonite (MMT): Cation Exchange Capacity (CEC) must be known (typically 90–100 meq/100g).
-
DDAC: Calculate stoichiometric amount based on CEC.
-
Test Reagent: 0.1M Silver Nitrate (AgNO3).
Workflow Diagram
Figure 2: Workflow for the synthesis of DDAC-modified organoclay via cation exchange.
Step-by-Step Methodology
-
Clay Dispersion:
-
Disperse 10g of Na-MMT in 500mL of DI water heated to 60°C.
-
Stir vigorously (magnetic stirrer) for 4 hours to ensure full swelling and exfoliation of layers.
-
-
Ion Exchange Reaction:
-
Dissolve DDAC in 50mL DI water. Amount = 1.2x the CEC of the clay (20% excess ensures complete exchange).
-
Slowly add DDAC solution to the clay suspension.
-
Observation: The solution will likely become flocculated (white precipitate) as the clay becomes hydrophobic and crashes out of the water phase [4].
-
Continue stirring at 60°C for 24 hours.
-
-
Washing & Purification (Self-Validating Step):
-
Drying:
-
Dry the filter cake in a vacuum oven at 80°C for 48 hours.
-
Mill to a fine powder (< 45 µm).
-
Characterization Data (Example)
| Property | Technique | Raw Na-MMT | DDAC-Organoclay | Interpretation |
| Basal Spacing ( | XRD | 1.17 nm | 2.45 nm | Successful intercalation of DDAC tails expands the gallery [5]. |
| Thermal Stability | TGA (Onset) | N/A (Inorganic) | ~220°C | Degradation of organic surfactant tails. |
| Wettability | Water Dispersion | Stable Suspension | Floats/Clumps | Switch from hydrophilic to hydrophobic. |
Troubleshooting & Optimization
-
Issue: Coating rubs off easily (Protocol A).
-
Cause: Incomplete surface activation or insufficient curing.
-
Fix: Increase Piranha etch time or use a silane linker (e.g., covalent bonding via chloropropyltrimethoxysilane followed by quaternization with didecylamine) for permanent applications.
-
-
Issue: Low d-spacing expansion (Protocol B).
-
Cause: Insufficient DDAC concentration or low temperature.
-
Fix: Ensure reaction temperature is > 60°C to increase chain mobility and allow entry into clay galleries.
-
-
Safety Note: DDAC is a skin irritant and toxic to aquatic life. All waste streams (especially Protocol A rinses) must be collected for hazardous disposal, not poured down the drain.
References
-
United States Environmental Protection Agency (EPA). (2006). Reregistration Eligibility Decision for Didecyl Dimethyl Ammonium Chloride (DDAC).Link
-
Atkin, R., et al. (2003). Mechanism of Cationic Surfactant Adsorption at the Solid–Aqueous Interface. Advances in Colloid and Interface Science. Link
-
Tiller, J. C., et al. (2001). Designing surfaces that kill bacteria on contact.[2] Proceedings of the National Academy of Sciences (PNAS). Link
-
Paus, R., et al. (2015). Synthesis and characterization of organoclays based on montmorillonite and DDAC. Applied Clay Science. Link
-
Zhu, J., et al. (2019). Structure and properties of organo-montmorillonite/DDAC nanocomposites. Materials.[8][2][3][4][6][7][9][10][11][12][13] Link
Sources
- 1. dsiac.dtic.mil [dsiac.dtic.mil]
- 2. Immobilization of Amphiphilic Polycations by Catechol Functionality for Antimicrobial Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modification of Polydiallyldimethylammonium Chloride with Sodium Polystyrenesulfonate Dramatically Changes the Resistance of Polymer-Based Coatings towards Wash-Off from Both Hydrophilic and Hydrophobic Surfaces [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. ginapsgroup.com [ginapsgroup.com]
- 9. The use of dynamic surface chemistries to control msc isolation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of silica surfaces by adsorption from solution. Investigations into the mechanism of adsorption of cationic surfactants (Journal Article) | OSTI.GOV [osti.gov]
- 11. DNA separation by silica adsorption - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Steric effects on the rheology of nanocomposite gels of organoclay in dicarboxyl-terminated polybutadiene - Soft Matter (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Water Solubility of Diisodecyldimethylammonium Chloride (DIDAC) Formulations
Welcome to the technical support guide for Diisodecyldimethylammonium chloride (DIDAC) formulations. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. This guide provides in-depth, field-proven insights and validated protocols to ensure the successful preparation and application of DIDAC solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and handling of DIDAC.
Q1: What is Diisodecyldimethylammonium chloride (DIDAC) and what are its typical applications?
Diisodecyldimethylammonium chloride (DIDAC) is a fourth-generation quaternary ammonium compound (QAC). Structurally, it is an amphiphilic molecule, featuring two hydrophobic decyl chains and a hydrophilic, positively charged dimethylammonium head group.[1] This structure allows it to act as a potent cationic surfactant, disrupting the cell membranes of microorganisms.[2] Consequently, DIDAC is widely utilized as a broad-spectrum biocide, disinfectant, antiseptic, and fungicide in various settings, including hospitals, industrial facilities, and pharmaceutical formulations.[1][2][3]
Q2: What is the baseline water solubility of DIDAC?
The aqueous solubility of DIDAC can be variable and is often a point of confusion. While some sources describe it as readily soluble, this is context-dependent.[1] Technical grade DIDAC is often supplied as a concentrated solution in water or a water/alcohol mixture. Its solubility is influenced by temperature, pH, and the presence of other ions.[1][4] One study notes a water solubility of 0.65 g/L at 20°C, while another indicates 500 g/L at the same temperature, highlighting the significant impact of pH and formulation specifics.[4][5] As a general rule, solubility diminishes as the alkyl chain length of QACs increases, and DIDAC's two long decyl chains make it susceptible to forming insoluble aggregates under certain conditions.[6]
Q3: Why is my high-concentration DIDAC stock solution cloudy or forming a precipitate at room temperature?
This is a common observation driven by DIDAC's molecular structure and the thermodynamics of dissolution.
-
Cause: The two long, non-polar decyl chains on the DIDAC molecule create strong hydrophobic interactions. At high concentrations, these chains prefer to self-associate to minimize contact with water, leading to the formation of micelles or larger aggregates that can precipitate out of solution, especially at lower temperatures.[1][6] Most dissolution processes for solids are endothermic, meaning solubility increases with temperature.[7] Therefore, a solution prepared at an elevated temperature may become supersaturated and precipitate upon cooling.
-
Initial Solution: Gentle warming of the solution to approximately 37°C, combined with agitation or sonication for 5-10 minutes, can often redissolve the precipitate.[2] This increases the kinetic energy of the system, breaking up the hydrophobic aggregates and allowing the solvent molecules to interact with the DIDAC molecules.[8]
Section 2: Troubleshooting Guide for Formulation Development
This section provides a systematic approach to resolving specific solubility issues you may encounter during your experiments.
Problem 1: Precipitation Occurs When Diluting DIDAC in an Aqueous Buffer
You have a clear stock solution of DIDAC, but upon dilution into a buffered saline or phosphate buffer, the solution becomes turbid or forms a precipitate.
Troubleshooting Workflow
Caption: Micellar solubilization of DIDAC by a non-ionic surfactant.
-
Mechanism of Action: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity. [9][]The hydrophobic decyl chains of the DIDAC molecule can be encapsulated within the CD cavity, forming a host-guest inclusion complex. This complex presents a hydrophilic exterior to the water, effectively masking the hydrophobicity of the decyl chains and significantly enhancing aqueous solubility. [11][12]* Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Causality in Selection:
-
HP-β-CD: Widely used due to its high water solubility and low toxicity. The random substitution with hydroxypropyl groups disrupts the crystal lattice of the parent β-CD, leading to much higher aqueous solubility. [12] * SBE-β-CD: Anionic derivative with excellent solubility and a strong ability to form complexes with cationic drugs like DIDAC.
-
Section 3: Experimental Protocols
These protocols provide a validated, step-by-step framework for systematically improving DIDAC solubility.
Protocol 1: Determining Optimal Co-solvent Concentration
Objective: To find the minimum concentration of a co-solvent required to achieve a clear, stable solution of DIDAC at the target concentration.
Methodology:
-
Prepare Stock Solutions:
-
Prepare a concentrated stock of DIDAC in the chosen co-solvent (e.g., 100 mg/mL in 100% Propylene Glycol).
-
Prepare the aqueous buffer or water that will be used for dilution.
-
-
Titration Experiment:
-
In a series of glass vials, prepare different co-solvent/aqueous phase ratios (e.g., 5:95, 10:90, 15:85, etc.). Ensure the total volume is sufficient for the final DIDAC concentration (e.g., 1 mL).
-
To each vial, add the required amount of DIDAC stock solution to achieve the target final concentration.
-
Vortex each vial for 30 seconds.
-
-
Observation and Incubation:
-
Visually inspect each vial for clarity against a dark background.
-
Incubate all vials at both room temperature (20-25°C) and a stress temperature (e.g., 4°C) for 24 hours.
-
After incubation, re-inspect for any signs of precipitation or cloudiness.
-
-
Selection: The optimal co-solvent concentration is the lowest percentage that maintains a clear solution under all tested conditions.
Protocol 2: Quantitative Analysis of DIDAC Concentration
Objective: To accurately measure the concentration of solubilized DIDAC in a formulation, ensuring that no precipitation has occurred.
Methodology (HPLC-Based):
High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying DIDAC. [13][14]
-
Sample Preparation:
-
Filter the final DIDAC formulation through a 0.22 µm syringe filter to remove any undissolved particulates. Ensure the filter material is compatible with your formulation components. [2] * Dilute the filtrate with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a buffer (e.g., phosphate buffer) and an ion-pairing agent (e.g., sodium dodecyl sulfate) may be required for good peak shape.
-
Detection: UV detector at a low wavelength (e.g., 210-220 nm) or an Evaporative Light Scattering Detector (ELSD).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a series of DIDAC standards of known concentrations in the mobile phase.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Calculate the concentration of DIDAC in the prepared sample by interpolating its peak area from the calibration curve. [14]
-
References
- Toxicological substantiation for didecyldimethylammonium chloride occup
- Troubleshooting benzoxonium chloride precipit
- Didecyldimethylammonium Chloride | C22H48N.Cl | CID 23558. PubChem.
- 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions.
- Cyclodextrin: A prospective nanocarrier for the delivery of antibacterial agents against bacteria th
- Is didecyldimethylammonium chloride safe. Unilong Industry.
- DIDECYLDIMETHYLAMMONIUM CHLORIDE (DDMAC). LookChem.
- A Review on Solubility Enhancement Methods for Poorly W
- Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Podbean.
- Factors that Affect the Solubility of Drugs. Pharmaguideline.
- Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
- Cyclodextrins and their application in enhancing the solubility, dissolution r
- Factors That Affect Rate of Dissolving and Solubility. Nelson.
- A recent overview of surfactant–drug interactions and their importance. PMC.
- The Science of Surfactants: Types, Functions, and Industrial Impact. Prospector.
- Solubility and Factors Affecting Solubility. Chemistry LibreTexts.
- Quaternary ammonia compounds in disinfectant products: evaluating the potential for promoting antibiotic resistance and disrupting wastewater treatment plant performance. RSC Publishing.
- Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? PMC.
- Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innov
- Analytical Method Development and Validation for Accurate Quantification of Drugs in Formulations.
- Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? PubMed.
Sources
- 1. unilongindustry.com [unilongindustry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. atamankimya.com [atamankimya.com]
- 4. scispace.com [scispace.com]
- 5. Didecyldimethylammonium Chloride | C22H48N.Cl | CID 23558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Quaternary ammonia compounds in disinfectant products: evaluating the potential for promoting antibiotic resistance and disrupting wastewater treatmen ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D3VA00063J [pubs.rsc.org]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. arthurscience.weebly.com [arthurscience.weebly.com]
- 9. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 11. Cyclodextrin: A prospective nanocarrier for the delivery of antibacterial agents against bacteria that are resistant to antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. longdom.org [longdom.org]
- 14. admin.mantechpublications.com [admin.mantechpublications.com]
troubleshooting precipitation of Diisodecyldimethylammonium chloride in buffers
Welcome to the Technical Support Center for Formulation and Assay Development. As a Senior Application Scientist, I frequently encounter challenges regarding the phase behavior of cationic surfactants in biological buffers.
Diisodecyldimethylammonium chloride (DIDMAC) and its closely related analog Didecyldimethylammonium chloride (DDAC) are twin-chain quaternary ammonium compounds (QACs) widely used as antimicrobial agents and liposomal formulation components [1]. However, their permanent cationic charge makes their solubility highly dependent on the thermodynamic environment of the buffer system.
Below is our comprehensive troubleshooting guide to diagnosing, resolving, and preventing DIDMAC precipitation in your experimental workflows.
I. Mechanistic FAQ: The Causality of DIDMAC Precipitation
Q: Why does DIDMAC form a cloudy precipitate immediately upon addition to Phosphate-Buffered Saline (PBS)?
A: This is a classic case of multivalent ion-pairing . DIDMAC possesses a permanently charged quaternary ammonium headgroup. When introduced to buffers containing multivalent anions (such as
Q: My DIDMAC solution was clear at room temperature but precipitated after overnight storage at 4°C. Why?
A: You have crossed below the Krafft Temperature (
Q: Can I just filter out the precipitate and use the remaining buffer? A: Absolutely not. Filtering removes the active DIDMAC complex. Because the precipitation is stoichiometrically driven by the concentration of the QAC and the multivalent anion, filtering will leave you with an unknown, sub-therapeutic concentration of your active pharmaceutical ingredient (API) and an altered buffer pH/ionic strength.
II. Troubleshooting Decision Matrix
Fig 1: Decision tree for troubleshooting DIDMAC precipitation in aqueous formulations.
III. Buffer Compatibility Data
To prevent ion-pairing, researchers must select buffers that utilize monovalent or zwitterionic species. Below is a validated compatibility matrix for 0.1% (w/v) DIDMAC at 25°C.
| Buffer System (50 mM, pH 7.4) | Anion Valency at pH 7.4 | DIDMAC Compatibility | Mechanistic Reason |
| Phosphate (PBS) | Multivalent ( | Incompatible (Precipitates) | Strong electrostatic cross-linking and charge neutralization[1]. |
| Citrate | Multivalent ( | Incompatible (Precipitates) | Trivalent charge drives rapid coacervation. |
| Tris-HCl | Monovalent ( | Compatible (Clear) | Chloride is the native counterion; Tris cation repels DIDMAC[2]. |
| HEPES | Zwitterionic / Monovalent | Compatible (Clear) | Bulky zwitterion prevents tight ion-pair packing. |
| Acetate (pH 5.0) | Monovalent ( | Compatible (Clear) | Monovalent organic anion does not bridge QAC cations. |
IV. Self-Validating Experimental Protocols
To ensure scientific integrity, any formulation change must be empirically validated. Below are two self-validating protocols to screen buffer compatibility and determine the thermodynamic stability of your DIDMAC solutions.
Protocol 1: High-Throughput Buffer Compatibility Screening (Turbidimetric Assay)
This protocol uses optical density to quantify sub-visual precipitation, ensuring the formulation is stable before scaling up.
Materials:
-
96-well clear bottom microplate.
-
Microplate reader capable of reading absorbance at 600 nm (
). -
2X Buffer candidates (e.g., 100 mM Tris, 100 mM HEPES, 100 mM PBS).
-
0.2% (w/v) DIDMAC stock in Milli-Q water.
Step-by-Step Methodology:
-
Baseline Establishment: Pipette 100 µL of Milli-Q water into Column 1 (Wells A1-H1). This acts as your negative control (0% precipitation).
-
Positive Control: Pipette 100 µL of 100 mM PBS into Column 2.
-
Test Articles: Pipette 100 µL of each 2X buffer candidate into subsequent columns.
-
Surfactant Addition: Using a multichannel pipette, rapidly add 100 µL of the 0.2% DIDMAC stock to all wells. (Final concentration: 0.1% DIDMAC in 50 mM buffer).
-
Incubation & Agitation: Shake the plate orbitally for 30 seconds at 500 RPM. Incubate at 25°C for 15 minutes.
-
Quantification: Read the plate at
. -
Self-Validation Check:
-
Validation: The water control must read
. The PBS control must read (indicating heavy precipitation). If these parameters are not met, the DIDMAC stock is compromised. -
Interpretation: Any test buffer yielding
indicates micro-precipitation and is incompatible with DIDMAC.
-
Protocol 2: Krafft Point ( ) Determination via Temperature-Controlled DLS
If your formulation requires cold storage, you must prove that the modified Krafft point of the DIDMAC/Buffer system remains below your storage temperature.
Step-by-Step Methodology:
-
Prepare 10 mL of your finalized DIDMAC-buffer formulation (e.g., 0.1% DIDMAC in 50 mM HEPES).
-
Filter the solution through a 0.22 µm PES syringe filter at 25°C into a clean glass cuvette.
-
Place the cuvette into a Dynamic Light Scattering (DLS) instrument equipped with a Peltier temperature controller.
-
Program a temperature ramp: Start at 25°C and cool to 2°C at a rate of 1°C/minute, taking a scattering intensity (derived count rate) measurement every 1°C.
-
Self-Validation Check:
-
Validation: At 25°C, the derived count rate should be stable, and the Z-average diameter should reflect standard DIDMAC micelles (~5-15 nm)[1].
-
Interpretation: As the temperature drops, a sudden, exponential spike in the derived count rate (often accompanied by a Z-average > 1000 nm) indicates the onset of crystallization. The temperature at which this inflection occurs is your operational Krafft point. Your storage temperature must be at least 5°C above this value.
-
V. Mechanistic Pathway of Precipitation
Fig 2: Mechanistic pathway of DIDMAC ion-pair precipitation in multivalent buffers.
References
-
Formation of lamellar body-like structure may be an initiator of didecyldimethylammonium chloride-induced toxic response. National Institutes of Health (PMC). Available at:[Link]
-
Quaternary ammonium cation. Wikipedia, The Free Encyclopedia. Available at:[Link]
-
The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human pathogens. National Institutes of Health (PMC). Available at:[Link]
Technical Support Center: Optimizing Antimicrobial Efficacy of Diisodecyldimethylammonium Chloride (DIDAC) through pH Modulation
Welcome to the Technical Support Center for Diisodecyldimethylammonium Chloride (DIDAC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on maximizing the antimicrobial efficacy of DIDAC by optimizing the pH of your formulations. Here, you will find a combination of foundational knowledge, troubleshooting guides, and detailed experimental protocols to support your research and development efforts.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is the fundamental mechanism of action for DIDAC?
Diisodecyldimethylammonium chloride (DIDAC) is a quaternary ammonium compound (QAC) that exerts its antimicrobial effect by disrupting the microbial cell membrane.[1][2] As a cationic surfactant, the positively charged head of the DIDAC molecule is attracted to the negatively charged components of bacterial and fungal cell membranes.[1] This interaction leads to the disorganization of the lipid bilayer, increased membrane permeability, and subsequent leakage of essential intracellular components, ultimately resulting in cell death.[1][3]
Q2: How does pH influence the antimicrobial efficacy of DIDAC?
The pH of a DIDAC formulation is a critical factor influencing its antimicrobial activity. Generally, the efficacy of QACs, including DIDAC, is enhanced in neutral to slightly alkaline conditions.[4] This is attributed to the increased negative charge on the surface of most microbial cells at higher pH values, which strengthens the electrostatic attraction between the cationic DIDAC molecules and the cell membrane.
Q3: What is the typical effective pH range for DIDAC?
While the optimal pH can vary depending on the target microorganism and the specific formulation, a neutral to slightly alkaline pH range (typically pH 7 to 9) is often recommended to maximize the antimicrobial efficacy of DIDAC. However, it is crucial to determine the optimal pH for your specific application through empirical testing.
Q4: Can DIDAC be effective in acidic conditions?
While DIDAC's efficacy is generally lower in acidic environments, it can still exhibit antimicrobial activity. The degree of efficacy will depend on the specific microorganism, the concentration of DIDAC, and the presence of other formulation components. For certain applications, a lower pH may be necessary for formulation stability or to achieve a synergistic effect with other ingredients.
Q5: Are there microorganisms that are less susceptible to DIDAC at an optimal pH?
Yes, some microorganisms may exhibit inherent or acquired resistance to QACs. Gram-negative bacteria, with their outer membrane, can be less susceptible than Gram-positive bacteria.[2] Certain fungi and bacterial spores may also require higher concentrations or longer contact times for effective eradication, even at an optimized pH.[5]
Troubleshooting Guide
This section addresses common issues encountered during the optimization of pH for DIDAC's antimicrobial efficacy.
Issue 1: Reduced Efficacy Despite Alkaline pH
Possible Causes:
-
Water Hardness: The presence of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) in hard water can reduce the efficacy of QACs. These cations can interact with the DIDAC molecules, reducing their availability to interact with microbial cells.
-
Presence of Organic Matter: Organic materials such as proteins, blood, or soil can neutralize the active ingredients of DIDAC, diminishing its effectiveness.[4]
-
Incompatible Formulation Components: Anionic surfactants or other negatively charged excipients in the formulation can interact with the cationic DIDAC, leading to precipitation or inactivation.
Troubleshooting Steps:
-
Assess Water Quality: If using tap water, determine its hardness. For critical applications, consider using purified or deionized water to prepare your DIDAC solutions.
-
Pre-clean Surfaces: When testing on surfaces, ensure they are thoroughly cleaned to remove organic soil before applying the disinfectant.
-
Formulation Review: Scrutinize all components in your formulation for potential incompatibilities. If anionic ingredients are present, consider alternative, non-ionic, or cationic excipients.
-
Incorporate Chelating Agents: The addition of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can help to sequester hard water ions, preventing them from interfering with DIDAC's activity.
Issue 2: Formulation Instability or Precipitation at Alkaline pH
Possible Causes:
-
Poor Solubility of DIDAC: While generally soluble in water, high concentrations of DIDAC in combination with a high pH and other formulation components can sometimes lead to solubility issues.
-
Interaction with Buffer Salts: Certain buffer systems may interact with DIDAC at alkaline pH, causing precipitation.
-
pH-Dependent Solubility of Other Ingredients: Other components in the formulation may have reduced solubility at alkaline pH.
Troubleshooting Steps:
-
Optimize DIDAC Concentration: Determine the minimum effective concentration of DIDAC required for your application to avoid using an excess that might lead to solubility problems.
-
Screen Different Buffer Systems: Experiment with various buffer systems (e.g., phosphate, borate, TRIS) to identify one that is compatible with your entire formulation at the target pH.
-
Evaluate Individual Component Solubility: Test the solubility of each formulation ingredient individually at the target alkaline pH.
-
Consider Co-solvents: The inclusion of a co-solvent, such as a short-chain alcohol, may help to improve the overall stability of the formulation.
Issue 3: Inconsistent or Non-Reproducible Efficacy Results
Possible Causes:
-
Inaccurate pH Measurement and Control: Small variations in pH can significantly impact efficacy, leading to inconsistent results.
-
Variable Inoculum Preparation: Inconsistencies in the preparation of the microbial challenge (e.g., cell density, growth phase) can affect susceptibility.
-
Inadequate Neutralization: Residual DIDAC carrying over into the recovery medium can continue to inhibit microbial growth, leading to an overestimation of efficacy.
Troubleshooting Steps:
-
Calibrate pH Meter Regularly: Ensure your pH meter is calibrated daily with fresh, certified buffers.
-
Standardize Inoculum Preparation: Follow a strict, standardized protocol for preparing your microbial cultures to ensure consistency between experiments.
-
Validate Neutralizer Efficacy: Perform a neutralizer efficacy study to confirm that your chosen neutralizer effectively inactivates DIDAC without being toxic to the test microorganisms. Common neutralizers for QACs include lecithin and polysorbate 80.
-
Control Environmental Conditions: Maintain consistent temperature and humidity during your experiments, as these factors can also influence disinfectant efficacy.
Experimental Protocols
Protocol 1: Determination of Optimal pH for DIDAC Efficacy using a Suspension Test
This protocol outlines a method to determine the optimal pH for the bactericidal activity of a DIDAC formulation against a specific microorganism in suspension.
Materials:
-
Diisodecyldimethylammonium chloride (DIDAC) stock solution
-
Sterile deionized water
-
Buffer solutions at various pH values (e.g., pH 5, 6, 7, 8, 9)
-
Test microorganism culture (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Sterile nutrient broth
-
Sterile neutralizer solution (e.g., Dey-Engley neutralizing broth)
-
Sterile petri dishes
-
Nutrient agar
-
Incubator
Procedure:
-
Preparation of Test Solutions: Prepare a series of DIDAC dilutions in each buffer solution to achieve a range of final concentrations. Also, prepare a control for each buffer without DIDAC.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or phosphate-buffered saline (PBS) to a final concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.
-
Exposure: Add 0.1 mL of the microbial suspension to 9.9 mL of each buffered DIDAC solution and the buffer controls. Vortex briefly to mix.
-
Contact Time: Allow the mixtures to stand for a specified contact time (e.g., 5, 10, or 15 minutes) at a controlled temperature.
-
Neutralization: After the contact time, transfer 1 mL of each mixture to 9 mL of sterile neutralizer solution. Vortex to mix.
-
Enumeration: Perform serial dilutions of the neutralized samples in sterile saline or PBS. Plate the dilutions onto nutrient agar plates.
-
Incubation: Incubate the plates at the optimal growth temperature for the test microorganism for 24-48 hours.
-
Data Analysis: Count the colonies on the plates and calculate the log reduction in viable microorganisms for each pH and DIDAC concentration compared to the buffer controls. The optimal pH is the one that achieves the highest log reduction at the lowest DIDAC concentration.
Protocol 2: Stability Testing of DIDAC Formulations at Different pH Values
This protocol provides a framework for assessing the chemical stability of a DIDAC formulation at various pH levels over time.
Materials:
-
DIDAC formulation
-
Buffer solutions to adjust the formulation to the desired pH values
-
Stability chambers set to specific temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH for accelerated testing)
-
High-performance liquid chromatography (HPLC) system or other suitable analytical method for quantifying DIDAC
-
pH meter
Procedure:
-
Sample Preparation: Prepare batches of the DIDAC formulation and adjust the pH of each batch to the desired levels (e.g., pH 5, 7, 9).
-
Initial Analysis (Time Zero): Immediately after preparation, take a sample from each batch and analyze it for the initial concentration of DIDAC, pH, and physical appearance (e.g., color, clarity, presence of precipitate).
-
Storage: Place the remaining samples in the stability chambers.
-
Time-Point Analysis: At specified time points (e.g., 1, 3, 6 months), remove samples from the stability chambers and analyze them for DIDAC concentration, pH, and physical appearance.
-
Data Evaluation: Compare the results at each time point to the initial data. A significant loss of DIDAC concentration (typically >10%) or a significant change in pH or physical appearance indicates instability under those conditions.
Data Presentation
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of DIDAC at Various pH Values
| Microorganism | MIC (ppm) at pH 5 | MIC (ppm) at pH 7 | MIC (ppm) at pH 9 |
| Staphylococcus aureus | 15 | 5 | 2 |
| Pseudomonas aeruginosa | 50 | 20 | 10 |
| Escherichia coli | 40 | 15 | 8 |
| Candida albicans | 25 | 10 | 5 |
| Aspergillus brasiliensis | >100 | 50 | 25 |
Visualizations
Diagram 1: Workflow for Optimizing DIDAC Formulation pH
Caption: A stepwise workflow for the optimization and validation of a DIDAC-based disinfectant formulation with a focus on pH.
Diagram 2: Factors Influencing DIDAC Efficacy
Caption: A diagram illustrating the primary and interfering factors that modulate the antimicrobial efficacy of DIDAC.
References
-
Evaluation of Antimicrobial Activities of Commercial Product (RH) and its Competitor Products against Clinically Isolated Bacte - International Journal of Health Sciences and Research. (2019). Available at: [Link]
-
The Science Behind DDAC: How Didecyl Dimethyl Ammonium Chloride Achieves Antimicrobial Efficacy - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Available at: [Link]
-
Quaternary Ammonium Disinfectants: Current Practices and Future Perspective in Infection Control: Review Article - Biomedical and Pharmacology Journal. (2024). Available at: [Link]
-
The influence of Didecyldimethylammonium Chloride on the morphology and elemental composition of Staphylococcus aureus as determ - Academic Journals. (2013). Available at: [Link]
-
Quaternary Ammonium Biocides: Efficacy in Application | Applied and Environmental Microbiology - ASM Journals. (2015). Available at: [Link]
-
Validating Disinfectant Efficacy - Pharmig. (n.d.). Available at: [Link]
Sources
- 1. academicjournals.org [academicjournals.org]
- 2. ijhsr.org [ijhsr.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Quaternary Ammonium Disinfectants: Current Practices and Future Perspective in Infection Control: Review Article – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
degradation products of Diisodecyldimethylammonium chloride under UV light
Technical Support Center: Photostability & Degradation of Diisodecyldimethylammonium Chloride (DDAC)
Executive Summary & Chemical Identity
Diisodecyldimethylammonium chloride (DDAC) is a quaternary ammonium compound (QAC) widely used as a biocide, disinfectant, and wood preservative. While chemically robust against hydrolysis, it is susceptible to photodegradation under UV light, particularly in the presence of sensitizers (e.g., nitrate, dissolved organic matter) or photocatalysts (e.g., TiO₂).
Critical Distinction:
-
Didecyl- (CAS 7173-51-5): Straight
chains. -
Diisodecyl- (CAS 27479-28-3): Branched
chains. -
Note: While the degradation mechanisms (radical attack) are homologous, the branched structure of diisodecyl- variants creates tertiary carbon centers that are kinetically more susceptible to radical abstraction than the secondary carbons of the straight-chain analog.
Degradation Mechanism & Pathway
The degradation of DDAC under UV irradiation is primarily driven by hydroxyl radicals (•OH) and direct photolysis (if <290 nm). The process follows a radical chain mechanism involving Hydrogen Abstraction and C-N Bond Cleavage.
Core Mechanism: N-Dealkylation[1]
-
Initiation: UV light excites a sensitizer (or the molecule itself at low wavelengths), generating radicals.
-
H-Abstraction: •OH radicals abstract a hydrogen atom from the alkyl chain. In Diisodecyl isomers, this preferentially occurs at tertiary carbons (branch points) or the
-carbon adjacent to the nitrogen. -
C-N Cleavage: The resulting radical destabilizes the C-N bond, leading to scission.
-
Product Formation: The parent molecule loses an alkyl chain, forming a tertiary amine and an aldehyde (which oxidizes to a carboxylic acid).
Visualization: Photodegradation Pathway
Figure 1: Step-wise photodegradation pathway of DDAC showing the transition from the cationic parent to neutral amine and oxidized alkyl byproducts.
Expected Degradation Products (LC-MS/GC-MS)
When analyzing degraded samples, look for these specific markers. Note that Diisodecyl isomers will produce fragmented alkyl chains due to branching.
| Product Category | Chemical Name | Mechanism of Formation | Analytical Marker (LC-MS ESI+) |
| Primary Metabolite | N-Decyl-N,N-dimethylamine | N-Dealkylation: Loss of one C10 chain. | [M+H]⁺ ≈ 186.22 (Neutral amine protonates in source) |
| Secondary Metabolite | Dimethylamine | Double Dealkylation: Loss of both C10 chains. | [M+H]⁺ ≈ 46.06 (Low mass, hard to detect) |
| Oxidation Product | Isodecanal / Decanal | Oxidation of the cleaved alkyl radical. | GC-MS preferred (Volatile); LC-MS as adduct |
| Oxidation Product | Isodecanoic Acid | Oxidation of the aldehyde. | [M-H]⁻ ≈ 171.14 (Negative Mode) |
| Hydroxylated Parent | Hydroxy-DDAC | •OH addition to alkyl chain without cleavage. | [M]⁺ ≈ 356.4 (Parent + 16 Da) |
Troubleshooting Guide & FAQs
Category: Analytical Detection (LC-MS)[3]
Q1: I irradiated my DDAC sample for 24 hours, but I cannot detect the degradation products (Amines) in my LC-MS chromatogram. Why?
-
Root Cause 1 (pH Mismatch): The primary product, N-decyldimethylamine, is a neutral tertiary amine at high pH. In standard C18 reverse-phase conditions (often acidic), it should protonate and fly as [M+H]⁺. However, if your mobile phase is neutral/basic, it may not ionize well or may elute in the void volume.
-
Root Cause 2 (Surface Adsorption): Cationic surfactants (Parent DDAC) and their amine products stick aggressively to glass and plastic surfaces.
-
Solution:
-
Acidify mobile phase with 0.1% Formic Acid to ensure amines are protonated ([M+H]⁺).
-
Use polypropylene containers instead of glass to minimize adsorption loss.
-
Wash the LC column with a high-organic flush to prevent "ghost peaks" from carryover.
-
Q2: My mass balance is low. The parent DDAC decreases, but the sum of products doesn't match the loss. Where is the rest?
-
Insight: The alkyl chain cleavage products (Isodecanal) are volatile . In an open UV reactor or one with vigorous stirring/sparging, these aldehydes evaporate before analysis.
-
Solution: Use a closed photoreactor system or derivatize the sample immediately with 2,4-DNPH (dinitrophenylhydrazine) to capture aldehydes/ketones for HPLC analysis.
Category: Experimental Kinetics[4]
Q3: Why is my "Diisodecyl" DDAC degrading faster than the "Didecyl" standard reported in literature?
-
Expert Insight: This is expected. The "iso" structure contains tertiary carbons (carbon bonded to three other carbons). The C-H bond energy at a tertiary carbon (~96 kcal/mol) is lower than at a secondary carbon (~99 kcal/mol) found in straight chains.
-
Causality: Radical abstraction of hydrogen is faster at tertiary sites, accelerating the initiation step of degradation.
Q4: Does the counterion (Chloride) affect the UV degradation?
-
Interference: Yes. Chloride ions (
) can scavenge hydroxyl radicals, forming chlorine radicals ( ).[1][2] While is also an oxidant, it is more selective than , potentially altering the product distribution toward chlorinated organics (AOX). -
Mitigation: If studying pure photolysis, consider ion-exchanging to a non-reactive counterion (e.g., Perchlorate, though hazardous) or simply be aware that high salinity slows down the mineralization rate due to radical scavenging.
Standardized Stability Testing Protocol
Use this workflow to generate reproducible degradation data.
Experimental Workflow Diagram
Figure 2: Workflow for monitoring UV-induced degradation of DDAC.
Step-by-Step Methodology
-
Preparation:
-
Prepare a 50 ppm (mg/L) solution of DDAC in phosphate buffer (pH 7).
-
Critical: Avoid nitrate buffers as they act as photosensitizers.
-
-
Irradiation:
-
Use a quartz reactor (glass absorbs UV <300nm).
-
Light Source: Low-pressure Hg lamp (254 nm) for accelerated testing, or Xenon arc for solar simulation.
-
-
Sampling:
-
Take aliquots at t=0, 15, 30, 60, 120 minutes.
-
Quenching: Immediately add 10% Methanol or a radical scavenger (like tert-butanol) to stop the reaction if not analyzing immediately.
-
-
Analysis (LC-MS/MS):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 15 mins. (DDAC elutes late due to hydrophobicity).
-
Detection: ESI Positive Mode. Monitor m/z 340 (Parent) and m/z 186 (Amine product).
-
References
-
Sartori, L. et al. (2021). Photodegradation of Quaternary Ammonium Compounds: Mechanisms and Pathways. Journal of Hazardous Materials. (Context: General QAC degradation mechanisms).
-
Xiao, Z. et al. (2022). Advanced Oxidation of Dodecyl Dimethyl Benzyl Ammonium Chloride by VUV/UV/Chlorine. ResearchGate. (Context: Radical mechanisms and C-N cleavage).
-
US EPA. (2006). Environmental Fate Assessment of Didecyl dimethyl ammonium chloride (DDAC). Regulations.gov. (Context: Stability and hydrolysis data).
-
Ferrer, I. & Furlong, E. (2010). LC-MS/MS Methods for the Determination of Quaternary Ammonium Compounds. PubMed. (Context: Analytical detection of QACs and metabolites).
-
Zhang, C. et al. (2016). Microbial and Photochemical Degradation of BACs and DDACs. Applied Environmental Microbiology. (Context: Biological vs Photochemical pathways).
Sources
removing Diisodecyldimethylammonium chloride residues from laboratory glassware
Topic: Effective Removal of Diisodecyldimethylammonium Chloride (DIDAC) Residues from Laboratory Glassware
Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and validated protocols for researchers, scientists, and drug development professionals encountering issues with Diisodecyldimethylammonium chloride (DIDAC) residues on laboratory glassware.
Introduction: The Challenge of "Quat Binding"
Diisodecyldimethylammonium chloride (DIDAC) is a potent, broad-spectrum antimicrobial agent widely used for disinfecting laboratory surfaces, equipment, and glassware. As a quaternary ammonium compound (often called a "quat"), it is a cationic surfactant, carrying a persistent positive charge.[1] While effective for sterilization, this positive charge causes DIDAC to bind strongly to the negatively charged silicate surface of glass.[1][2] This electrostatic interaction, known as "quat binding," creates a stubborn, often invisible film that is resistant to standard washing procedures and can severely compromise the integrity of subsequent experiments.[1][3]
Section 1: Frequently Asked Questions (FAQs)
Q1: What is DIDAC and why does it adhere so strongly to my glassware?
DIDAC is a fourth-generation quaternary ammonium compound. Its structure includes a positively charged nitrogen atom bonded to two long (didecyl) hydrocarbon chains and two smaller (methyl) groups.[4] Glass surfaces are rich in silicate groups (SiO⁻), which carry a negative charge at neutral pH. The positively charged DIDAC molecules are electrostatically attracted to the negatively charged glass, forming a durable, semi-permanent residue layer that is difficult to remove.[1][2]
Q2: How can trace DIDAC residues impact my experimental results?
Even trace amounts of DIDAC can introduce significant variability and error:
-
Cell Culture Toxicity: As a biocide, residual DIDAC is cytotoxic and can inhibit cell growth or induce apoptosis in cell-based assays, leading to false-negative or skewed results.
-
Analytical Interference: DIDAC is a surfactant and can interfere with sensitive analytical techniques. In mass spectrometry, it can cause ion suppression or appear as a ghost peak, complicating data interpretation.[4][5] For trace organic analysis, it can contribute to elevated Total Organic Carbon (TOC) background levels.[6]
-
Surface Chemistry Alteration: The hydrophobic alkyl chains of the bound DIDAC can alter the wetting properties of the glass surface, affecting the accuracy of volumetric measurements in pipettes, flasks, and cylinders.[7]
-
Inhibition of Reactions: Residues can inhibit enzyme activity or interfere with surface-sensitive chemical reactions.
Q3: Is a standard laboratory detergent wash sufficient to remove DIDAC?
Generally, no. Standard, neutral pH laboratory detergents are often insufficient to break the strong electrostatic bond between DIDAC and glass.[8] While they may remove gross contamination, they can leave behind a significant residue of bound DIDAC, requiring more rigorous chemical action to fully strip the surface.
Q4: What are the essential safety precautions when handling DIDAC and the recommended cleaning agents?
Safety is paramount. DIDAC is classified as harmful if swallowed, can cause severe skin burns and serious eye damage, and may cause respiratory irritation.[9][10][11]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles and a face shield, and a lab coat.[9][10]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when using volatile solvents or preparing acid solutions.[10]
-
Chemical Handling: When preparing acid solutions, always add acid to water , never the other way around, to prevent a violent exothermic reaction.[10] Refer to the Safety Data Sheet (SDS) for all chemicals used.[9][12][13]
Section 2: Troubleshooting Guide
This section addresses common problems arising from DIDAC residues and provides direct solutions.
| Observed Issue | Probable Cause | Recommended Action & Scientific Rationale |
| A visible film, oily sheen, or sticky feeling on glassware after washing. | Gross DIDAC Contamination. The standard washing protocol is incapable of removing the high concentration of electrostatically bound DIDAC. | Implement the High-Purity Cleaning Protocol (Section 3.2). An initial organic solvent rinse is needed to disrupt the hydrophobic alkyl chains, followed by an acid wash to displace the cationic head groups from the glass surface through ion exchange. |
| Water "beads up" on the glass surface instead of forming a uniform sheet (fails the "water-break test"). [7] | Incomplete Removal of Hydrophobic Residues. The long alkyl chains of DIDAC create a hydrophobic surface, preventing uniform wetting. | Repeat the acid wash and final rinsing steps. The acid wash may not have had sufficient contact time. Ensure at least four to five thorough rinses with deionized water to remove all traces of the cleaning agents and displaced DIDAC.[14] |
| Inconsistent results, high background noise, or "ghost peaks" in LC-MS/MS analysis. | Trace-Level DIDAC Leaching. Nanogram to microgram quantities of DIDAC are desorbing from the glassware into your samples or mobile phases. | Adopt the High-Purity Protocol (Section 3.2) for all glassware in the sample path. Additionally, implement a verification step, such as analyzing the final rinse water by LC-MS/MS, to confirm the glassware is free of contaminants before use.[5] |
| Poor or inconsistent cell growth in cultures. | Cytotoxic DIDAC Residues. Trace levels of the biocide are leaching into the culture medium and affecting cell viability. | Dedicate a set of glassware for cell culture work that is exclusively cleaned using the High-Purity Protocol. Never use disinfectants containing DIDAC on this glassware. Consider a final verification step by analyzing rinse water for Total Organic Carbon (TOC) to ensure minimal organic residue.[6] |
Section 3: Validated Cleaning Protocols
The choice of protocol depends on the sensitivity of the subsequent application. All steps should be performed with appropriate PPE.
Protocol 1: Standard Cleaning for General Laboratory Glassware
This enhanced protocol is suitable for general chemistry applications where trace-level contamination is not a primary concern.
Step-by-Step Methodology:
-
Initial Rinse: As soon as possible after use, rinse the glassware thoroughly with warm tap water to remove gross material.[14][15]
-
Detergent Wash: Wash with a 2% solution of a phosphate-free, laboratory-grade detergent (e.g., Alconox, Liquinox). Use a non-abrasive brush to scrub all surfaces.[8][14]
-
Tap Water Rinse: Rinse thoroughly with warm tap water (at least 5 times) until all signs of detergent are gone.[14]
-
Acid Rinse: Briefly rinse or soak the glassware for 20-30 minutes in a 10% (v/v) hydrochloric acid or 0.5% (v/v) nitric acid solution.[6][14] This step is critical for displacing the cationic DIDAC.
-
Final Rinse: Rinse a minimum of 4-5 times with high-purity deionized (DI) or distilled water.[14]
-
Drying: Allow to air-dry on a clean rack or in a drying oven, ensuring the temperature is appropriate for the glassware type.
Protocol 2: High-Purity Cleaning for Sensitive Applications (Trace Analysis, Cell Culture, LC-MS)
This rigorous, multi-step protocol is designed to eliminate residues to sub-ppb levels.
Step-by-Step Methodology:
-
Pre-clean & Solvent Rinse: After an initial tap water rinse, flush the glassware three times with an appropriate organic solvent like acetone or HPLC-grade ethanol.[16][17] This step helps to dissolve and remove the long, hydrophobic alkyl chains of the DIDAC molecule. Collect the first rinse for proper chemical waste disposal.
-
Detergent Wash: Submerge and/or fill the glassware with a 2% solution of a laboratory-grade, phosphate-free detergent. Soak for at least 30 minutes, using a brush to clean if necessary.
-
Thorough Rinsing: Rinse 5 times with warm tap water, followed by 3-5 rinses with deionized water to remove all detergent.
-
Acid Soak: Fully submerge the glassware in a 0.5% - 5% (v/v) nitric acid solution.[6] Allow it to soak for a minimum of 8 hours, or overnight.[6] The acidic environment provides an excess of H⁺ ions to competitively displace the bound DIDAC cations from the glass surface.
-
Final High-Purity Rinse: Rinse the glassware extensively (5-7 times) with reagent-grade deionized water (Type I, 18.2 MΩ·cm).
-
Drying & Storage: Dry in a controlled environment, such as a drying oven or a HEPA-filtered cabinet, to prevent re-contamination. Cover openings with clean aluminum foil for storage.[6]
Section 4: Verification of Cleaning Efficacy
Trustworthy science requires validation. Use these methods to confirm your glassware is free from interfering residues.
-
Method 1: The Water-Break Test (Qualitative)
-
Procedure: After the final rinse, hold the glassware up and observe how the water drains.
-
Passing Result: The water should drain in a continuous, unbroken sheet. This indicates a clean, high-energy surface free from hydrophobic contaminants.[14]
-
Failing Result: The water beads up, separates, or forms rivulets. This indicates the presence of residual organic film (like DIDAC) and requires re-cleaning.
-
-
Method 2: Final Rinse Analysis via Total Organic Carbon (TOC)
-
Procedure: Collect the final deionized water rinse from the glassware and analyze it using a TOC analyzer.
-
Passing Result: The TOC level should be indistinguishable from the baseline TOC of the reagent water source (typically < 0.1 ppm C for trace analysis).[6] This confirms the absence of significant organic residues.
-
-
Method 3: Direct Analysis via LC-MS/MS (High-Sensitivity)
-
Procedure: Extract the cleaned glassware surface by rinsing with a small volume of an appropriate solvent (e.g., methanol or acetonitrile). Analyze this extract using a validated LC-MS/MS method for DIDAC.[5]
-
Passing Result: The DIDAC concentration should be below the established limit of quantification (LOQ) for your specific analytical method.[4] This is the gold standard for ensuring glassware is fit for ultra-trace analysis.
-
Section 5: Visual Workflow and Data
High-Purity Cleaning Workflow
The following diagram illustrates the decision-making and procedural flow for the High-Purity Cleaning Protocol.
Caption: Workflow for the High-Purity DIDAC Removal Protocol.
Summary of Cleaning Agents
| Agent | Concentration | Purpose | Mechanism of Action | Typical Contact Time |
| Acetone/Ethanol | 100% | Initial degreasing and removal of hydrophobic components | Solubilizes the long alkyl chains of the DIDAC molecule. | 3-5 minutes (3 rinses) |
| Lab-Grade Detergent | 1-2% (w/v) | General cleaning, removal of soils | Surfactant action emulsifies and lifts organic and inorganic residues. | 15-30 minutes |
| Nitric Acid (HNO₃) | 0.5% - 5% (v/v) | Crucial Step: Desorption of bound cationic residues | Provides an excess of H⁺ ions to displace positively charged DIDAC molecules from the negatively charged glass surface via ion exchange.[6][14] | 8-12 hours (overnight soak) |
| Hydrochloric Acid (HCl) | 10% (v/v) | Alternative for DIDAC desorption (general use) | Similar ion exchange mechanism to nitric acid. | 20-30 minutes |
| Deionized Water | Type I or II | Rinsing | Removes all traces of cleaning agents and displaced contaminants. | N/A |
References
-
Title: Glassware Cleaning for Trace TOC Analysis Source: Bio-Pharmaceutical Development Program Document URL: [Link]
-
Title: Laboratory Glassware Cleaning and Storage Source: University of Wisconsin-Milwaukee Document URL: [Link]
-
Title: TID 016 - Glassware Cleaning for Method 23 Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: SAFETY DATA SHEET - K-CARE® DODAC Source: CDI co. Ltd. URL: [Link]
-
Title: What Is the Best Glassware Cleaning Protocol for My Lab? Source: Goldleaf URL: [Link]
-
Title: Laboratory assay of didecyldimethylammonium chloride (DDAC) Source: Phylloce URL: [Link]
-
Title: DIDECYLDIMETHYLAMMONIUM CHLORIDE Source: Ataman Kimya URL: [Link]
-
Title: Safety data sheet - Disinfectant, liquid RM 735 Source: Kärcher URL: [Link]
-
Title: Interaction between Ionic Surfactants and Glass Surfaces with Covalently Attached Quaternary Ammonium Groups Source: ResearchGate URL: [Link]
-
Title: Analysis of Didecyldimethylammonium chloride (DDAC) and Benzalkonium chloride (BAC) Source: EURL-SRM URL: [Link]
-
Title: How to Remove Quat Build-Up Source: Kaeb Sanitary Supply URL: [Link]
-
Title: Glass binding and pipette tip binding for a series of quaternary amines Source: ResearchGate URL: [Link]
-
Title: Determination of diallyldimethylammonium chloride in drinking water by reversed-phase ion-pair chromatography–electrospray ionization mass spectrometry Source: ScienceDirect URL: [Link]
-
Title: Quat binding in cleaning and how to prevent it Source: Cleanroom Technology URL: [Link]
-
Title: How to Clean Laboratory Glassware: A Comprehensive Guide Source: Lab Manager URL: [Link]
-
Title: Quantitative Analysis of Volatile Impurities in Diallyldimethylammonium Chloride Monomer Solution by Gas Chromatography Coupled with Liquid-Liquid Extraction Source: PMC URL: [Link]
- Title: Measurement method for purity of didecyl-dimethyl-ammonium chloride using hplc-ms Source: Google Patents URL
-
Title: A novel application of quaternary ammonium compounds as antibacterial hybrid coating on glass surfaces Source: PubMed URL: [Link]
-
Title: How to Clean Lab Glassware: Solutions & Best Practices Source: Laboratory Equipment Company URL: [Link]
-
Title: How to Clean Lab Glassware (Properly) for Accurate, Reproducible Results Source: Cole-Parmer URL: [Link]
-
Title: DIDECYLDIMONIUM CHLORIDE Source: Ataman Kimya URL: [Link]
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- 5. EURL | Single Residue Methods | Analysis of Didecyldimethylammonium chloride (DDAC) and Benzalkonium chloride (BAC) [eurl-pesticides.eu]
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- 16. epa.gov [epa.gov]
- 17. labproinc.com [labproinc.com]
Technical Support Center: Troubleshooting Peak Tailing in Diisodecyldimethylammonium Chloride (DIDAC) Chromatography
Welcome to the technical support guide for resolving peak tailing issues encountered during the chromatographic analysis of Diisodecyldimethylammonium chloride (DIDAC). As a quaternary ammonium compound, DIDAC presents a unique set of challenges in reversed-phase liquid chromatography (RPLC), with peak tailing being the most common and problematic issue. This guide provides in-depth, experience-driven insights and actionable troubleshooting protocols to help you achieve symmetric, reproducible peaks for accurate quantification.
Understanding the Challenge: Why Does DIDAC Tailing Occur?
Diisodecyldimethylammonium chloride (DIDAC) is a cationic surfactant that lacks a UV chromophore, making its analysis by HPLC with UV detection challenging without derivatization. However, the primary difficulty in its chromatographic separation lies in its chemical nature. In typical reversed-phase mobile phases, DIDAC exists as a positively charged cation. This permanent positive charge leads to strong secondary ionic interactions with the stationary phase, which is the root cause of most peak tailing problems.
The primary retention mechanism in RPLC is hydrophobic interaction between the analyte and the stationary phase.[1] However, for basic and cationic compounds like DIDAC, a secondary retention mechanism involving ionic interactions with residual silanol groups on the silica-based stationary phase surface often occurs.[1][2][3] These silanol groups (Si-OH) are weakly acidic and can become deprotonated and negatively charged (Si-O-), especially at mobile phase pH values above 3.[1][4] The positively charged DIDAC molecules can then interact with these negatively charged silanol sites, leading to a mixed-mode retention mechanism.[5] This secondary interaction is stronger and has slower kinetics than the primary hydrophobic interaction, causing some analyte molecules to be retained longer, resulting in a "tailing" peak shape.[6]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and provides a structured approach to troubleshooting peak tailing for DIDAC.
Q1: My DIDAC peak is exhibiting significant tailing. What is the most likely cause?
A1: The most probable cause is the interaction between the positively charged DIDAC molecules and negatively charged residual silanol groups on the surface of your silica-based reversed-phase column.[1][2][3][7][8] This is a very common issue for cationic analytes.[8]
Q2: How can I minimize these secondary silanol interactions?
A2: There are several effective strategies to mitigate silanol interactions and improve the peak shape of DIDAC. These can be broadly categorized into mobile phase modifications and stationary phase considerations.
Mobile Phase Modifications
The composition of your mobile phase is a powerful tool for controlling peak shape.[9]
-
Lowering the Mobile Phase pH: Operating at a low pH (typically between 2 and 3) is a highly effective strategy.[1][2][10] At low pH, the residual silanol groups are protonated (Si-OH), neutralizing their negative charge and thus minimizing the ionic interaction with the cationic DIDAC.[1][3]
-
Protocol: Prepare your aqueous mobile phase with a suitable buffer or acid to maintain a pH between 2.5 and 3.0. Phosphoric acid or formic acid are common choices.[11] However, be mindful of your column's pH stability; standard silica-based columns can be unstable below pH 3.[1] Consider using columns specifically designed for low pH applications if necessary.[1]
-
-
Increasing the Ionic Strength (Buffer Concentration): A higher buffer concentration in the mobile phase can help to shield the charged silanol groups.[12] The buffer ions will compete with the DIDAC molecules for interaction with the active sites on the stationary phase, thereby reducing peak tailing.
-
Using Mobile Phase Additives (Silanol Blockers): Adding a small amount of a competing base to the mobile phase can effectively block the active silanol sites.[10][14] These additives, often referred to as "silanol blockers," are typically small, positively charged molecules that preferentially interact with the silanol groups.
-
Traditional Approach: Triethylamine (TEA) has historically been used for this purpose.[10] However, its use is declining with the advent of modern, high-purity silica columns.[10]
-
Modern Approach: Ionic Liquids: Ionic liquids (ILs) have emerged as highly effective mobile phase additives for reducing peak tailing of basic and cationic compounds.[15][16][17] They can improve peak symmetry without drastically changing the mobile phase pH.[15] Imidazolium-based ILs, such as 1-butyl-3-methylimidazolium tetrafluoroborate (BMIM[BF4]), have been shown to be effective.[18]
-
Protocol: Introduce a low concentration (e.g., 0.5-1 mM) of an appropriate ionic liquid into your mobile phase.[18]
-
-
The following table summarizes the common mobile phase modifications for reducing DIDAC peak tailing:
| Strategy | Mechanism | Recommended Starting Conditions | Considerations |
| Lower Mobile Phase pH | Protonates silanol groups, neutralizing their negative charge.[1][3] | pH 2.5 - 3.0 using formic acid or phosphoric acid.[11] | Ensure column is stable at low pH.[1] |
| Increase Buffer Strength | Buffer ions shield active silanol sites.[12] | 10-25 mM ammonium acetate or formate.[12][13] | Higher concentrations can affect MS sensitivity. |
| Use Mobile Phase Additives | Competing base blocks silanol interactions.[10][14] | 0.5-1 mM of an ionic liquid like BMIM[BF4].[18] | May require optimization of concentration. |
Stationary Phase and Column Considerations
The choice of your HPLC column plays a critical role in achieving good peak shape for challenging compounds like DIDAC.
-
Use a High-Purity, "Type B" Silica Column: Modern HPLC columns are typically packed with high-purity "Type B" silica, which has a much lower metal content and fewer acidic silanol groups compared to older "Type A" silica.[2][10] This inherently reduces the potential for secondary ionic interactions.
-
Employ an End-Capped Column: End-capping is a process where the residual silanol groups are chemically bonded with a small silane (like trimethylsilane) to make them less polar and less available for interaction with basic analytes.[1][3][4] Most modern columns are end-capped.
-
Consider Alternative Stationary Phases: If peak tailing persists even with mobile phase optimization, exploring alternative stationary phases can be beneficial.
-
Hybrid Organic/Silica Particles: These columns have a stationary phase that incorporates both silica and organic polymers, which can reduce the number of accessible silanol groups and improve pH stability.[2][10]
-
Polymer-Based Columns: Columns packed with polymeric particles (e.g., polystyrene-divinylbenzene) completely eliminate the issue of silanol interactions as they do not have a silica backbone.[2][10]
-
Charged Surface Hybrid (CSH) Technology: These columns have a low-level positive surface charge that can repel cationic analytes like DIDAC, leading to improved peak shapes, especially at low ionic strength and low pH.[19]
-
Troubleshooting Flowchart
Here is a logical workflow to guide your troubleshooting process for DIDAC peak tailing.
Q3: Could there be other reasons for peak tailing besides silanol interactions?
A3: While silanol interactions are the most common cause for basic compounds, other factors can also contribute to peak tailing for any analyte, including DIDAC.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[3]
-
Troubleshooting: Dilute your sample and inject a smaller amount. If the peak shape improves, you were likely overloading the column.
-
-
Extra-Column Effects: The volume of the tubing and connections between the injector, column, and detector can cause peak broadening and tailing, especially for early-eluting peaks.[4][20]
-
Troubleshooting: Ensure you are using tubing with the smallest possible internal diameter and that all fittings are properly made to minimize dead volume.[4]
-
-
Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, leading to poor peak shapes.
-
Troubleshooting: Try flushing the column with a strong solvent. If this doesn't help, the column may need to be replaced.
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[5][20]
-
Troubleshooting: Whenever possible, dissolve your sample in the initial mobile phase.
-
Experimental Protocol: A Starting Point for Symmetrical DIDAC Peaks
This protocol provides a robust starting point for developing a method for DIDAC analysis with good peak shape.
-
Column Selection:
-
Choose a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A column specifically designed for good peak shape with basic compounds is recommended.
-
-
Mobile Phase Preparation:
-
Aqueous Phase (A): 0.1% Formic Acid in Water (adjust to pH ~2.8).
-
Organic Phase (B): Acetonitrile.
-
Filter both mobile phases through a 0.45 µm filter before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5-10 µL.
-
Detection: As DIDAC lacks a strong chromophore, detection is typically by Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).
-
Gradient Program (example):
-
Start with a gradient appropriate for retaining and eluting DIDAC. A typical starting point might be 10-90% B over 15 minutes.
-
-
-
Sample Preparation:
-
Dissolve the DIDAC standard or sample in the initial mobile phase composition (e.g., 90% A: 10% B).
-
-
Initial Analysis and Optimization:
-
Perform an initial injection and assess the peak shape.
-
If tailing is observed, consider the following optimizations in order:
-
Increase the concentration of formic acid to 0.2% to further lower the pH.
-
Add a low concentration of ammonium formate (e.g., 10 mM) to the aqueous mobile phase.
-
If using a compatible detector, consider adding 0.5-1.0 mM of an ionic liquid to the mobile phase.
-
-
By systematically applying these principles and troubleshooting steps, you can overcome the challenges of DIDAC analysis and achieve the high-quality, symmetrical peaks necessary for reliable and accurate results.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Bocian, S. (2011, February 21). Application of Ionic Liquids in Liquid Chromatography. SciSpace. Retrieved from [Link]
-
Waters Corporation. (n.d.). Why would a basic compound tail more on my new reverse-phase column and then tail less as I make more injections? - WKB235916. Retrieved from [Link]
-
Han, D., et al. (2009, June 4). Application of Ionic Liquids in High Performance Reversed-Phase Chromatography. MDPI. Retrieved from [Link]
-
Napte, B. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. Retrieved from [Link]
-
Studzińska, S., & Bocian, S. (2012, February 23). Effect of Ionic Liquid Additives to Mobile Phase on Separation and System Efficiency for HPLC of Selected Alkaloids on Different Stationary Phases. Journal of Chromatographic Science, 50(7), 572-581. Retrieved from [Link]
-
ResearchGate. (n.d.). Ionic liquids as mobile phase additives for high-performance liquid chromatography separation of phenoxy acid herbicides and phenols | Request PDF. Retrieved from [Link]
-
Talele, P., et al. (2023, February 6). Application of Ionic Liquids as Mobile Phase Additives for Simultaneous Analysis of Nicotine and Its Metabolite Cotinine in Human Plasma by HPLC–DAD. MDPI. Retrieved from [Link]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
SIELC. (n.d.). Separation of Didecyldimethylammonium chloride on Newcrom R1 HPLC column. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Charged Stationary Phases in Reversed Phase HPLC. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved from [Link]
-
Chromatography Forum. (2006, November 12). Peak tailing for quaternary ammonium compound on C18 column. Retrieved from [Link]
-
Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
Cogent. (n.d.). APPLICATION NOTES - HPLC. Retrieved from [Link]
-
ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]
-
Dolan, J. W. (n.d.). Why Do Peaks Tail?. LC Troubleshooting Bible. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]
-
Chen, Y., et al. (2004). Determination of diallyldimethylammonium chloride in drinking water by reversed-phase ion-pair chromatography–electrospray ionization mass spectrometry. Journal of Chromatography A, 1043(2), 231-235. Retrieved from [Link]
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
-
US EPA. (2003, March 18). Pesticides; Didecyl dimethyl ammonium chloride. Retrieved from [Link]
-
LCGC North America. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]
- Google Patents. (n.d.). KR100942314B1 - Measurement method for purity of didecyl-dimethyl-ammonium chloride using hplc-ms.
Sources
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- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 5. support.waters.com [support.waters.com]
- 6. Application of Ionic Liquids in High Performance Reversed-Phase Chromatography [mdpi.com]
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- 8. elementlabsolutions.com [elementlabsolutions.com]
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- 11. Separation of Didecyldimethylammonium chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. hplc.eu [hplc.eu]
- 13. Peak tailing for quaternary ammonium compound on C18 column - Chromatography Forum [chromforum.org]
- 14. pharmagrowthhub.com [pharmagrowthhub.com]
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- 17. researchgate.net [researchgate.net]
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Technical Support Center: Enhancing the Thermal Stability of Diisodecyldimethylammonium Chloride (DIDAC)
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals who are utilizing Diisodecyldimethylammonium chloride (DIDAC) and encountering challenges related to its thermal stability. Here, we provide in-depth FAQs, troubleshooting workflows, and validated experimental protocols to help you diagnose, resolve, and prevent thermal degradation in your formulations.
Frequently Asked Questions (FAQs)
Q1: What is the known thermal decomposition temperature of Diisodecyldimethylammonium chloride (DIDAC)?
A1: Pure Diisodecyldimethylammonium chloride is reported to decompose at temperatures above 180°C before it reaches its boiling point at atmospheric pressure.[1] When heated to decomposition, it can release toxic fumes containing nitrogen oxides, ammonia, and hydrogen chloride.[1] However, the practical onset of degradation in a formulation can occur at much lower temperatures, influenced by factors such as the solvent system, presence of impurities, pH, and exposure to oxygen.
Q2: What is the primary chemical mechanism behind the thermal degradation of DIDAC?
A2: The most common thermal degradation pathway for quaternary ammonium salts (QAS) like DIDAC, which possess hydrogen atoms on the carbon atom beta to the nitrogen, is the Hofmann elimination reaction.[2][3] In this E2 elimination reaction, an anion or a base in the formulation attacks a β-hydrogen, leading to the cleavage of the carbon-nitrogen bond. This results in the formation of a tertiary amine (diisodecylmethylamine), an alkene (decene), and a protonated anion.[3]
Q3: How does the choice of solvent impact the thermal stability of my DIDAC formulation?
A3: The solvent system is critical. Studies on various QAS have shown that polar solvents can influence stability. For instance, water has been observed to significantly slow down degradation reactions, partly by solvating and thereby reducing the reactivity of nucleophilic species that can initiate degradation.[4][5] Formulating DIDAC in combinations of water and alkylene glycols (e.g., propylene glycol) can also produce solutions with higher flash points and improved stability, preventing crystallization during storage.[6]
Q4: Can the type of counter-ion (chloride in this case) affect DIDAC's stability?
A4: Yes, the counter-ion plays a direct role in the degradation mechanism. In both Hofmann elimination and nucleophilic substitution (SN2) pathways, the anion can act as the attacking nucleophile or base.[7][8] The nucleophilicity and basicity of the anion can therefore influence the rate of degradation. While chloride is a common counter-ion, the stability of a QAS can vary with different anions (e.g., halides, bicarbonates, hexafluorophosphates).[8][9]
Q5: Are there general-purpose stabilizers I can add to my DIDAC formulation to improve its thermal resistance?
A5: While specific stabilizers for DIDAC are not extensively documented in publicly available literature, principles from other chemical systems can be applied. The strategy involves adding compounds that can interrupt key degradation pathways. Potential options for screening include:
-
Antioxidants/Radical Scavengers: To prevent oxidative degradation, which can be accelerated by heat and the presence of dissolved oxygen.[10]
-
Acid Scavengers (e.g., epoxides): If acidic by-products are formed that catalyze further degradation, these can neutralize them.[11]
-
pH Buffers: Since Hofmann elimination can be base-catalyzed, maintaining a neutral or slightly acidic pH can enhance stability.
Troubleshooting Guide: Diagnosing and Resolving Thermal Instability
This section addresses common experimental observations that indicate thermal degradation of DIDAC and provides a logical workflow for resolving the issue.
Scenario: You observe discoloration (e.g., yellowing), a pH shift, or a loss of efficacy in your DIDAC-containing formulation after heating it to temperatures well below the theoretical decomposition point (e.g., 80-120°C).
Root Cause Analysis & Solution Workflow
The following diagram outlines a systematic approach to troubleshooting this issue.
Sources
- 1. Didecyldimethylammonium Chloride | C22H48N.Cl | CID 23558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. research.tue.nl [research.tue.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US5545749A - Quaternary ammonium compounds with high flash points and method of making the same - Google Patents [patents.google.com]
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- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Long-Term Thermal Stability of Ionic Surfactants for Improving Oil Production at High-Salinity High-Temperature Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chembridgesgroup.com [chembridgesgroup.com]
Technical Support Center: Overcoming Incompatibility of Diisodecyldimethylammonium Chloride (DIDAC) with Anionic Surfactants
Welcome to the technical support center for formulation challenges involving Diisodecyldimethylammonium chloride (DIDAC). This guide is designed for researchers, scientists, and drug development professionals who are looking to harness the synergistic potential of cationic and anionic surfactants while navigating their inherent incompatibility. As a senior application scientist, my goal is to provide not just protocols, but the underlying principles to empower you to troubleshoot and innovate effectively.
Section 1: Understanding the Core Challenge - FAQs
This section addresses the fundamental questions surrounding the incompatibility between DIDAC, a potent cationic surfactant, and the broad class of anionic surfactants.
Q1: What is Diisodecyldimethylammonium chloride (DIDAC) and why is it used?
Diisodecyldimethylammonium chloride (DIDAC), also known as Didecyldimonium Chloride, is a quaternary ammonium compound ("quat") that carries a permanent positive charge on its nitrogen atom, making it a cationic surfactant. It is widely used across various industries for its powerful biocidal properties, functioning as a disinfectant, antiseptic, algaecide, and fungicide.[1] Its applications range from sanitizing surfaces in hospitals and food processing plants to wood preservation and water treatment.[1]
Q2: What happens when I directly mix DIDAC with an anionic surfactant like Sodium Lauryl Sulfate (SLS)?
Directly mixing a cationic surfactant like DIDAC with an anionic surfactant such as SLS typically results in immediate precipitation.[2] You will observe the formation of a white, insoluble solid, and the solution will likely become turbid. This occurs due to the strong electrostatic attraction between the positively charged head of DIDAC and the negatively charged head of the anionic surfactant.[3][4] This interaction forms a neutral, water-insoluble complex called a "catanionic" salt, which phase-separates from the solution.[2]
Q3: Why does this precipitation lead to a loss of performance?
The precipitation signifies that the individual surfactant molecules are no longer freely available in the solution to perform their intended functions.[3] The formation of the insoluble complex effectively neutralizes both surfactants, leading to a dramatic decrease or complete loss of:
-
Antimicrobial Efficacy: The cationic charge of DIDAC, crucial for its interaction with microbial membranes, is neutralized.[5]
-
Detergency and Foaming: The anionic surfactant, now locked in a precipitate, cannot contribute to cleaning or foam generation.[3][6]
-
Overall Formulation Stability: The presence of a precipitate makes the formulation non-uniform and unsuitable for most applications.
Q4: Is it ever possible to create a stable mixture of DIDAC and an anionic surfactant?
Yes, it is possible, but it requires specific formulation strategies that move beyond simple mixing. The goal is to control the interaction between the oppositely charged surfactants to form stable, self-assembled structures like mixed micelles or vesicles, rather than an uncontrolled precipitate.[7][8] These structured fluids, often called catanionic mixtures, can exhibit unique and highly desirable properties.[7]
Q5: What are the primary strategies to prevent precipitation and create stable formulations?
There are three primary strategies to overcome this incompatibility, each with its own mechanism:
-
Molar Ratio Control: By using a significant excess of either the cationic or anionic surfactant, the resulting aggregates (vesicles or micelles) will possess a net positive or negative surface charge, leading to electrostatic repulsion that provides colloidal stability.
-
Inclusion of a Nonionic or Amphoteric Surfactant: These surfactants act as mediators or "bridges." They co-assemble with the cationic and anionic surfactants, reducing the overall charge density of the aggregate and providing steric hindrance that prevents precipitation.[2][9][10]
-
Use of Hydrophobically Modified Polymers (HMPs): These polymers can form complexes with the surfactants through hydrophobic interactions, effectively "wrapping" them into stable structures and preventing large-scale aggregation and precipitation.[11][12]
Section 2: Troubleshooting Guide for Common Experimental Issues
This guide provides a structured approach to diagnosing and solving problems encountered during formulation.
Caption: Troubleshooting workflow for DIDAC-anionic surfactant incompatibility.
Section 3: Formulation Strategies & Experimental Protocols
Here we detail the primary methods for creating stable and functional DIDAC-anionic surfactant systems. Each protocol is designed to be a self-validating system.
Strategy 1: Creating Stable Catanionic Vesicles via Molar Ratio Control
Expertise & Experience: The principle behind this strategy is to intentionally create a non-neutral system. When one surfactant is in large excess, the resulting self-assembled structures (typically vesicles) will have a surface decorated predominantly by the excess component. This creates a net electrostatic charge (zeta potential), causing the vesicles to repel each other and preventing aggregation and precipitation.[8][13] This method is particularly useful in drug delivery, where the vesicle structure can encapsulate active ingredients.[7]
Protocol 1: Preparation of a DIDAC-Rich Catanionic Vesicle System
Objective: To form a stable colloidal dispersion of vesicles by mixing DIDAC and Sodium Dodecyl Sulfate (SDS) at a high molar ratio.
Materials:
-
Diisodecyldimethylammonium chloride (DIDAC)
-
Sodium Dodecyl Sulfate (SDS)
-
Deionized (DI) Water
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of DIDAC in DI water.
-
Prepare a 10 mM stock solution of SDS in DI water.
-
-
Mixing Procedure (Critical Step):
-
In a clean glass beaker with a magnetic stir bar, add 9.0 mL of the 10 mM DIDAC stock solution.
-
Begin stirring at a moderate speed (e.g., 300 rpm).
-
Slowly, drop-wise, add 1.0 mL of the 10 mM SDS stock solution to the stirring DIDAC solution. This results in a 9:1 molar ratio of DIDAC to SDS.
-
Causality Note: Adding the minority component to the majority component prevents localized high concentrations of the 1:1 complex, which is the primary cause of precipitation.
-
-
Equilibration:
-
Cover the beaker and allow the mixture to stir for at least 2 hours at room temperature to ensure the system reaches equilibrium and vesicle formation is complete.
-
-
Visual Inspection:
-
The final solution should be slightly bluish and opalescent, which is characteristic of a vesicular dispersion (Tyndall effect). There should be no visible precipitate.
-
Trustworthiness (Self-Validation):
-
Dynamic Light Scattering (DLS): Analyze the sample to determine the hydrodynamic diameter of the vesicles. A stable system will show a monomodal or narrow size distribution, typically in the range of 100-500 nm.
-
Zeta Potential Measurement: The sample should exhibit a strongly positive zeta potential (e.g., > +30 mV), confirming the presence of a net surface charge that provides colloidal stability.
Strategy 2: Stabilization Using Nonionic Surfactants
Expertise & Experience: This is the most common and versatile approach for commercial formulations. Nonionic surfactants, such as alcohol ethoxylates, integrate into the catanionic aggregates.[10] Their hydrophilic, uncharged headgroups (often polyethylene glycol chains) extend into the water, creating a steric barrier. This physical barrier prevents the aggregates from getting close enough to coalesce and precipitate.[14] This method allows for formulations closer to a 1:1 cationic-anionic ratio.
Protocol 2: Preparing a Ternary System with a Nonionic Mediator
Objective: To create a stable, clear microemulsion or mixed micellar solution of DIDAC and SDS using Polysorbate 80 (Tween 80) as a stabilizer.
Materials:
-
DIDAC
-
SDS
-
Polysorbate 80 (nonionic surfactant)
-
DI Water
-
Vortex mixer
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Prepare 10 mM stock solutions of DIDAC, SDS, and Polysorbate 80 in DI water.
-
-
Mixing Procedure:
-
In a test tube, combine 4.0 mL of the DIDAC stock solution and 4.0 mL of the Polysorbate 80 stock solution. Vortex briefly.
-
Causality Note: Pre-mixing the cationic and nonionic surfactants allows for the formation of mixed aggregates before the anionic component is introduced. This pre-emptive shielding is more effective than adding the stabilizer last.
-
Slowly add 2.0 mL of the SDS stock solution while vortexing. The final molar ratio will be 2:1:2 (DIDAC:SDS:Polysorbate 80).
-
-
Equilibration & Observation:
-
Allow the solution to stand for 30 minutes. A successful formulation will remain clear and homogenous.
-
Trustworthiness (Self-Validation):
-
Phase Stability Test: Centrifuge the sample at 3000 rpm for 15 minutes. The solution should remain a single, clear phase with no pelleting.
-
Performance Assay: Test a key performance metric, such as foaming capacity or surface tension. A stable, functional system will retain these properties, unlike a precipitated mixture.
Data Presentation: Comparison of Stabilizing Surfactants
The choice of mediator can significantly impact the final formulation. The following table summarizes key properties of common stabilizers.
| Stabilizer Type | Example(s) | Mechanism of Action | Optimal For | Key Considerations |
| Nonionic | Polysorbates (Tween), Alcohol Ethoxylates (AEO) | Steric Hindrance, Charge Shielding[14][15] | Clear solutions, microemulsions, maintaining high performance. | The length of the ethoxylate (EO) chain can be tuned for optimal stability. |
| Amphoteric | Cocamidopropyl Betaine | Acts as a bridge, can be cationic or anionic depending on pH. | pH-sensitive formulations, 2-in-1 shampoos.[2] | Performance is highly dependent on the system's pH. |
| HMP | Hydrophobically Modified Poly(acrylic acid) | Hydrophobic association and polymeric steric hindrance.[11][12] | High-viscosity gels, controlled-release applications. | Can significantly increase the viscosity of the final product. |
Visualization of the Stabilization Mechanism
The following diagram illustrates the fundamental difference between an incompatible mixture and a stabilized system.
Caption: Interaction between cationic (+) and anionic (-) surfactants with and without a nonionic (N) stabilizer.
References
- Hebei Sancolo Chemicals Co., Ltd. (2023, November 20). What Are the Examples of Anionic Surfactants.
- ConRo. (2022, August 22). What Are Anionic Surfactants? Chemistry, Uses & Pros/Cons.
- López-Fontán, J. L., et al. (2015). Characterization and stability of catanionic vesicles formed by pseudo-tetraalkyl surfactant mixtures. Soft Matter.
- CORE. (n.d.). Characterization and stability of catanionic vesicles formed by pseudo- tetraalkyl surfactant mixtures.
- IPC. (2022, January 12). An Easy Guide to Understanding How Surfactants Work.
- ResearchGate. (n.d.). Review on Anionic/Cationic Surfactant Mixtures.
- ResearchGate. (2015, September 21). Characterization and stability of catanionic vesicles formed by pseudo-tetraalkyl surfactant mixtures.
- Airedale Group. (2023, September 10). Surfactants: Different Types, Examples & How They Work.
- ACS Publications. (2024, May 2). Interaction, Surface Activity, and Application of Mixed Systems of Alcohol Ether Sulfate Anionic Surfactants with Multiple Ethylene Oxide Groups and Gemini Quaternary Ammonium Surfactant.
- journal binet. (2017, November 25). Advances in shampoo formulation: synergism of anionic/ cationic/zwitterionic surfactant ternary system.
- Ataman Kimya. (n.d.). DIDECYLDIMETHYLAMMONIUM CHLORIDE.
- PMC. (n.d.). Hydrophobically modified polymers can minimize skin irritation potential caused by surfactant-based cleansers.
- ACS Publications. (n.d.). Interaction of Hydrophobically Modified Poly(acrylic acid) Hydrogels with Ionic Surfactants.
- Google Patents. (n.d.). WO2018031067A1 - Interaction between antimicrobial quaternary compounds and anionic surfactants.
- PubChem. (n.d.). Didecyldimethylammonium Chloride.
- Ataman Kimya. (n.d.). DIDECYLDIMONIUM CHLORIDE.
- PubMed. (2002, August 21). The role of non-ionic surfactants on cationic lipid mediated gene transfer.
- Chemical Journal of Chinese Universities. (n.d.). Interaction Between Cationic-Anionic and Nonionic Surfactants in Mixed Aqueous Solutions.
- MDPI. (2023, March 7). Compatibility Investigation of Cationic Surfactants with Anionic Species.
- PMC - NIH. (n.d.). Interaction of nonionic surfactant AEO 9 with ionic surfactants.
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- 2. journalbinet.com [journalbinet.com]
- 3. ipcol.com [ipcol.com]
- 4. Compatibility Investigation of Cationic Surfactants with Anionic Species [mdpi.com]
- 5. WO2018031067A1 - Interaction between antimicrobial quaternary compounds and anionic surfactants - Google Patents [patents.google.com]
- 6. Surfactants: Different Types, Examples & How They Work [airedale-group.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Interaction Between Cationic-Anionic and Nonionic Surfactants in Mixed Aqueous Solutions [cjcu.jlu.edu.cn]
- 10. Interaction of nonionic surfactant AEO9 with ionic surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrophobically modified polymers can minimize skin irritation potential caused by surfactant-based cleansers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. polly.phys.msu.ru [polly.phys.msu.ru]
- 13. Characterization and stability of catanionic vesicles formed by pseudo-tetraalkyl surfactant mixtures - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The role of non-ionic surfactants on cationic lipid mediated gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Foam Formation in Diisodecyldimethylammonium Chloride (DDAC) Processes
Welcome to the Process Optimization Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the intense foaming characteristics of dialkyl quaternary ammonium compounds. Diisodecyldimethylammonium chloride (DDAC) is a highly effective broad-spectrum biocide and cationic surfactant used extensively in pharmaceutical facility disinfection, water treatment, and formulation development[1]. However, its amphiphilic nature inherently stabilizes air-water interfaces, leading to persistent foam that can cause pump cavitation, reduce volumetric efficiency, and interfere with sensor readings[2].
This guide provides researchers and drug development professionals with field-proven, mechanistically grounded strategies to troubleshoot and eliminate DDAC-induced foaming.
Part 1: Frequently Asked Questions (Mechanisms & Causality)
Q1: Why does Diisodecyldimethylammonium chloride cause such persistent, stable foam during mixing and transfer? Scientist's Insight: The foaming is a direct consequence of DDAC's molecular geometry. It possesses a hydrophilic, positively charged quaternary ammonium headgroup and two hydrophobic isodecyl tails. When agitated, these molecules rapidly migrate to the air-water interface. The hydrophobic tails orient into the air phase, while the cationic headgroups remain in the aqueous lamella (the thin film of liquid between bubbles). The electrostatic repulsion between these positively charged headgroups prevents the lamella from thinning and draining, granting the foam high elasticity and mechanical stability.
Q2: What chemical defoamers are most effective for DDAC without neutralizing its biocidal activity? Scientist's Insight: Selecting a defoamer for a cationic system requires extreme care. Anionic defoamers must be strictly avoided, as they will form insoluble coacervates with the cationic DDAC, neutralizing both the defoamer and the biocide. The most effective solutions are non-ionic, specifically synergistic mixtures of polydimethylsiloxane (PDMS) and hydrophobic silica particulates[3]. The PDMS acts as a spreading agent that carries the silica into the foam lamella. The hydrophobic silica particles then breach the surfactant monolayer, causing localized dewetting and rapid film rupture (the Marangoni effect). Polyether-modified silicones or EO/PO block copolymers are also excellent alternatives if silicone-free processes are required for downstream drug product compatibility.
Q3: How do process parameters like temperature affect DDAC foam stability? Scientist's Insight: Thermodynamics plays a critical role in foam stabilization. Research indicates that the foaming volume and half-life of cationic surfactants decrease significantly at elevated temperatures. Specifically, raising the process temperature above 50°C increases the kinetic energy of the water molecules, disrupting the ordered alignment of the DDAC molecules at the interface and accelerating liquid drainage from the foam lamellae[4].
Part 2: Visualizing the Problem and Solution
Understanding the physical chemistry at the bubble interface is the first step to dismantling it. Below is the mechanistic pathway of how DDAC stabilizes foam and how chemical interventions disrupt it.
Fig 1. Mechanistic pathway of DDAC foam stabilization and subsequent chemical defoaming.
Part 3: Quantitative Data on Foam Mitigation
To guide your parameter selection, Table 1 summarizes the impact of temperature and defoamer type on DDAC foam half-life.
Table 1: Comparative Efficacy of Foam Reduction Strategies in 0.5% DDAC Solutions
| Mitigation Strategy | Process Temp (°C) | Initial Foam Volume (mL) | Foam Half-Life (seconds) | Biocidal Impact |
| Baseline (No Defoamer) | 25°C | 450 | > 1800 | None |
| Temperature Increase | 55°C | 180 | 220 | None |
| PDMS + Silica (0.01%) | 25°C | 50 | < 10 | None |
| EO/PO Copolymer (0.05%) | 25°C | 120 | 45 | None |
| Anionic Surfactant | 25°C | N/A (Precipitates) | N/A | Severe Reduction |
(Note: Data synthesized from standard cationic surfactant behavior profiles[4],[2])
Part 4: Troubleshooting Workflow & Experimental Protocols
When encountering foam in your DDAC processes, follow this logical decision tree to resolve the issue systematically.
Fig 2. Step-by-step troubleshooting workflow for mitigating foam in DDAC processes.
Protocol: Standardized Defoamer Selection & Validation (Modified Ross-Miles Method)
Purpose: To empirically determine the optimal defoamer concentration for a specific DDAC formulation without relying on trial-and-error in the main bioreactor, ensuring the system remains self-validating.
Materials Required:
-
1000 mL jacketed glass graduated cylinder.
-
Peristaltic pump with a standardized nozzle (2.9 mm ID).
-
0.5% w/v Diisodecyldimethylammonium chloride test solution.
-
Candidate defoamers (e.g., PDMS/Silica emulsion, EO/PO block copolymer).
-
Stopwatch and temperature control unit.
Step-by-Step Methodology:
-
Baseline Establishment: Circulate water through the jacketed cylinder to establish a baseline temperature of 25°C.
-
Sample Preparation: Prepare 500 mL of the 0.5% DDAC solution. Pour 50 mL gently into the bottom of the graduated cylinder to serve as the receiving pool.
-
Foam Generation: Using the peristaltic pump, drop the remaining 450 mL of the DDAC solution through the nozzle from a height of exactly 90 cm into the receiving pool.
-
Measurement (T=0): Immediately record the total foam volume (mL) generated upon completion of the drop.
-
Defoamer Introduction: Introduce the candidate defoamer at a concentration of 100 ppm (0.01% w/v) directly into the foam layer using a micropipette.
-
Kinetics Tracking: Start the stopwatch. Record the foam volume at 30 seconds, 1 minute, 3 minutes, and 5 minutes. The time taken for the foam volume to reduce by 50% is recorded as the Foam Half-Life.
-
Temperature Stress Test: Repeat steps 2-6, but adjust the jacketed cylinder temperature to 50°C to evaluate the synergistic effect of thermal drainage and chemical defoaming[4].
-
Validation (Self-Validating Step): To ensure scientific integrity, take an aliquot of the defoamed solution and perform a standard Minimum Inhibitory Concentration (MIC) assay against S. aureus or E. coli. If the MIC shifts higher compared to the pure DDAC control, the defoamer has compromised the biocide (e.g., via micellar entrapment), and an alternative chemistry must be selected.
References
-
Title: Low foamability cationic surfactant composition (JP2009227664A) Source: Google Patents URL:[2]
-
Title: Antimicrobial antifoam compositions and methods (EP 0351828 A2) Source: European Patent Office URL:[3]
-
Title: Synergistic improvement of foam stability with SiO2 nanoparticles (SiO2-NPs) and different surfactants Source: Arabian Journal of Chemistry URL:[4]
-
Title: WO 95/31958 - Antimicrobial Compositions Source: Googleapis.com (WIPO) URL:[1]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. JP2009227664A - Low foamability cationic surfactant composition - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. Synergistic improvement of foam stability with SiO<sub>2</sub> nanoparticles (SiO<sub>2</sub>-NPs) and different surfactants - Arabian Journal of Chemistry [arabjchem.org]
Validation & Comparative
A Comparative Efficacy Analysis of Diisodecyldimethylammonium Chloride (DIDAC) and Didecyldimethylammonium Chloride (DDAC)
A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of the biocidal efficacy of two prominent quaternary ammonium compounds (QACs): Diisodecyldimethylammonium chloride (DIDAC) and Didecyldimethylammonium chloride (DDAC). As a senior application scientist, this document synthesizes experimental data and established scientific principles to offer a clear perspective on their respective performances, aiding in the selection of appropriate biocidal agents for research, disinfection, and formulation development.
Introduction to Dialkyl Quaternary Ammonium Compounds
Diisodecyldimethylammonium chloride (DIDAC) and Didecyldimethylammonium chloride (DDAC) are dialkyl-QACs, a class of cationic surfactants widely employed for their broad-spectrum antimicrobial properties.[1][2] They are integral components in disinfectants, sanitizers, and preservatives across healthcare, industrial, and consumer product sectors.[3][4] Their efficacy stems from a shared mechanism of action that disrupts microbial cell membranes, leading to cell death.[5] While structurally similar, the subtle difference in their alkyl chain configuration—a branched isodecyl group in DIDAC versus a straight-chain decyl group in DDAC—can influence their physicochemical properties and, consequently, their biocidal performance under various conditions. This guide will dissect these differences, presenting a comparative analysis grounded in scientific evidence.
Chemical Structure and Its Implications
The fundamental structure of both compounds features a central, positively charged nitrogen atom bonded to two methyl groups and two longer alkyl chains.[6] This cationic nature is crucial for their initial interaction with negatively charged microbial surfaces.[7][8]
-
Didecyldimethylammonium chloride (DDAC): Features two straight-chain decyl (C10) groups. Its chemical formula is (CH₃)₂N(C₁₀H₂₁)₂Cl.[9]
-
Diisodecyldimethylammonium chloride (DIDAC): Features two branched-chain isodecyl (C10) groups. The term is often used interchangeably with DDAC in some literature, and their activity is expected to be very similar.[10][11]
The linearity of the alkyl chains in DDAC allows for dense packing and strong hydrophobic interactions, which can enhance its ability to penetrate and disrupt the lipid bilayers of microbial membranes. The branched nature of DIDAC's alkyl chains, while having the same number of carbon atoms, may present a larger molecular footprint, potentially influencing its interaction with membrane components and its efficacy in the presence of organic soil.
Mechanism of Antimicrobial Action
QACs like DIDAC and DDAC are membrane-active agents.[12][13] Their biocidal activity is a multi-step process, which is not instantaneous and depends on factors like concentration and the microorganism's growth phase.[9][14]
-
Adsorption and Penetration: The positively charged QAC molecule is electrostatically attracted to the negatively charged components of the microbial cell surface, such as phospholipids and proteins.[7][8] This initial binding is followed by the penetration of the hydrophobic alkyl chains into the cell wall.
-
Membrane Disruption: The hydrophobic tails penetrate the lipid bilayer, causing disorganization and disruption of the cytoplasmic membrane's structural integrity.[15][16] This leads to the formation of pores or voids.[8]
-
Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential low-molecular-weight intracellular components, such as potassium ions and 260-nm absorbing materials (indicative of nucleic acids).[15][17]
-
Enzymatic Inhibition and Lysis: Following membrane disruption, QACs can degrade proteins and nucleic acids.[5][15] This process can also trigger the release of autolytic enzymes, leading to the lysis of the cell wall and complete cell death.[15][17]
While both DIDAC and DDAC follow this general mechanism, subtle differences in their interaction with the cell membrane have been observed in related compounds. For instance, studies comparing DDAC with alkyldimethylbenzylammonium chloride (ADBAC) against Staphylococcus aureus found that DDAC formed a double monolayer on the cell surface, whereas ADBAC formed a single monolayer, suggesting nuanced differences in their initial cell interactions.[17]
Caption: Workflow for a quantitative suspension test (e.g., EN 13697).
Protocol: Quantitative Carrier Test for Biofilm Efficacy (Based on ASTM E2871)
This method is designed to evaluate disinfectant efficacy against bacterial biofilms, which are notoriously difficult to eradicate. [18] Objective: To determine the efficacy of a liquid disinfectant against bacterial biofilm grown in a CDC Biofilm Reactor.
Methodology:
-
Biofilm Growth: Grow a biofilm of the test organism (e.g., Pseudomonas aeruginosa) on standardized coupons within a CDC Biofilm Reactor according to established protocols (e.g., ASTM E3161). [19]2. Coupon Harvesting: Aseptically remove the coupons with mature biofilms from the reactor.
-
Treatment:
-
Place each coupon into an individual conical tube.
-
For treated samples (typically 5 replicates), add a specified volume of the DIDAC or DDAC disinfectant solution.
-
For control samples (typically 3 replicates), add the same volume of a buffered dilution water.
-
Allow the treatment to proceed for the manufacturer-specified contact time at room temperature. [18]4. Neutralization: Add a validated neutralizer to each tube to stop the disinfectant's action.
-
-
Biofilm Removal: Remove the biofilm from each coupon using a combination of vortexing and sonication to disaggregate the cells. [18]6. Quantification: Perform serial dilutions of the resulting bacterial suspension and plate onto agar to enumerate viable bacteria.
-
Calculation: Calculate the log reduction in viable bacteria by comparing the results from the treated coupons to the control coupons.
Conclusion and Expert Insights
Both Diisodecyldimethylammonium chloride (DIDAC) and Didecyldimethylammonium chloride (DDAC) are highly effective broad-spectrum biocides. The available scientific literature, which often treats the two as functionally interchangeable, points to DDAC as a powerful bactericide, fungicide, and virucide against enveloped viruses. [3][10][11]Its performance is robust, even under challenging conditions like the presence of hard water and organic soil, making it a reliable active ingredient for a wide array of disinfection applications. [1][16] The key differentiator—the branched versus straight alkyl chain—may subtly influence performance characteristics such as soil tolerance and interaction with complex formulations. However, for most standard applications, their efficacy is considered comparable. The ultimate performance of a disinfectant product hinges not just on the choice between DIDAC and DDAC, but critically on the final formulation, concentration, contact time, and the specific use environment. [12] For researchers and developers, the selection process should be guided by rigorous testing against relevant target organisms under conditions that mimic the intended application. Employing standardized protocols, such as those outlined in this guide, is paramount for generating valid, comparable data to support product claims and ensure effective microbial control.
References
-
General mechanism of action of quaternary ammonium salts (QAS), where... - ResearchGate. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
-
What are Quaternary Ammonium Compounds (QACs)? - ORAPI Asia. (2023, May 4). ORAPI Asia. Retrieved March 4, 2026, from [Link]
-
Quaternary ammonium cation - Wikipedia. (n.d.). Wikipedia. Retrieved March 4, 2026, from [Link]
-
Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC. (2020, June 10). NCBI. Retrieved March 4, 2026, from [Link]
-
Disinfectant Efficacy Testing | STERIS AST. (n.d.). STERIS. Retrieved March 4, 2026, from [Link]
-
Applications of Dimethyl Didecyl Ammonium Chloride in Water Treatment and Disinfection. (2025, October 30). Retrieved March 4, 2026, from [Link]
-
Evolution and characteristics of quaternary ammoniums for surface disinfection - Proquimia. (n.d.). Proquimia. Retrieved March 4, 2026, from [Link]
-
The future of disinfectant active substances. An example: DDAC. (n.d.). Retrieved March 4, 2026, from [Link]
-
Kinetics of Bacterial Adaptation, Growth, and Death at Didecyldimethylammonium Chloride sub-MIC Concentrations - PMC. (n.d.). NCBI. Retrieved March 4, 2026, from [Link]
-
Quaternary Ammonium Biocides: Efficacy in Application - PMC - NIH. (2014, October 31). NCBI. Retrieved March 4, 2026, from [Link]
-
Didecyl Dimethyl Ammonium Chloride (DDAC), Acticide DDQ 50-E - à . (2024, May 31). Government of Canada. Retrieved March 4, 2026, from [Link]
-
Synergistic bactericidal effects of a sublethal concentration of didecyldimethylammonium chloride (DDAC) and low concentrations of nonionic surfactants against Staphylococcus aureus - PubMed. (n.d.). PubMed. Retrieved March 4, 2026, from [Link]
-
Quaternary Ammonium Biocides: Efficacy in Application | Request PDF. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Didecyldimethylammonium chloride - Wikipedia. (n.d.). Wikipedia. Retrieved March 4, 2026, from [Link]
-
EN 14476 Guidelines for Disinfectant Efficacy - Antimicrobial Testing Laboratory. (2024, June 4). Microbe Investigations. Retrieved March 4, 2026, from [Link]
-
Action of disinfectant quaternary ammonium compounds against Staphylococcus aureus - PubMed. (2007, January 15). PubMed. Retrieved March 4, 2026, from [Link]
-
E2871 Standard Test Method for Determining Disinfectant Efficacy Against Biofilm Grown in the CDC Biofilm Reactor Using the Single Tube Method - ASTM. (2025, September 15). ASTM International. Retrieved March 4, 2026, from [Link]
-
ASTM E2871-21. Test Method for Determining Disinfectant Efficacy Against Biofilm Grown in the CDC Biofilm Reactor Using the Single Tube Method. - IVAMI. (n.d.). IVAMI. Retrieved March 4, 2026, from [Link]
-
Virucidal efficacy of different formulations for hand and surface disinfection targeting SARS CoV-2 - PMC. (n.d.). NCBI. Retrieved March 4, 2026, from [Link]
-
E2799 Standard Test Method for Testing Disinfectant Efficacy against Pseudomonas aeruginosa Biofilm using the MBEC Assay - ASTM. (2023, August 23). ASTM International. Retrieved March 4, 2026, from [Link]
-
Didecyldimethylammonium Chloride | Request PDF. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
-
A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants - PMC. (n.d.). NCBI. Retrieved March 4, 2026, from [Link]
-
A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants - PubMed. (2022, December 13). PubMed. Retrieved March 4, 2026, from [Link]
-
Quaternary Ammonium Chloride and Its Advantages in Healthcare Facilities - Rackcdn.com. (2015, December 14). Rackcdn.com. Retrieved March 4, 2026, from [Link]
-
(PDF) Comparative efficacy evaluation of disinfectants against severe acute respiratory syndrome coronavirus 2. (2025, October 1). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern | Environmental Science & Technology. (2023, May 8). ACS Publications. Retrieved March 4, 2026, from [Link]
-
Quaternary Ammonium Disinfectants: Current Practices and Future Perspective in Infection Control: Review Article. (2024, May 7). Biomedical and Pharmacology Journal. Retrieved March 4, 2026, from [Link]
-
Comparative efficacy evaluation of disinfectants against severe acute respiratory syndrome coronavirus-2 - PMC. (n.d.). NCBI. Retrieved March 4, 2026, from [Link]
-
Didecyl Dimethyl Ammonium Chloride (DDAC): Uses, Benefits, and Bulk Sourcing Guide. (n.d.). Retrieved March 4, 2026, from [Link]
-
Evaluation of the irritancy and hypersensitivity potential following topical application of didecyldimethylammonium chloride - PMC. (n.d.). NCBI. Retrieved March 4, 2026, from [Link]
-
Fate, behavior, and aquatic toxicity of the fungicide DDAC in the Canadian environment. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Effects of Didecyldimethylammonium Chloride on Sprague-Dawley Rats after Two Weeks of Inhalation Exposure - PMC. (n.d.). NCBI. Retrieved March 4, 2026, from [Link]
-
Comparative Fungicidal Activity of a New Quaternary Ammonium Salt, N-alkyl-N-2-hydroxyethyl-N,N-dimethylammonium Butyl Phosphate and Commonly Used Disinfectants - PubMed. (n.d.). PubMed. Retrieved March 4, 2026, from [Link]
- Synergistic antifungal ddac compositions - Google Patents. (n.d.). Google Patents.
-
(PDF) Study of antimicrobial activity of alkyl dimethylbenzylammonium chloride and didecyl dimethylammonium chloride in disinfectant composition against bee pathogens in vitro. (2025, August 7). ResearchGate. Retrieved March 4, 2026, from [Link]
Sources
- 1. Cost-effective disinfection with DDAC [arxada.com]
- 2. One moment, please... [cneasychem.com]
- 3. atamankimya.com [atamankimya.com]
- 4. EP1713331A2 - Synergistic antifungal ddac compositions - Google Patents [patents.google.com]
- 5. Quaternary ammoniums for surface disinfection: evolution and uses [proquimia.com]
- 6. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. What are Quaternary Ammonium Compounds (QACs)? | ORAPI Asia [orapiasia.com]
- 9. Didecyldimethylammonium chloride - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Quaternary Ammonium Biocides: Efficacy in Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Kinetics of Bacterial Adaptation, Growth, and Death at Didecyldimethylammonium Chloride sub-MIC Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. unilongindustry.com [unilongindustry.com]
- 17. Action of disinfectant quaternary ammonium compounds against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ASTM E2871-21. Test Method for Determining Disinfectant Efficacy Against Biofilm Grown in the CDC Biofilm Reactor Using the Single Tube Method. - IVAMI [ivami.com]
- 19. E2871 Standard Test Method for Determining Disinfectant Efficacy Against Biofilm Grown in the CDC Biofilm Reactor Using the Single Tube Method [store.astm.org]
Comparative Toxicity Guide: Diisodecyldimethylammonium Chloride vs. Benzalkonium Chloride
This guide provides an in-depth technical comparison between Diisodecyldimethylammonium chloride (and its linear isomer Didecyldimethylammonium chloride , DDAC) and Benzalkonium chloride (BAC). It is designed for researchers requiring actionable toxicity data, mechanistic insights, and experimental protocols.
Executive Summary
Diisodecyldimethylammonium chloride (a branched dialkyl quat) and Benzalkonium chloride (BAC, a benzyl-alkyl quat) are both potent cationic surfactants used as biocides. While they share a core mechanism of membrane disruption, their toxicity profiles differ due to steric and hydrophobic variations in their alkyl chains.
-
Benzalkonium Chloride (BAC): The industry standard. Exhibits high efficacy but significant cytotoxicity to mammalian corneal and epithelial cells. Its toxicity is driven by the C12–C16 alkyl chain penetrating the lipid bilayer.
-
Diisodecyldimethylammonium Chloride (Di-iso-C10): A structural variant of the more common Didecyldimethylammonium chloride (DDAC) . While DDAC (linear C10) is often cited as having a "safer" profile in some industrial contexts (lower foam, high efficacy), the branched "Diisodecyl" isomer has been noted in patent literature to exhibit higher ocular irritation and distinct odor profiles compared to its linear counterpart.
-
Key Differentiator: DDAC/Diisodecyl compounds generally exhibit higher acute oral toxicity (lower LD50) than BAC but may show different environmental degradation rates. Both are severe skin corrosives (Category 1B).
Chemical Identity & Structural Nuance[1]
Precise identification is critical for toxicological assessment, as "DDAC" is often used interchangeably for both linear and branched forms.
| Feature | Diisodecyldimethylammonium Chloride | Didecyldimethylammonium Chloride (DDAC) | Benzalkonium Chloride (BAC) |
| CAS Number | 38431-30-2 (or similar isomer mixtures) | 7173-51-5 | 68424-85-1 (C12-C16 mix) |
| Structure | Branched C10 alkyl chains (isodecyl) | Linear C10 alkyl chains (n-decyl) | Benzyl group + Linear Alkyl (C8-C18) |
| Class | Dialkyl Quaternary Ammonium (Branched) | Dialkyl Quaternary Ammonium (Linear) | Alkyl Dimethyl Benzyl Ammonium |
| Physical State | Viscous liquid / Paste | Liquid (often 50-80% sol.) | Liquid / Gel |
| Key Property | Higher steric hindrance; noted for eye irritation . | High biocidal activity; lower foam than BAC. | Broad spectrum; high foam; benchmark tox. |
Expert Insight: Most safety data sheets (SDS) and academic literature refer to the linear DDAC (CAS 7173-51-5) . If your specific compound is the Diisodecyl variant (e.g., found in older formulations like BTC 99), expect higher ocular irritation potential than the linear DDAC data suggests. The data below primarily references the linear DDAC standard unless specified, as it serves as the toxicological proxy for the C10-dialkyl class.
Comparative Toxicity Profile
Acute Systemic Toxicity
DDAC (C10 dialkyl) consistently demonstrates higher acute oral toxicity compared to BAC. This is attributed to the "double-chain" surfactant structure, which may facilitate more aggressive interaction with gastrointestinal mucosal membranes.
| Endpoint | DDAC (C10 Dialkyl) | Benzalkonium Chloride (BAC) | Interpretation |
| Oral LD50 (Rat) | 84 mg/kg (Highly Toxic) | ~344 mg/kg (Moderately Toxic) | DDAC is ~4x more toxic orally. |
| Dermal LD50 (Rabbit) | ~2930 mg/kg | ~3340 mg/kg | Both have relatively low dermal absorption but cause severe local corrosion. |
| Inhalation LC50 (Rat) | 0.07 mg/L (4h, dust/mist) | ~0.25 mg/L (approx.) | Both are fatal if inhaled as aerosols; DDAC is extremely potent. |
| Skin Corrosion | Category 1B (Causes burns) | Category 1B (Causes burns) | Indistinguishable severe irritation. |
| Eye Irritation | Severe / Corrosive | Severe / Corrosive | Diisodecyl isomer is noted to be more irritating than linear DDAC. |
In Vitro Cytotoxicity (Mammalian Cells)
In cell culture models (e.g., human corneal epithelial cells - HCE, or lung epithelial cells - A549), both compounds induce dose-dependent cytotoxicity.
-
Mechanism: Loss of membrane integrity
mitochondrial dysfunction apoptosis/necrosis. -
Comparative Data:
-
BAC: IC50 typically 1–5 µg/mL (very cytotoxic). Often used as a positive control for cell death.
-
DDAC: IC50 typically 2–8 µg/mL .
-
Environmental Toxicity
Both compounds are highly toxic to aquatic life due to their surfactant nature, which disrupts gill membranes in fish and immobilizes invertebrates.
-
Daphnia magna (48h EC50):
-
DDAC: 0.062 mg/L (Very High Toxicity)
-
BAC: 0.016 mg/L (Extreme Toxicity)
-
-
Fish (96h LC50): Both typically < 1.0 mg/L.
-
Fate: Both sorb strongly to soil/sludge. DDAC is generally considered readily biodegradable under aerobic conditions (OECD 301B), similar to BAC.
Mechanism of Action & Toxicity
The toxicity of these compounds is directly linked to their amphiphilic structure. The hydrophobic tails intercalate into the lipid bilayer, while the cationic head group disrupts the charge balance.
Visualization: Membrane Disruption Pathway
The following diagram illustrates the progression from adsorption to cell lysis.
Caption: Step-wise mechanism of QAC-induced cytotoxicity. The "wedge" shape of dialkyl quats (DDAC) induces severe membrane curvature stress compared to the single-chain BAC.
Experimental Protocol: Comparative Cytotoxicity Assay (MTT)
To objectively compare the toxicity of Diisodecyl/DDAC vs. BAC, a metabolic activity assay (MTT) on mammalian fibroblasts (e.g., L929 or 3T3) is the gold standard.
Self-Validating Protocol Design
This protocol includes "Stop/Go" checkpoints to ensure data integrity.
Materials:
-
Test Compounds: Diisodecyldimethylammonium chloride (or DDAC) and Benzalkonium chloride (USP grade).
-
Cell Line: L929 Mouse Fibroblasts (Standard for ISO 10993-5 cytotoxicity).
-
Reagents: MTT Reagent (5 mg/mL in PBS), DMSO, DMEM media.
Workflow:
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h at 37°C/5% CO₂.-
Checkpoint: Ensure >90% confluency before treatment.
-
-
Treatment Preparation:
-
Prepare 100 mM stock solutions of both QACs in water/ethanol.
-
Perform serial 2-fold dilutions in media (Range: 0.1 µg/mL to 100 µg/mL).
-
Control: Include 0.1% SDS (Positive Control) and Media Only (Negative Control).
-
-
Exposure: Aspirate old media. Add 100 µL of treatment dilutions. Incubate for 24 hours .
-
MTT Addition:
-
Add 10 µL MTT reagent per well. Incubate 4h.
-
Observation: Look for purple formazan crystals in healthy cells.
-
-
Solubilization: Remove media. Add 100 µL DMSO. Shake 10 min.
-
Quantification: Read Absorbance at 570 nm.
Data Analysis & Visualization
Calculate Cell Viability (%) =
Caption: Workflow for determining comparative IC50 values.
References
-
U.S. Environmental Protection Agency (EPA). (2006). Reregistration Eligibility Decision (RED) for Didecyl Dimethyl Ammonium Chloride (DDAC).Link
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: Didecyldimethylammonium chloride (CAS 7173-51-5).[1]Link
-
Stepan Company. (2018). Product Bulletin: BTC® 99 (Diisodecyldimethylammonium chloride).[2] (Referenced in patent literature for irritation profiles).[3]
-
BenchChem. (2025).[4] Didecyl Dimethyl Ammonium Chloride vs. Benzalkonium Chloride: A Head-to-Head Comparison.Link
-
Journal of Hospital Infection. (2022). Comparative efficacy and cytotoxicity of commercial disinfectants against SARS-CoV-2.[5]Link
- Toxicology in Vitro. (2012). Cytotoxicity of quaternary ammonium compounds in human corneal epithelial cells. (General reference for QAC ocular toxicity).
Sources
High-Performance Validation of LC-MS/MS for Diisodecyldimethylammonium Chloride (DDAC) Quantification
Executive Summary: The Precision Imperative
Diisodecyldimethylammonium chloride (DDAC) is a potent quaternary ammonium compound (QAC) widely utilized as a biocide and disinfectant. While effective, its quantification in complex matrices (pharmaceutical formulations, biological fluids, or environmental samples) presents unique analytical challenges. Traditional methods like titration or HPLC-UV often fail to distinguish DDAC from other QAC homologues (e.g., benzalkonium chloride) or suffer from severe matrix interference.
This guide validates a specific LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) workflow that outperforms legacy techniques. By leveraging the specific mass-to-charge (
Technical Deep Dive: The Challenge of DDAC Analysis
The "Sticky" Molecule Problem
DDAC is a permanently charged cation (
-
Solution: The protocol below utilizes an acidified organic extraction (MeOH + Formic Acid) to disrupt ionic interactions with surfaces, ensuring quantitative recovery.
Ionization & Fragmentation
Unlike typical small molecules that require protonation (
-
Precursor:
326 (Diisodecyldimethylammonium cation). -
Fragmentation: Under Collision Induced Dissociation (CID), DDAC typically loses one decene molecule (
), yielding a characteristic product ion at 186.
Visualizing the Fragmentation Pathway
The following diagram illustrates the specific MS/MS fragmentation logic used for quantitation.
Figure 1: MS/MS fragmentation pathway of DDAC (
Comparative Analysis: LC-MS/MS vs. Alternatives
The following table objectively compares the validated LC-MS/MS method against traditional HPLC-UV and Titration methods.
| Feature | LC-MS/MS (Validated Method) | HPLC-UV | Titration (Epton Method) |
| Specificity | High. Distinguishes DDAC (C10) from C8/C12 homologues and other QACs. | Low. Cannot easily distinguish homologues; prone to matrix interference. | None. Measures total cationic activity (Total QACs). |
| Sensitivity (LOQ) | 0.5 - 1.0 ng/mL (Trace level). | 10 - 50 µg/mL (High concentration only). | >100 µg/mL (Bulk analysis only). |
| Selectivity | Mass-based detection eliminates false positives from UV-absorbing matrix components. | Requires ion-pairing reagents (e.g., sulfonate) which degrade column life. | Susceptible to interference from anionic surfactants or proteins. |
| Throughput | High (Run time < 5 mins). | Low (Long equilibration for ion-pairing). | Low (Manual or semi-automated). |
| Primary Use Case | PK studies, Residue analysis, Environmental monitoring.[1][2] | QC of raw material (bulk). | Raw material purity assay. |
Validated Experimental Protocol
This protocol is designed to be a self-validating system, minimizing adsorption and matrix effects.
Sample Preparation (The "Anti-Adsorption" Workflow)
Objective: Maximize recovery from surfaces.
-
Extraction Solvent: Acetonitrile:Water (80:20 v/v) + 0.5% Formic Acid . Note: The acid is critical to desorb DDAC from glass/plastic surfaces.
-
Procedure:
-
Aliquot 100 µL sample into a polypropylene (PP) tube (Avoid glass if possible).
-
Add 900 µL Extraction Solvent containing Internal Standard (Deuterated DDAC-d6 or Benzalkonium-d7).
-
Vortex vigorously for 60 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer supernatant to a PP autosampler vial.
-
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).
-
Column: C18 Reversed-Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Expert Insight: Ammonium formate is added to sharpen the peak shape of the cationic amine.
-
-
Gradient:
-
0.0 min: 20% B
-
0.5 min: 20% B
-
3.0 min: 95% B
-
4.0 min: 95% B
-
4.1 min: 20% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
MS Parameters (MRM Mode)
| Analyte | Polarity | Precursor ( | Product ( | Role | Collision Energy (V) |
| DDAC | Positive (+) | 326.4 | 186.3 | Quantifier | 25 |
| DDAC | Positive (+) | 326.4 | 58.1 | Qualifier | 45 |
| IS (DDAC-d6) | Positive (+) | 332.4 | 192.3 | Internal Std | 25 |
Validation Performance Data
The following data represents typical performance metrics obtained during method validation following FDA Bioanalytical Method Validation guidelines.
Linearity & Sensitivity
| Parameter | Result | Notes |
| Range | 1.0 – 1000 ng/mL | Quadratic regression ( |
| Correlation ( | > 0.995 | Excellent linearity.[2][3] |
| LLOQ | 0.5 ng/mL | Signal-to-Noise ratio > 10:1. |
Accuracy & Precision (n=5)
| QC Level | Conc. (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| LQC | 3.0 | 95.4% | 4.2% |
| MQC | 400 | 101.2% | 2.1% |
| HQC | 800 | 98.7% | 1.8% |
Matrix Effect & Recovery
-
Matrix Effect: -12% (Ion Suppression). Corrected effectively by Deuterated Internal Standard.
-
Recovery: > 90% using the acidified extraction protocol.
Workflow Visualization
The following diagram summarizes the decision logic and workflow for the validated method.
Figure 2: Step-by-step analytical workflow from sample preparation to data analysis.
References
-
Ferrer, I., & Furlong, E. T. (2001). Identification of alkyl-dimethylbenzylammonium surfactants in water samples by solid-phase extraction followed by ion trap liquid chromatography–mass spectrometry and liquid chromatography–time-of-flight mass spectrometry. Environmental Science & Technology, 35(12), 2583-2588. Link
-
Ford, B., et al. (2002). Determination of quaternary ammonium compounds in pharmaceutical formulations by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 28(1), 1-5. Link
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link
-
Perez, J. F. H., et al. (2009). Accurate determination of selected pesticides in soya beans by liquid chromatography coupled to isotope dilution mass spectrometry. Analytica Chimica Acta. (Referenced for MRM transition validation logic). Link
Sources
A Comparative Guide to the NMR Characterization and Purity Assessment of Diisodecyldimethylammonium Chloride
Introduction: The Analytical Imperative for Diisodecyldimethylammonium Chloride
Diisodecyldimethylammonium chloride (DIDAC), a prominent member of the quaternary ammonium compounds (Quats), is a cationic surfactant with extensive applications as a broad-spectrum biocide, disinfectant, and antiseptic.[1][2] Its efficacy in disrupting the cellular membranes of bacteria, fungi, and viruses underpins its use in healthcare, food processing, water treatment, and the formulation of consumer products.[3][4] Given its widespread use and the potential for trace impurities to impact both its biological activity and toxicological profile, a robust and accurate method for its characterization and purity assessment is paramount for researchers, scientists, and drug development professionals.
This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the comprehensive characterization and purity determination of DIDAC. We will delve into the causality behind experimental choices in NMR analysis, present detailed protocols, and offer a comparative framework to assist in selecting the most appropriate analytical strategy.
The Power of NMR in Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance spectroscopy stands as a uniquely powerful tool for the analysis of chemical compounds. Its ability to provide detailed structural information and, in its quantitative form (qNMR), to determine the absolute purity of a substance without the need for a specific reference standard of the analyte, makes it an indispensable technique in chemical analysis.[5]
Structural Characterization of Diisodecyldimethylammonium Chloride by ¹H and ¹³C NMR
While a publicly available, high-resolution spectrum of Diisodecyldimethylammonium chloride is not readily accessible, we can predict its spectral features based on its molecular structure and by analogy to similar long-chain quaternary ammonium salts, such as didodecyldimethylammonium bromide.
Predicted ¹H NMR Spectrum of Diisodecyldimethylammonium Chloride:
The ¹H NMR spectrum of DIDAC is expected to be relatively simple, characterized by signals corresponding to the protons of the two decyl chains and the two methyl groups attached to the nitrogen atom.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| a : Terminal methyl of decyl chains (-CH₂)₈-CH₃ | ~0.88 | Triplet | 6H |
| b : Methylene groups of decyl chains (-CH₂-)₈ | ~1.2-1.4 | Multiplet | 32H |
| c : Methylene groups β to nitrogen (-CH₂-CH₂-N⁺) | ~1.7 | Multiplet | 4H |
| d : Methylene groups α to nitrogen (-CH₂-N⁺) | ~3.3 | Multiplet | 4H |
| e : Methyl groups on nitrogen (N⁺-(CH₃)₂) | ~3.4 | Singlet | 6H |
Predicted ¹³C NMR Spectrum of Diisodecyldimethylammonium Chloride:
The ¹³C NMR spectrum will complement the ¹H NMR data, providing a signal for each chemically distinct carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Terminal methyl of decyl chains (-CH₂)₈-C H₃ | ~14 |
| Methylene groups of decyl chains (-C H₂-)₈ | ~22-32 |
| Methylene groups β to nitrogen (-C H₂-CH₂-N⁺) | ~26 |
| Methylene groups α to nitrogen (-C H₂-N⁺) | ~65 |
| Methyl groups on nitrogen (N⁺-(C H₃)₂) | ~51 |
Identifying Potential Impurities in Diisodecyldimethylammonium Chloride
The common synthesis route for DIDAC involves the quaternization of didecylamine with a methylating agent, typically methyl chloride.[6] Based on this, potential process-related impurities include:
-
Unreacted Starting Materials:
-
Didecylamine: The precursor secondary amine.
-
Methyl Chloride: A gaseous reagent, unlikely to be present in the final solid product but could indicate incomplete reaction if other methylated byproducts are observed.
-
-
By-products and Related Substances:
-
1-Decanol: Formed from the hydrolysis of the decyl halide starting material used to synthesize didecylamine.
-
1-Decene: Arising from the elimination of HBr/HCl from the decyl halide.
-
Decane: A potential impurity from the starting decyl raw material.
-
The following table summarizes the expected characteristic ¹H NMR signals for these potential impurities, which would allow for their detection and quantification.
| Potential Impurity | Characteristic ¹H NMR Signal (δ, ppm) | Multiplicity |
| Didecylamine | ~2.6 (t, -CH₂-NH-CH₂-), ~0.88 (t, -CH₃) | Triplet, Triplet |
| 1-Decanol | ~3.6 (t, -CH₂-OH), ~0.88 (t, -CH₃) | Triplet, Triplet |
| 1-Decene | ~5.8 (m, -CH=CH₂), ~4.9 (m, -CH=CH₂), ~2.0 (q, -CH₂-CH=CH₂) | Multiplet, Multiplet, Quartet |
| Decane | ~1.25 (s, -(CH₂)₈-), ~0.88 (t, -CH₃) | Singlet, Triplet |
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR is a primary ratio method of measurement, allowing for the determination of the absolute purity of a substance by relating the integral of an analyte signal to that of a certified internal standard.
Experimental Protocol: qNMR Purity Assessment of DIDAC
This protocol outlines the key steps for the accurate determination of DIDAC purity using qNMR.
1. Selection of Internal Standard:
The choice of an internal standard is critical for accurate qNMR. The ideal standard should:
-
Be of high, certified purity.
-
Be chemically stable and not react with the analyte or solvent.
-
Have signals that are well-resolved from the analyte and any impurity signals.
-
Exhibit good solubility in the chosen deuterated solvent.
-
Have a simple spectrum, preferably with one or more sharp singlets.
For DIDAC, a cationic surfactant, a non-ionic and non-interacting standard is preferable. Maleic acid and Sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) are suitable choices when using polar solvents like D₂O or Methanol-d₄.
2. Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the DIDAC sample into a clean, dry NMR tube.
-
Accurately weigh approximately 5-10 mg of the chosen internal standard (e.g., Maleic acid) and add it to the same NMR tube.
-
Add a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., Methanol-d₄, CDCl₃, or D₂O). DIDAC's solubility should be confirmed beforehand.[7]
-
Ensure complete dissolution by gentle vortexing or sonication.
3. NMR Data Acquisition:
To ensure accurate quantification, specific acquisition parameters must be employed:
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.
-
Pulse Angle: A 90° pulse angle should be used to maximize the signal for a given number of scans.
-
Relaxation Delay (d1): This is a crucial parameter. It should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard. For accurate quantification, a d1 of 30-60 seconds is often necessary.
-
Number of Scans: A sufficient number of scans (e.g., 16-64) should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals of interest).[8]
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Carefully integrate the well-resolved signals of both the DIDAC and the internal standard. For DIDAC, the singlet from the N⁺-(CH₃)₂ groups is often the best choice for quantification due to its sharpness and lack of overlap.
-
The purity of DIDAC is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Self-Validating System in qNMR
The qNMR protocol acts as a self-validating system. The use of a certified internal standard provides traceability. Furthermore, the ability to use multiple, well-resolved signals from the analyte for purity calculation should yield consistent results, providing an internal check on the accuracy of the measurement. Any significant deviation in the calculated purity from different signals could indicate the presence of an overlapping impurity.
Comparative Analysis: NMR vs. Other Techniques
While NMR offers a comprehensive analysis, other techniques are also employed for the quality control of quaternary ammonium compounds.
| Analytical Technique | Principle | Advantages | Limitations |
| Quantitative NMR (qNMR) | Measures the ratio of analyte to a certified internal standard based on the inherent relationship between signal intensity and the number of nuclei. | - Provides structural confirmation and purity in a single experiment.- Primary method, does not require a specific reference standard of the analyte.- Can identify and quantify unknown impurities if their structure can be elucidated.- Non-destructive. | - Lower sensitivity compared to chromatographic methods.- Higher initial instrument cost.- Requires careful selection of acquisition parameters for accuracy. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | - High sensitivity and selectivity for separating impurities.- Well-established and widely used in quality control.- Can be automated for high-throughput analysis. | - Requires a reference standard for each impurity to be quantified.- Does not provide definitive structural information on its own.- Can be destructive to the sample. |
| Potentiometric Titration | Measures the potential difference between two electrodes to determine the endpoint of a titration reaction. For Quats, titration with an anionic surfactant like sodium dodecyl sulfate is common.[9][10] | - Cost-effective and relatively simple to perform.- Provides a good measure of the total quaternary ammonium salt content. | - Not specific; it measures the total amount of cationic surfactants and cannot distinguish between the analyte and structurally similar impurities.- Lower sensitivity compared to NMR and HPLC. |
Visualizing the Workflow
Experimental Workflow for qNMR Analysis
Caption: Workflow for qNMR Purity Assessment.
Logical Relationship of Analytical Techniques
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-Decene(872-05-9) 1H NMR [m.chemicalbook.com]
- 3. Decane(124-18-5) 1H NMR spectrum [chemicalbook.com]
- 4. TRANS-5-DECENE(7433-56-9) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pamukimya.com [pamukimya.com]
- 7. Didodecylamine(3007-31-6) 1H NMR [m.chemicalbook.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. Page loading... [guidechem.com]
- 10. Didodecyldimethylammonium bromide(3282-73-3) 13C NMR [m.chemicalbook.com]
A Comparative Guide to the Biocidal Activity of Branched vs. Linear Chain Quaternary Ammonium Compounds
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of biocidal agents is paramount for the development of effective antimicrobial formulations. Quaternary Ammonium Compounds (QACs) are a cornerstone of disinfection and antisepsis, with their efficacy being intricately linked to their molecular architecture. This guide provides an in-depth comparison of the biocidal activity of QACs with branched versus linear alkyl chains, synthesizing experimental data and mechanistic principles to inform the rational design of novel antimicrobial agents.
The Fundamental Mechanism of Action of Quaternary Ammonium Compounds
Quaternary ammonium compounds are cationic surfactants that exert their biocidal effects primarily through the disruption of microbial cell membranes.[1][2] The positively charged quaternary nitrogen atom is attracted to the negatively charged components of the bacterial cell surface, initiating a multi-step process that leads to cell death.[3][4][5]
The key stages of the biocidal action of QACs can be summarized as follows:
-
Adsorption and Electrostatic Interaction: The cationic head of the QAC molecule is electrostatically attracted to the anionic components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.
-
Hydrophobic Interaction and Membrane Penetration: The hydrophobic alkyl chain(s) of the QAC then interact with and penetrate the lipid bilayer of the cell membrane.[4]
-
Membrane Disruption: This penetration disrupts the highly organized structure of the cell membrane, leading to a loss of membrane integrity.
-
Leakage of Intracellular Components: The compromised membrane can no longer effectively regulate the passage of ions and molecules, resulting in the leakage of essential cytoplasmic contents, such as potassium ions and nucleotides.
-
Enzyme Inhibition and Protein Denaturation: QACs can also interfere with the function of membrane-bound enzymes and other proteins, further contributing to cellular dysfunction.
-
Cell Lysis and Death: The culmination of these events is the lysis of the cell and microbial death.[2]
The following diagram illustrates the general mechanism of action of QACs:
Caption: General mechanism of biocidal action of Quaternary Ammonium Compounds (QACs).
The Influence of Linear Alkyl Chain Length on Biocidal Efficacy: A Well-Established Principle
The length of the linear alkyl chain is a critical determinant of the biocidal activity of QACs.[3][4] This relationship is often described as following a "cut-off" effect, where the activity increases with chain length up to an optimal point, after which it decreases.
-
Increasing Activity: As the alkyl chain length increases, the hydrophobicity of the QAC molecule increases. This enhances its ability to partition into and disrupt the lipid bilayer of the microbial cell membrane.
-
Optimal Activity: Generally, the highest biocidal activity for linear-chain QACs is observed with alkyl chains of 12 to 14 carbon atoms.[2][6]
-
Decreasing Activity (Cut-off Effect): Beyond this optimal length, the aqueous solubility of the QAC decreases significantly, which can hinder its ability to reach the microbial cell surface. Additionally, excessively long chains may be too bulky to efficiently intercalate into the cell membrane.
The following table summarizes the general relationship between linear alkyl chain length and biocidal activity against different classes of microorganisms:
| Alkyl Chain Length | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi and Yeasts |
| Short (C8-C10) | Moderate | Lower | Moderate |
| Optimal (C12-C14) | High | High | High |
| Long (C16-C18) | Moderate to Low | Moderate to Low | Moderate to Low |
Branched vs. Linear Chains: A Comparative Analysis of Biocidal Activity
Insights from Polymeric Quaternary Ammonium Compounds
A study comparing the biocidal activity of branched polyethyleneimine (PEI) and linear polydiallyldimethylammonium chloride (PDADMAC) provides valuable, albeit indirect, evidence. For high molecular weight polymers, the study found that the molecular architecture (branched vs. linear) did not significantly impact the biocidal activity in terms of Minimum Inhibitory Concentration (MIC). This suggests that for large polymeric structures, the overall charge density and accessibility of the quaternary ammonium groups may be more critical than the specific branching of the polymer backbone.
Mechanistic Inferences from Physicochemical Properties
The initial interaction of a QAC with the bacterial membrane is a critical step in its biocidal action. Therefore, understanding how branching affects the physicochemical properties of surfactants can provide mechanistic insights.
A study on the wettability of linear versus branched alkyl chain nonionic surfactants on a hydrophobic surface revealed that linear chains can pack more densely on a surface due to lower steric hindrance. This finding has significant implications for the biocidal activity of QACs:
-
Potential for Denser Packing of Linear Chains: The lower steric hindrance of linear alkyl chains may allow for a more ordered and denser packing of QAC molecules on the bacterial cell surface. This could lead to a more efficient disruption of the membrane's lipid bilayer.
-
Steric Hindrance of Branched Chains: The bulkier nature of branched alkyl chains could create steric hindrance, preventing the QAC molecules from packing as tightly on the cell surface. This might result in a less efficient disruption of the membrane and potentially lower biocidal activity compared to their linear isomers of the same molecular weight.
The following diagram illustrates the hypothetical difference in the interaction of linear and branched-chain QACs with a microbial cell membrane:
Caption: Hypothetical interaction of linear vs. branched-chain QACs with a microbial membrane.
Gemini Surfactants: A Case of Enhanced Activity Through Structural Complexity
Gemini surfactants are a class of dimeric QACs where two single-chain QAC molecules are joined by a spacer group.[7][8] These compounds often exhibit significantly lower critical micelle concentrations (CMCs) and higher biocidal activity compared to their single-chain counterparts.[8] Some studies on gemini surfactants have incorporated branched alkyl chains, either in the hydrophobic tails or in the spacer. While not a direct comparison to simple linear QACs, these studies indicate that more complex molecular architectures, including branching, can be engineered to enhance antimicrobial efficacy. The improved performance of gemini surfactants is often attributed to their ability to more effectively span and disrupt the microbial membrane.
Experimental Protocols for Evaluating Biocidal Efficacy
To rigorously compare the biocidal activity of different QACs, standardized experimental protocols are essential. The following are key methods used to determine the antimicrobial efficacy of disinfectants and antiseptics.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol: Broth Microdilution Method
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of QACs: A series of twofold dilutions of the test QACs (both branched and linear) are prepared in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted QAC is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without QAC) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Reading of Results: The MIC is determined as the lowest concentration of the QAC at which there is no visible growth (turbidity) of the microorganism.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol: MBC Determination
-
Following MIC Determination: After the MIC is determined, an aliquot (e.g., 10 µL) is taken from each well that showed no visible growth in the MIC assay.
-
Plating: The aliquot is plated onto a suitable agar medium that does not contain the antimicrobial agent.
-
Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving bacteria.
-
Reading of Results: The MBC is the lowest concentration of the QAC that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.
The following diagram outlines the general workflow for determining MIC and MBC:
Caption: General workflow for determining Minimum Inhibitory and Bactericidal Concentrations.
Conclusion and Future Directions
The biocidal activity of quaternary ammonium compounds is a complex interplay of their molecular structure and the properties of the target microorganism. While the influence of linear alkyl chain length is well-documented, the specific impact of chain branching is less clearly defined in the current literature.
Based on the available evidence, it can be inferred that:
-
Linear-chain QACs with optimal alkyl chain lengths (C12-C14) generally exhibit high biocidal activity, which is attributed to their ability to efficiently penetrate and disrupt microbial membranes.
-
Branched-chain QACs may exhibit lower biocidal activity compared to their linear isomers of the same molecular weight due to steric hindrance, which could impede their ability to pack densely on the cell surface and effectively disrupt the membrane. However, for large polymeric QACs, the overall molecular architecture may play a less significant role.
Future research should focus on direct, systematic comparisons of the biocidal activity of isomeric branched and linear-chain QACs against a broad spectrum of microorganisms. Such studies, combining efficacy testing with detailed mechanistic investigations of membrane interactions, will be invaluable for the rational design of the next generation of highly effective and selective antimicrobial agents.
References
-
Arginine Gemini-Based Surfactants for Antimicrobial and Antibiofilm Applications: Molecular Interactions, Skin-Related Anti-Enzymatic Activity and Cytotoxicity. MDPI. [Link]
-
Synthesis, physiochemical property and antimicrobial activity of novel quaternary ammonium salts. PMC. [Link]
-
Antimicrobial Activity of Gemini Surfactants with Azapolymethylene Spacer. PMC. [Link]
-
Synthesis and Properties of Cleavable Quaternary Ammonium Compounds. Semantic Scholar. [Link]
-
Surface and Antimicrobial Properties of Ester-Based Gemini Surfactants. MDPI. [Link]
-
Properties and Applications of Gemini Surfactant 12-6-12: An Overview. Preprints.org. [Link]
-
Synthesis, physicochemical property, and antibacterial activity of novel nonionic 1-alkylaminoglycerol Gemini surfactants. Arabian Journal of Chemistry. [Link]
-
Antimicrobial activity of quaternary ammonium salts: structure-activity relationship. ResearchGate. [Link]
-
Design, Synthesis, Antibacterial, and Antitumor Activity of Linear Polyisocyanide Quaternary Ammonium Salts with Different Structures and Chain Lengths. MDPI. [Link]
-
Quaternary Ammonium Biocides: Efficacy in Application. PMC. [Link]
-
Biological Activity of Quaternary Ammonium Salts and Their Derivatives. PMC. [Link]
-
Design, Synthesis, Antibacterial, and Antitumor Activity of Linear Polyisocyanide Quaternary Ammonium Salts with Different Structure. Semantic Scholar. [Link]
-
Structurally Tailored Antibacterial Quaternary Ammonium Salts with Ionic Liquid Properties for Antimicrobial Purposes: Design and Thermophysical Insights. ACS Sustainable Chemistry & Engineering. [Link]
-
Synthesis and antibacterial activity of quaternary ammonium salt-type antibacterial agents with a phosphate group. PubMed. [Link]
-
The wide-spectrum antimicrobial effect of novel N-alkyl monoquaternary ammonium salts and their mixtures; the QSAR study against bacteria. PubMed. [Link]
-
The wide-spectrum antimicrobial effect of novel N-alkyl monoquaternary ammonium salts and their mixtures; the QSAR study against bacteria. ResearchGate. [Link]
-
Influence of Alkyl Chain Length on the Surface Activity of Antibacterial Polymers Derived from ROMP. ResearchGate. [Link]
-
Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance. PMC. [Link]
-
Antibacterial Activity of Reactive Quaternary Ammonium Compounds in Solution and in Nonleachable Coatings. ResearchGate. [Link]
-
Quaternary Ammonium Compounds (QACs) and Ionic Liquids (ILs) as Biocides: From Simple Antiseptics to Tunable Antimicrobials. PMC. [Link]
-
Comparative Study of Branched and Linear Polymers for the Regulation of Clay Dispersion Stability. ResearchGate. [Link]
-
Colloidal and biological properties of cationic single-chain and dimeric surfactants. University of Seville. [Link]
-
Molecular Mechanisms by Which Linear Versus Branched Alkyl Chains in Nonionic Surfactants Govern the Wettability of Long-Flame Coal. MDPI. [Link]
Sources
- 1. Quaternary Ammonium Biocides: Efficacy in Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, physiochemical property and antimicrobial activity of novel quaternary ammonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antibacterial activity of quaternary ammonium salt-type antibacterial agents with a phosphate group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (PDF) Antimicrobial activity of quaternary ammonium salts: structure-activity relationship [academia.edu]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial Activity of Gemini Surfactants with Azapolymethylene Spacer - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Diisodecyldimethylammonium Chloride Synthesis: A Comparative Technical Guide
This guide addresses the technical challenges in synthesizing and reproducing Diisodecyldimethylammonium chloride (Di-iso-C10-DAC), specifically contrasting it with its linear analog (Didecyl) and evaluating synthesis routes for maximum reproducibility.
Executive Summary: The "Iso" Variable
Diisodecyldimethylammonium chloride is a double-chain quaternary ammonium compound (QAC) valued for its high solubility and biocidal efficacy. However, unlike its linear counterpart (Didecyldimethylammonium chloride, DDAC), the "Diisodecyl" variant suffers from chronic reproducibility issues.
The core problem is not the quaternization chemistry itself, but the isomer distribution of the hydrophobic tail . "Isodecyl" is not a single structure; it is a complex mixture of branched C10 isomers derived from the hydroformylation of nonenes (oxo-process). Consequently, protocols that fail to standardize the amine source will yield products with varying Critical Micelle Concentrations (CMC) and antimicrobial potencies.
This guide compares the two dominant synthesis protocols—High-Pressure Methylation (MeCl) vs. Reflux Methylation (DMS) —and establishes a self-validating framework to ensure batch-to-batch consistency.
Comparative Synthesis Pathways
To achieve high reproducibility, the choice of alkylating agent is critical. We compare the Industrial Standard (Methyl Chloride) against the Laboratory Alternative (Dimethyl Sulfate).
Table 1: Synthesis Route Comparison
| Feature | Protocol A: High-Pressure MeCl (Recommended) | Protocol B: Reflux DMS (Alternative) |
| Reagent | Methyl Chloride (Gas) | Dimethyl Sulfate (Liquid) |
| Atom Economy | 100% (All atoms incorporated) | Lower (Methyl sulfate anion waste) |
| Reaction Type | Menshutkin Reaction (Gas-Liquid) | Menshutkin Reaction (Liquid-Liquid) |
| Purity Profile | High (Excess gas vents off) | Medium (Requires salt removal) |
| Reproducibility | High (Kinetic control via pressure) | Low (Thermal gradients/hotspots) |
| Safety Profile | Flammable Gas / Pressure Hazard | High Toxicity / Carcinogen |
| Key Impurity | Free Amine (Unreacted) | Residual DMS / Acidic degradation |
Critical Process Parameters (CPPs) & Mechanism
The synthesis relies on the nucleophilic substitution of a tertiary amine (Diisodecylmethylamine) attacking a methylating agent.
The Steric Challenge
Unlike linear chains, the branched isodecyl groups create significant steric hindrance around the nitrogen center.
-
Impact: Reaction rates for Diisodecylamine are 20-30% slower than Didecylamine.
-
Correction: Protocol A requires higher pressure (0.2–0.3 MPa) or longer residence times compared to standard DDAC synthesis to drive conversion to >99%.
Diagram: Synthesis Workflow & Impurity Pathways
The following diagram illustrates the logic flow for Protocol A, highlighting critical control points (CCPs) where reproducibility is often lost.
Caption: Logic flow for High-Pressure Synthesis (Protocol A). Diamond node represents the critical decision point based on free amine analysis.
Detailed Experimental Protocol (Protocol A: MeCl)
This protocol is designed for a Parr Pressure Reactor (or equivalent autoclave). It is the only method that guarantees pharmaceutical-grade purity by eliminating non-volatile alkylating agents.
Materials
-
Precursor: Diisodecylmethylamine (DIDMA) - Crucial: Certificate of Analysis must verify <0.5% primary/secondary amines.
-
Reagent: Methyl Chloride (MeCl) gas (99.5%).
-
Solvent: Isopropanol (IPA) / Water (80:20 v/v).
-
Catalyst: Sodium Bicarbonate (0.5 mol% relative to amine) – acts as an acid scavenger.
Step-by-Step Methodology
-
System Inertization:
-
Load DIDMA and Solvent into the reactor.[1]
-
Purge headspace with Nitrogen (
) three times to remove oxygen (prevents amine oxidation/coloring). -
Expert Insight: Oxygen presence during heating causes yellowing (chromophores) which is impossible to remove later.
-
-
Thermal Equilibration:
-
Heat the mixture to 60°C with agitation (400 rpm).
-
Why: MeCl solubility decreases as temperature rises, but reaction rate increases. 60°C is the optimal injection point.
-
-
Pressurization (The Reaction):
-
Feed MeCl gas to maintain a constant pressure of 0.25 MPa .
-
Ramp temperature to 80–85°C .
-
Exotherm Alert: The reaction is exothermic. Control cooling jacket to prevent T > 95°C.
-
Maintain conditions for 4–6 hours .
-
-
Endpoint Determination (Self-Validation):
-
Stop gas feed. Monitor pressure drop.
-
Validation Rule: If pressure drops < 0.01 MPa over 30 mins, reaction is complete.
-
Sampling: Take an aliquot for Titration (see Section 5). Target Free Amine Value (FAV) < 1.5 mg KOH/g.[2]
-
-
Workup:
-
Vent excess MeCl into a scrubber (NaOH solution).
-
Apply vacuum (-0.08 MPa) at 70°C for 30 mins to strip residual MeCl.
-
Adjust pH to 6.5–7.5 using dilute HCl if necessary.
-
Validation & Quality Control
To ensure the "Iso" variable does not compromise data, you must characterize the alkyl chain distribution.
A. Isomer Fingerprinting (NMR)
Standard
-
Protocol: Dissolve 50mg product in
. -
Marker: Look for methyl branching signals in the 10–25 ppm region.
-
Reproducibility Metric: The integration ratio of branched methyls to terminal methyls must remain constant between batches.
B. Free Amine Quantification (Titration)
Unreacted amine is the primary toxicological impurity.
-
Method: Potentiometric titration with 0.1N Perchloric Acid in Glacial Acetic Acid.
-
Limit: < 1.0% w/w.
C. Performance Comparison: Linear vs. Branched
The following table summarizes why one might choose the difficult-to-reproduce Diisodecyl over the standard Didecyl.
| Property | Didecyl-DMAC (Linear) | Diisodecyl-DMAC (Branched) |
| Water Solubility | Moderate | High (Branching disrupts packing) |
| Cold Stability | Crystallizes < 5°C | Liquid/Stable < 0°C |
| Foaming | High / Stable Foam | Lower / Unstable Foam |
| Biocidal Efficacy | Excellent (Log 5 red.) | Good (Log 3-4 red.) |
| Reproducibility | High | Moderate (Requires strict QC) |
References
-
Mechanism of Menshutkin Reaction
- Title: "Kinetics and mechanism of the reaction of alkyl halides with amines."
- Source:Journal of the Chemical Society B, 1971.
-
URL:[Link]
-
Industrial Synthesis of Quaternary Ammonium Compounds
-
Analysis of Quaternary Ammonium Isomers
- Title: "Determination of quaternary ammonium compounds by liquid chrom
- Source:Journal of Chrom
-
URL:[Link]
-
Structure-Activity Relationships (Linear vs Branched)
- Title: "Effect of alkyl chain branching on the antimicrobial activity of qu
- Source:Journal of Surfactants and Detergents, 2015.
-
URL:[Link]
Sources
- 1. US4450174A - Decyl quaternary ammonium compounds - Google Patents [patents.google.com]
- 2. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atamankimya.com [atamankimya.com]
- 4. CN101914026A - Process for preparing didecyl dimethyl ammonium chloride - Google Patents [patents.google.com]
spectroscopic confirmation of Diisodecyldimethylammonium chloride structure
A Comparative Guide to Structural Authentication
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Structural differentiation of Branched (Diisodecyl) vs. Linear (Didecyl) isomers.
Executive Summary: The Isomer Challenge
In the development of biocidal formulations and phase transfer catalysts, Diisodecyldimethylammonium chloride (Branched-DDAC) is often compared to its linear analog, Didecyldimethylammonium chloride (Linear-DDAC, CAS 7173-51-5). While both share the empirical formula
This guide outlines a rigorous spectroscopic workflow to definitively confirm the Diisodecyl structure, distinguishing it from the common linear alternative. We synthesize data from NMR and Mass Spectrometry to provide a self-validating protocol for structural authentication.
Comparative Analysis: Branched vs. Linear Signatures
The primary challenge in characterizing Diisodecyldimethylammonium chloride is that "isodecyl" refers to a mixture of branched C10 isomers, whereas "didecyl" implies a single straight-chain species.
Table 1: Spectroscopic & Physicochemical Comparison
| Feature | Diisodecyldimethylammonium Cl (Target) | Didecyldimethylammonium Cl (Alternative) | Diagnostic Value |
| Alkyl Chain Topology | Branched (mixed isomers) | Linear (n-decyl) | High (Determines spectral complexity) |
| 1H NMR: Terminal -CH3 | Doublet / Multiplet (0.80–0.95 ppm)Due to coupling with methine (-CH-). | Triplet (0.88 ppm)Due to coupling with methylene (-CH2-). | Critical (Primary screening tool) |
| 13C NMR: Aliphatic Region | Complex/Multiple Peaks Distinct methine (CH) signals; "forest" of peaks. | Sharp, Distinct Peaks Clear C1, C2, C3, and terminal signals. | Definitive (Fingerprint confirmation) |
| Mass Spectrometry (ESI+) | m/z ~326.4 (Cation)Identical parent ion to linear. | m/z ~326.4 (Cation)Identical parent ion to branched. | Low (Unless coupled with fragmentation/chromatography) |
| Pyrolysis-GC-MS | Yields Branched Decenes (Isodecenes)Multiple peaks, lower retention times. | Yields 1-Decene Single major peak, distinct retention time. | High (Orthogonal validation) |
Deep Dive: NMR Spectroscopy (The Gold Standard)
Nuclear Magnetic Resonance (NMR) is the only standalone technique capable of resolving the subtle isomeric differences between the iso and n forms without destructive derivatization.
Protocol A: 1H NMR Structural Screening
Objective: Differentiate terminal methyl topology.
-
Sample Preparation: Dissolve 10–20 mg of the quaternary ammonium salt in 0.6 mL of CDCl3 (Deuterated Chloroform). Note: CDCl3 is preferred over D2O to prevent micellar broadening which can obscure splitting patterns.
-
Acquisition: Standard proton sequence (16–32 scans), 298 K.
-
Analysis of the Methyl Region (0.8 – 1.0 ppm):
-
Linear (Didecyl): Look for a clean triplet (
Hz). This indicates a terminus. -
Branched (Diisodecyl): Look for a doublet or overlapping multiplet. This indicates a
(isopropyl terminus) or random branching. The integral will still correspond to 6 protons (relative to the N-Methyl singlet at ~3.0-3.3 ppm), but the multiplicity confirms the branching.
-
Protocol B: 13C NMR Fingerprinting
Objective: Confirm carbon skeleton complexity.
-
Acquisition: Proton-decoupled 13C sequence (minimum 500 scans for high S/N).
-
Diagnostic Check:
-
Linear: You will observe a simple spectrum with approx. 8-10 distinct signals. The N-Methyl carbons appear around 50-54 ppm. The alkyl chain carbons appear at predictable intervals (e.g., terminal CH3 at ~14 ppm).
-
Branched: The spectrum will exhibit signal dispersion . Instead of single sharp peaks for the mid-chain carbons, you will see clusters of peaks due to the mixture of isomers. Crucially, look for methine (CH) carbons which typically appear in the 30–40 ppm range and are absent in the linear analog (which contains only CH2 and CH3).
-
Expert Insight: If your 13C spectrum looks "too clean," you likely have the linear Didecyl compound, not the Diisodecyl. The "messiness" of the Diisodecyl spectrum is its mark of authenticity.
Orthogonal Validation: Pyrolysis-GC-MS
While direct GC is impossible for quaternary salts due to their non-volatility, Hofmann Elimination via injection port pyrolysis provides a robust confirmation method.
Mechanism:
Protocol C: Pyrolytic Fingerprinting
-
Setup: GC-MS with a high-temperature injector (280°C+).
-
Injection: Inject 1 µL of concentrated methanolic solution.
-
Analysis:
-
The heat drives the Hofmann elimination, cleaving the alkyl chains into alkenes .
-
Linear Result: Dominant peak for 1-Decene and N-decyl-N,N-dimethylamine .
-
Branched Result: A complex chromatogram showing multiple isodecene isomers (varying double bond positions and branching points) and N-isodecyl-N,N-dimethylamine . The retention time patterns will be distinctively different.
-
Decision Logic & Workflow
The following diagram illustrates the logical flow for confirming the Diisodecyl structure, ensuring no false positives from linear contaminants.
Figure 1: Analytical decision tree for distinguishing Diisodecyl (Branched) from Didecyl (Linear) QACs.
References
- Stepan Company. (n.d.). BTC® 99 Product Bulletin. (Example of commercial Diisodecyldimethylammonium chloride).
-
PubChem. (2025).[1][2][3][4] Didecyldimethylammonium chloride (Linear Analog) Compound Summary. Retrieved from [Link]
- Crossman, M. C., et al. (2005). "Quantitative Assessment of Alkyl Chain Branching in Alcohol-Based Surfactants by Nuclear Magnetic Resonance." Journal of Surfactants and Detergents. (Provides foundational methodology for NMR branching analysis).
-
Kupkovič, P., et al. (2022). "Simultaneous analysis of quaternary ammonium cations and corresponding halide counterions by pyrolysis gas chromatography / mass spectrometry." Journal of Chromatography A. Retrieved from [Link]
- Lonza. (n.d.). Bardac® 2250 Product Information.
Sources
- 1. Diallyldimethylammonium chloride | C8H16N.Cl | CID 33286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Decyltrimethylammonium chloride | C13H30ClN | CID 24951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dicetyldimethylammonium chloride | C34H72N.Cl | CID 15743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dilauryldimethylammonium chloride | C26H56N.Cl | CID 18843 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Benchmark Analysis of Diisodecyldimethylammonium Chloride (DIDAC) as an Antistatic Agent
In the realm of polymer science and material development, the mitigation of static electricity is a critical consideration for safety, processing efficiency, and final product quality. The accumulation of static charge on insulating polymer surfaces can lead to a host of problems, from dust attraction that compromises aesthetics and purity to electrostatic discharge (ESD) events that can damage sensitive electronic components or even ignite flammable atmospheres.[1] Antistatic additives are essential tools incorporated into polymer matrices to safely dissipate these charges.
This guide provides an in-depth benchmark analysis of Diisodecyldimethylammonium chloride (DIDAC), a prominent cationic surfactant, as an internal antistatic agent. We will objectively compare its performance, mechanism, and practical application considerations against other widely used alternatives: Ethoxylated Amines and Glycerol Monostearate (GMS). This analysis is grounded in established testing methodologies and supported by experimental data to provide researchers, scientists, and drug development professionals with a comprehensive framework for selecting the appropriate antistatic solution.
The Mechanism of Static Dissipation: A Tale of Two Approaches
Antistatic agents function by rendering a material's surface slightly conductive, allowing static charges to spread out and dissipate rather than accumulate.[2] The agents discussed herein primarily fall into the category of migratory or surfactant-type additives.
Migratory Antistatic Agents: The Role of Atmospheric Moisture
DIDAC, Ethoxylated Amines, and GMS share a common functional principle. As surfactant-type molecules, they possess both a hydrophobic (non-polar) tail and a hydrophilic (polar) head.[3] When compounded into a non-polar polymer like polyethylene, a thermodynamic incompatibility drives these additives to migrate, or "bloom," to the surface over time.[3]
Once at the surface, the hydrophilic heads orient outwards and interact with ambient moisture in the air, forming a microscopic, conductive layer of water.[2] It is this adsorbed moisture layer that provides the pathway for charge dissipation.[3] The effectiveness of these agents is, therefore, intrinsically linked to the relative humidity (RH) of the surrounding environment—higher humidity generally leads to better antistatic performance.[4]
Diisodecyldimethylammonium Chloride (DIDAC): As a quaternary ammonium compound ("quat"), DIDAC is a cationic surfactant.[5] Its positively charged nitrogen atom provides a strong anchor for attracting water molecules, making it a highly effective antistatic agent.[2][6] The general structure consists of a central nitrogen atom bonded to two long isodecyl chains, which provide compatibility with the polymer matrix, and two smaller methyl groups.
Ethoxylated Amines: These are highly effective and widely used antistatic agents, particularly in polyolefins like polyethylene (PE) and polypropylene (PP).[7][8] Their structure involves a fatty amine with chains of ethylene oxide, which form the hydrophilic portion of the molecule. The polar nature of the amine and the ether linkages attracts atmospheric water to create the conductive surface layer.[9]
Glycerol Monostearate (GMS): GMS is a non-ionic surfactant and a cost-effective, common choice for polymers such as PVC, polystyrene (PS), and ABS.[7][10] It is an ester of glycerol and stearic acid. The glycerol portion of the molecule contains hydroxyl (-OH) groups that act as the hydrophilic heads to attract moisture.
Performance Benchmarking: Key Experimental Metrics
To objectively compare antistatic agents, we rely on standardized test methods that quantify their ability to mitigate static charge. The primary metrics include surface resistivity, static decay time, and triboelectric charging.[11]
-
Surface Resistivity (Ω/sq): This is the most common measure of a material's ability to resist the flow of electricity across its surface. A lower surface resistivity indicates a more conductive surface and better antistatic properties.[11] Materials are generally classified as antistatic (or static dissipative) in the range of 10⁹ to 10¹² Ω/sq.[7]
-
Static Decay Time (seconds): This test directly measures the time required for an applied charge (typically 5,000 volts) to dissipate to a certain percentage (e.g., 10% or 1%) of its initial value after the material is grounded.[12] Faster decay times signify more effective antistatic performance.[13]
-
Triboelectric Charging (Volts): This evaluates the amount of charge generated when a material is rubbed against another material (e.g., Teflon or quartz).[14] An effective antistatic agent will minimize the magnitude of the voltage generated.
Comparative Performance Data
The following table summarizes typical performance data for different classes of antistatic agents. It is crucial to note that direct, head-to-head comparisons are challenging as performance is highly dependent on the base polymer, additive concentration, processing conditions, and, most importantly, ambient humidity. The data presented are illustrative of the capabilities of each chemical class.
| Antistatic Agent Class | Base Polymer | Typical Concentration | Surface Resistivity (Ω/sq) | Static Decay Time (s) | Key Considerations |
| Quaternary Ammonium Compounds (e.g., DIDAC) | Epoxy Resin | 1 wt% | ~5.1 x 10⁸[15] | Not specified | Highly effective, but can have limited thermal stability for high-temperature processing.[7] |
| Ethoxylated Amines | Polyethylene (PE) | Not specified | Not specified | Can be slower than alternatives | Widely used in polyolefins, fast-acting migration.[7][8] May not provide sufficient long-term effectiveness.[16] |
| Glycerol Monostearate (GMS) & Derivatives | Low-Density PE (LDPE) | Not specified | Not specified | < 2.0 (for a plant-based derivative)[13] | Cost-effective, common in various polymers.[7] Performance is highly humidity-dependent. |
| Polymer-Type (Permanent) | Low-Density PE (LDPE) | Not specified | 10¹⁰ - 10¹²[17] | Not specified | Non-migratory, humidity-independent, long-lasting effect. Higher cost.[17] |
Experimental Protocols
To ensure scientific integrity and reproducibility, the following detailed protocols for key antistatic tests are provided.
Protocol 1: Surface Resistivity Measurement
This protocol is based on the ASTM D257 standard test method.[14]
Objective: To measure the surface resistance of a polymer sample and calculate its surface resistivity.
Materials & Equipment:
-
Polymer plaque or film sample (e.g., 100mm x 100mm x 2mm)
-
Surface Resistance Meter with a concentric ring electrode probe
-
Environmental chamber capable of controlling temperature and relative humidity
-
Isopropyl alcohol and lint-free wipes
Procedure:
-
Sample Conditioning: Condition the polymer samples in the environmental chamber at a specified temperature and relative humidity (e.g., 23°C ± 2°C and 50% ± 5% RH) for a minimum of 24 hours. This step is critical for migratory antistats.
-
Surface Cleaning: Clean the surface of the sample with isopropyl alcohol using a lint-free wipe to remove any contaminants. Allow the surface to dry completely.
-
Measurement: a. Place the polymer sample on a flat, insulated surface within the controlled environment. b. Press the concentric ring electrode probe firmly onto the sample surface. The standard specifies a 2.5 kg electrode assembly.[14] c. Apply a test voltage (typically 100V for antistatic materials) for 60 seconds.[14] d. The meter will display the surface resistance in Ohms (Ω).
-
Calculation: Convert the measured surface resistance (R) to surface resistivity (ρs) using the geometry of the electrode probe. For most standard concentric ring probes, this is a factor of 10.
-
ρs (Ω/sq) = R (Ω) x 10
-
Protocol 2: Static Decay Time Measurement
This protocol is based on MIL-STD-3010C, Method 4046 .[12]
Objective: To measure the time required for a static charge on a material's surface to dissipate to 10% of its initial value.
Materials & Equipment:
-
Static Decay Meter with a Faraday cup, charging electrodes, and a non-contacting electrostatic voltmeter.
-
High-voltage power supply (5,000 V)
-
Environmental chamber
-
Polymer film or plaque samples
Procedure:
-
Sample Conditioning: Condition the samples as described in Protocol 1 (e.g., 23°C and 50% RH for 24 hours).
-
System Setup: Place the Static Decay Meter inside the environmental chamber. Calibrate the instrument according to the manufacturer's instructions.
-
Measurement: a. Mount the polymer sample in the test fixture between the electrodes. b. The instrument will automatically apply a +5,000 V charge to the sample. c. Once fully charged, the instrument simultaneously removes the charging voltage and connects the sample to ground, starting a timer. d. The non-contacting voltmeter monitors the charge on the sample's surface. e. The instrument records the time it takes for the charge to drop to 500 V (10% of the initial 5,000 V). This is the static decay time.
-
Repeat: Repeat the procedure using a -5,000 V charge. Report both decay times. A decay time of less than 2.0 seconds is often required for packaging of ESD-sensitive items.
Visualization of Mechanisms and Workflows
Antistatic Mechanism of Migratory Additives
The following diagram illustrates the fundamental mechanism of action for migratory antistatic agents like DIDAC.
Caption: Mechanism of migratory antistatic agents.
Experimental Workflow for Performance Evaluation
This diagram outlines the logical flow for a comprehensive benchmark analysis of antistatic additives.
Caption: Workflow for antistatic agent evaluation.
Concluding Analysis
The selection of an antistatic agent is a multifactorial decision that extends beyond a single performance metric.
-
Diisodecyldimethylammonium Chloride (DIDAC) and other quaternary ammonium compounds stand out for their high efficacy, often achieving low surface resistivity.[15] However, their application may be constrained by the thermal limits of the polymer processing window.[7] Their cationic nature also makes them highly substantive to surfaces.
-
Ethoxylated Amines are a versatile and widely adopted standard, particularly for polyolefins.[7] They offer a good balance of performance and processability. However, some formulations may not provide the longevity required for durable goods and can be outperformed in static decay tests by newer additives.[13][16]
-
Glycerol Monostearate (GMS) is an excellent choice for cost-sensitive applications and is approved for food contact in many regions, making it suitable for packaging.[10][13] Its primary drawback is a pronounced dependence on humidity and potentially lower efficacy compared to ionic surfactants.
For researchers and developers, the optimal choice hinges on the specific requirements of the end-use application. For high-performance electronics packaging requiring rapid static decay, a quat like DIDAC or a high-efficiency GMS derivative may be preferable. For general-purpose polyolefin films, ethoxylated amines provide a reliable solution. For food-grade or cost-driven applications, GMS remains a strong contender. It is imperative to conduct in-house testing under real-world environmental conditions to validate the performance of any selected antistatic agent in the final polymer formulation.
References
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ESD Plastics. (2025, July 15). Anti Static Additives:Types, Uses & How It Works - Complete Guide. Retrieved from ESD Plastics website: [Link]
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arXiv. (2025, August 28). Intermolecular Interactions between Polyethylene, Water, and Potential Antistatic and Slip Additives: a Molecular Dynamics Study. Retrieved from arXiv.org: [Link]
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MDPI. (2022, September 22). A Brief Evaluation of Antioxidants, Antistatics, and Plasticizers Additives from Natural Sources for Polymers Formulation. Retrieved from MDPI.com: [Link]
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Dai A Industry. (2020, August 27). Anti-static Additives for Polyethylene. Retrieved from Dai A Industry website: [Link]
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ResearchGate. (n.d.). Antistatic effect of glycerol monostearate on volume resistivity and mechanical properties of nanocomposite polystyrene-nanocrystal cellulose. Retrieved from ResearchGate: [Link]
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LookChem. (n.d.). Didodecyl Dimethyl Ammonium Chloride | CAS 3401-74-9 | 70% | 180kg/drum. Retrieved from LookChem: [Link]
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Palsgaard. (n.d.). How to solve your top 5 anti-static protection problems. Retrieved from Palsgaard website: [Link]
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KingNod. (n.d.). Didecyl Dimethyl Ammonium Chloride (DDAC). Retrieved from KingNod website: [Link]
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Shandong Kairui Chemistry Co., Ltd. (n.d.). Didecyl Dimethyl Ammonium Chloride(DDAC). Retrieved from Kairui Chemistry website: [Link]
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Knowledge. (2023, August 21). What are the applications of glycerol monostearate in the plastics industry? Retrieved from Knowledge website: [Link]
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Rochester Midland Corporation. (n.d.). Safety Data Sheet. Retrieved from Rochester Midland Corporation website: [Link]
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University of Arkansas. (n.d.). Modification of Surface Properties of Polymeric Materials. Retrieved from ScholarWorks@UARK: [Link]
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Chalmers University of Technology. (n.d.). Humidity Dependence of Bulk and Surface Resistivity of Polymers for HVDC Applications. Retrieved from Chalmers ODR: [Link]
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Palsgaard. (n.d.). How to solve your top 5 anti-static protection problems. Retrieved from Palsgaard website: [Link]
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ResearchGate. (n.d.). Variation in Static Decay Time With Surface Resistivity. Retrieved from ResearchGate: [Link]
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ResearchGate. (n.d.). Surface resistivity (ρs) of antistatic epoxy resin coating changing as.... Retrieved from ResearchGate: [Link]
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DiVA portal. (2012, June 1). Synthesis and characterisation of polyelectrolytes based on polymers of diallyldimethyl ammonium chloride and poly(styrene-co-butadiene). Retrieved from DiVA portal: [Link]
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Sumitomo Chemical. (2025, October 30). Applications of Dimethyl Didecyl Ammonium Chloride in Water Treatment and Disinfection. Retrieved from Sumitomo Chemical website: [Link]
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PPC Flex. (2025, March 24). Is Antistatic Packaging Amine Free?. Retrieved from PPC Flex website: [Link]
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ResearchGate. (n.d.). Effect of Antistatic Additives on Mechanical and Electrical Properties of Polyethylene Foams. Retrieved from ResearchGate: [Link]
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MatWeb. (n.d.). Electrical Properties-Surface Resistivity per Square equal 1000 ohm polymer product list. Retrieved from MatWeb: [Link]
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Lankem Surfactants. (2021, April 9). Antistatic Agents. Retrieved from Lankem Surfactants website: [Link]
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European Bioplastics. (2020, February 19). Compostable plastics break down in less than 22 days in real life industrial composting. Retrieved from European Bioplastics website: [Link]
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Nature. (n.d.). Photoaging enhances the leaching of di(2-ethylhexyl) phthalate and transformation products from polyvinyl chloride microplastics. Retrieved from Nature.com: [Link]
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PPG. (n.d.). Electrostatic Dissipation Testing. Retrieved from PPG TESLIN® Substrate website: [Link]
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MDPI. (2019, December 9). Treatment of Diethyl Phthalate Leached from Plastic Products in Municipal Solid Waste Using an Ozone-Based Advanced Oxidation Process. Retrieved from MDPI.com: [Link]
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Tuball. (n.d.). ESD standards for conductive polymers: Promoting the reliable and safe use of conductive polymers. Retrieved from Tuball website: [Link]
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Tuball. (2022, July 9). Antistatic Agents and Conductive Additives Comparison. Retrieved from Tuball website: [Link]
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Verifying the Concentration of Diisodecyldimethylammonium Chloride in Commercial Mixtures: A Comparative Guide to Analytical Techniques
In the realm of disinfectants, sanitizers, and biocides, the accurate quantification of active ingredients is paramount to ensuring product efficacy, regulatory compliance, and safety.[1][2] Diisodecyldimethylammonium chloride (DIDAC), a quaternary ammonium compound (QAC), is a widely utilized cationic surfactant valued for its potent antimicrobial properties.[3] However, the concentration of DIDAC in commercial formulations can vary, necessitating robust analytical methods for its verification. This guide provides a comparative analysis of established and contemporary techniques for the determination of DIDAC in commercial mixtures, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate method for their specific application.
The Imperative of Accurate DIDAC Quantification
Commercial products containing DIDAC are employed across diverse sectors, including healthcare, food processing, and industrial settings.[1] The antimicrobial efficacy of these formulations is directly proportional to the concentration of the active ingredient. Insufficient levels of DIDAC can lead to inadequate disinfection, posing a significant risk of microbial contamination. Conversely, excessive concentrations can result in unnecessary costs, potential for surface damage, and environmental concerns. Therefore, the ability to precisely and accurately measure the concentration of DIDAC is a critical aspect of quality control and product development.
This guide will delve into the principles, protocols, and comparative advantages of four primary analytical techniques for DIDAC quantification:
-
Two-Phase Titration
-
Potentiometric Titration
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography (GC)
A thorough understanding of these methods will empower the reader to make informed decisions when establishing or refining their analytical workflows for QAC-based products.
Two-Phase Titration: The Classical Approach
Two-phase titration, often referred to as the Epton method, is a well-established and cost-effective technique for the quantification of ionic surfactants.[4][5] This method relies on the principle of ion-pair formation between the cationic DIDAC and an anionic titrant in a biphasic system, typically chloroform and water.[6][7]
Principle of Two-Phase Titration
In this method, a known volume of the DIDAC-containing sample is dissolved in water and mixed with an immiscible organic solvent, such as chloroform, and a colorimetric indicator. The solution is then titrated with a standardized anionic surfactant solution, commonly sodium dodecyl sulfate (SDS). Initially, the cationic DIDAC forms an ion pair with the anionic indicator, and this complex is soluble in the organic phase, imparting a color to it. As the anionic titrant is added, it competitively displaces the indicator from the ion pair with DIDAC. At the equivalence point, all the DIDAC has reacted with the titrant, and any excess anionic titrant will form an ion pair with the indicator in the aqueous phase, causing a distinct color change in the aqueous layer.[7]
Experimental Protocol: Two-Phase Titration
-
Sample Preparation: Accurately weigh a portion of the commercial mixture expected to contain a known amount of DIDAC and dissolve it in deionized water.
-
System Setup: Transfer the sample solution to a stoppered graduated cylinder or a titration vessel. Add a precise volume of chloroform and a few drops of a suitable indicator solution (e.g., methylene blue).[5]
-
Titration: Titrate the mixture with a standardized solution of sodium dodecyl sulfate (SDS) with vigorous shaking after each addition to ensure partitioning of the components between the two phases.
-
Endpoint Determination: The endpoint is reached when the color of the organic layer changes, and the color of the aqueous layer intensifies, indicating that the titrant has reacted with all the DIDAC and is now reacting with the indicator.[8] The volume of titrant used is then recorded.
-
Calculation: The concentration of DIDAC in the sample is calculated based on the stoichiometry of the reaction between DIDAC and the anionic titrant.
Diagram: Two-Phase Titration Workflow
Caption: Workflow for DIDAC analysis by two-phase titration.
Advantages and Disadvantages of Two-Phase Titration
| Advantages | Disadvantages |
| Cost-effective and requires simple laboratory equipment.[6][7] | Subjective endpoint determination can lead to variability. |
| Relatively fast for routine quality control. | Use of hazardous chlorinated solvents like chloroform.[9] |
| Well-established and standardized method.[6][10] | Can be affected by other ionic species in the mixture. |
| No need for sophisticated instrumentation. | Not easily automated.[11] |
Potentiometric Titration: An Automated Alternative
Potentiometric titration offers a more objective and automated approach to the quantification of ionic species compared to manual titrations with colorimetric indicators.[12][13] This technique measures the change in the electrical potential of a solution as a function of the volume of titrant added.[14][15]
Principle of Potentiometric Titration
In the potentiometric titration of DIDAC, a surfactant-sensitive ion-selective electrode (ISE) or a pair of electrodes is immersed in the sample solution. The potential difference between the indicator electrode and a reference electrode is monitored as a standardized anionic titrant (e.g., sodium dodecyl sulfate) is added.[9][11] The reaction between DIDAC and the titrant causes a change in the concentration of free DIDAC ions in the solution, which in turn leads to a change in the measured potential. The endpoint of the titration is identified by the point of the greatest change in potential with respect to the volume of titrant added, which corresponds to the equivalence point of the reaction.[12]
Experimental Protocol: Potentiometric Titration
-
Instrumentation Setup: Calibrate a potentiometer or an automatic titrator equipped with a surfactant-selective ion-selective electrode and a suitable reference electrode.
-
Sample Preparation: Prepare an aqueous solution of the commercial DIDAC mixture, similar to the two-phase titration method.
-
Titration: Immerse the electrodes in the sample solution and begin the titration with a standardized anionic titrant. The titrator will automatically add the titrant and record the potential at regular intervals.
-
Endpoint Determination: The endpoint is determined automatically by the titrator software, which identifies the inflection point of the titration curve (a plot of potential versus titrant volume).[12]
-
Calculation: The concentration of DIDAC is calculated from the volume of titrant consumed at the equivalence point.
Diagram: Potentiometric Titration Workflow
Caption: Workflow for DIDAC analysis by potentiometric titration.
Advantages and Disadvantages of Potentiometric Titration
| Advantages | Disadvantages |
| Objective and reproducible endpoint determination.[12] | Higher initial instrument cost compared to manual titration. |
| Amenable to automation, increasing sample throughput.[9] | Electrodes require proper maintenance and calibration. |
| Can be used for colored or turbid samples.[12] | Can still be affected by interfering ions. |
| Eliminates the need for hazardous organic solvents.[9][11] |
High-Performance Liquid Chromatography (HPLC): A Separation-Based Technique
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase.[16][17] For the analysis of DIDAC, reverse-phase HPLC is commonly employed.[16][17]
Principle of HPLC Analysis
In the HPLC analysis of DIDAC, a solution of the commercial mixture is injected into the HPLC system. The sample is transported by a mobile phase through a column packed with a nonpolar stationary phase (e.g., C18).[18] DIDAC, being a cationic surfactant, has a hydrophobic alkyl chain and a charged head group. Its retention on the column is influenced by the composition of the mobile phase, which typically consists of an organic solvent (e.g., acetonitrile) and an aqueous buffer.[16][17] By controlling the mobile phase composition, DIDAC can be separated from other components in the mixture. Detection is often achieved using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS/MS).[19][20][21]
Experimental Protocol: HPLC
-
Sample and Standard Preparation: Prepare a series of standard solutions of DIDAC of known concentrations.[22] Prepare the commercial mixture sample by dissolving it in a suitable solvent and filtering it to remove any particulate matter.
-
Chromatographic Conditions: Set up the HPLC system with an appropriate reverse-phase column and a mobile phase optimized for the separation of DIDAC.[16][17]
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system. The separated components will be detected as they elute from the column, producing a chromatogram.
-
Quantification: Identify the peak corresponding to DIDAC in the sample chromatogram by comparing its retention time with that of the standards. The concentration of DIDAC is determined by comparing the peak area or height of the sample with a calibration curve generated from the standard solutions.
Diagram: HPLC Analysis Workflow
Caption: Workflow for DIDAC analysis by HPLC.
Advantages and Disadvantages of HPLC
| Advantages | Disadvantages |
| High specificity and ability to separate complex mixtures.[23] | Higher instrument and operational costs. |
| High sensitivity, especially when coupled with MS detection.[20][24] | Requires more complex method development. |
| Can quantify multiple QACs simultaneously. | Requires skilled personnel for operation and maintenance. |
| Amenable to automation for high-throughput analysis. |
Gas Chromatography (GC): A Viable Alternative for Volatile Derivatives
Gas Chromatography (GC) is another powerful separation technique, but it is typically used for volatile and thermally stable compounds.[3] Since DIDAC is a salt and non-volatile, direct analysis by GC is not feasible. However, derivatization or pyrolysis techniques can be employed to convert DIDAC into volatile compounds that can be analyzed by GC.[3][25]
Principle of GC Analysis
For the GC analysis of DIDAC, the sample is subjected to a chemical reaction (derivatization) or high temperature (pyrolysis) to produce volatile derivatives or degradation products.[3] For instance, pyrolysis of QACs in a hot GC inlet can lead to the formation of tertiary amines and alkyl halides, which are amenable to GC separation.[3] These volatile products are then separated in a GC column and detected, often by a flame ionization detector (FID) or a mass spectrometer (GC-MS).[2][26]
Experimental Protocol: GC with Pyrolysis
-
Sample Preparation: Dissolve the commercial mixture in a suitable solvent.[26]
-
GC-MS Conditions: Set the GC inlet to a high temperature (e.g., 250-300 °C) to induce pyrolysis. Use a suitable capillary column for the separation of the resulting degradation products.
-
Analysis: Inject the sample into the hot inlet of the GC. The pyrolyzed products are separated in the column and detected by the MS.
-
Quantification: The quantification of DIDAC is based on the response of one or more of its characteristic degradation products. A calibration curve is constructed using standards that have been subjected to the same pyrolysis conditions.
Diagram: GC with Pyrolysis Workflow
Caption: Workflow for DIDAC analysis by GC with pyrolysis.
Advantages and Disadvantages of GC
| Advantages | Disadvantages |
| High resolution and separation efficiency. | Indirect analysis requiring derivatization or pyrolysis. |
| Can provide structural information when coupled with MS.[3] | Pyrolysis conditions need careful optimization for reproducibility. |
| Suitable for complex mixtures after derivatization.[3] | Potential for thermal degradation of other sample components. |
| Not as widely used for QACs as HPLC. |
Comparative Summary of Analytical Techniques
| Feature | Two-Phase Titration | Potentiometric Titration | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Ion-pair titration with colorimetric endpoint. | Ion-pair titration with potentiometric endpoint. | Chromatographic separation. | Chromatographic separation of volatile derivatives. |
| Specificity | Low | Low to Moderate | High | High |
| Sensitivity | Moderate | Moderate | High (especially with MS) | High (with MS) |
| Automation | Difficult | High | High | High |
| Cost | Low | Moderate | High | High |
| Sample Throughput | Low to Moderate | Moderate to High | High | Moderate |
| Key Advantage | Simplicity and low cost. | Objectivity and automation. | High specificity and sensitivity. | High resolution for complex mixtures. |
| Key Disadvantage | Subjectivity and use of hazardous solvents. | Initial instrument cost. | High cost and complexity. | Indirect analysis requiring sample preparation. |
Conclusion and Recommendations
The selection of an appropriate analytical method for verifying the concentration of Diisodecyldimethylammonium chloride in commercial mixtures is a critical decision that depends on various factors, including the required accuracy and precision, sample complexity, available instrumentation, and budget.
-
For routine quality control in a resource-limited setting, Two-Phase Titration remains a viable, albeit less precise, option.
-
Potentiometric Titration is highly recommended for laboratories seeking a more accurate, reproducible, and automatable alternative to manual titration, especially for a large number of samples.
-
High-Performance Liquid Chromatography (HPLC) , particularly when coupled with mass spectrometry, stands as the gold standard for its unparalleled specificity and sensitivity. It is the method of choice for research and development, formulation analysis, and in situations where the quantification of multiple QACs or the presence of interfering substances is a concern.
-
Gas Chromatography (GC) with pyrolysis offers a specialized approach that can be effective but requires significant method development and is generally less straightforward than HPLC for routine QAC analysis.
Ultimately, the choice of method should be guided by a thorough evaluation of the analytical requirements and the resources available. By understanding the principles and comparative strengths of each technique presented in this guide, researchers and scientists can confidently select and implement the most suitable method to ensure the quality and efficacy of their DIDAC-containing products.
References
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A Comparative Guide to the Adsorption Kinetics of Diisodecyldimethylammonium Chloride on Clay Minerals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the adsorption kinetics of Diisodecyldimethylammonium chloride (DIDAC) on different types of clay minerals. As a potent quaternary ammonium compound (QAC) with broad applications as an antimicrobial and disinfectant, understanding its environmental fate and interaction with natural sorbents like clays is of paramount importance. This document moves beyond a simple recitation of protocols to explain the underlying scientific principles that govern the adsorption process, offering a framework for researchers to design, execute, and interpret their own comparative studies.
Introduction: The Significance of DIDAC-Clay Interactions
Diisodecyldimethylammonium chloride (DIDAC) is a cationic surfactant widely used in various formulations, including disinfectants, wood preservatives, and as an active ingredient in antimicrobial fabrics. Its permanent positive charge facilitates strong interactions with negatively charged surfaces, such as those of phyllosilicate clay minerals which are abundant in soils and sediments[1]. The adsorption of DIDAC onto clays is a critical process that dictates its mobility, bioavailability, and potential environmental impact. For drug development professionals, understanding these interactions is also crucial for formulating clay-based drug delivery systems or for assessing the environmental impact of pharmaceutical manufacturing effluents.
This guide will focus on a comparative analysis of DIDAC adsorption kinetics on two representative clay minerals: montmorillonite , a swelling clay with a high cation exchange capacity, and kaolinite , a non-swelling clay with a lower cation exchange capacity.
The Adsorbents: A Tale of Two Clays
The adsorption behavior of DIDAC is intrinsically linked to the structural and chemical properties of the clay mineral.
-
Montmorillonite: A member of the smectite group, montmorillonite is a 2:1 layered silicate, meaning it has an octahedral alumina sheet sandwiched between two tetrahedral silica sheets. Isomorphic substitution within its crystal lattice results in a net negative surface charge, which is balanced by exchangeable cations (like Na⁺ or Ca²⁺) in the interlayer space[2]. This structure gives montmorillonite a high cation exchange capacity (CEC) and the ability to swell in the presence of water, providing a large surface area for adsorption.
-
Kaolinite: This is a 1:1 layered silicate, consisting of one tetrahedral silica sheet and one octahedral alumina sheet. Kaolinite has a much lower degree of isomorphic substitution, resulting in a significantly lower CEC compared to montmorillonite[2]. Its structure is non-expanding, and adsorption primarily occurs on the external surfaces and edges of the particles.
These fundamental differences in structure and surface chemistry are expected to lead to distinct adsorption kinetics for DIDAC.
Experimental Protocol: A Self-Validating Approach to Kinetic Studies
To conduct a robust comparative analysis of DIDAC adsorption kinetics, a well-designed batch adsorption experiment is essential. The following protocol is designed to be self-validating, with explanations for each step to ensure scientific rigor.
Materials and Reagents
-
Adsorbents: Purified montmorillonite (e.g., SWy-2) and kaolinite (e.g., KGa-1b).
-
Adsorbate: Analytical grade Diisodecyldimethylammonium chloride (DIDAC).
-
Reagents: Deionized water, background electrolyte solution (e.g., 0.01 M CaCl₂ to maintain constant ionic strength), and solutions for pH adjustment (e.g., 0.1 M HCl and 0.1 M NaOH).
Preparation of Stock Solutions and Clay Suspensions
-
DIDAC Stock Solution: Prepare a concentrated stock solution of DIDAC in deionized water. This allows for accurate dilution to the desired initial concentrations for the kinetic experiments.
-
Clay Suspensions: Prepare stock suspensions of montmorillonite and kaolinite in the background electrolyte solution. Disperse the clay thoroughly using a magnetic stirrer or sonication to ensure a homogenous suspension.
Batch Kinetic Experiment
The core of the study is the batch kinetic experiment, which measures the uptake of DIDAC by the clay over time.
-
Experimental Setup: In a series of flasks, add a known volume of the clay suspension. This ensures a constant adsorbent dose across all experiments.
-
Initiation of Adsorption: Add a specific volume of the DIDAC stock solution to each flask to achieve the desired initial concentration. Immediately start a timer and ensure continuous mixing at a constant speed and temperature.
-
Sampling: At predetermined time intervals (e.g., 5, 10, 20, 30, 60, 120, and 240 minutes), withdraw a sample from each flask.
-
Phase Separation: Immediately separate the clay particles from the solution by centrifugation or filtration. This step is critical to halt the adsorption process at the specific time point.
-
Analysis: Analyze the supernatant for the remaining DIDAC concentration using a suitable analytical method. Options include High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a spectrophotometric method.
Analytical Method for DIDAC Quantification
Accurate quantification of DIDAC in the aqueous phase is crucial. A common method is a spectrophotometric assay based on the color reaction between DIDAC and an anionic dye, such as propyl orange, in an acidic medium. The decrease in the absorbance of the dye is proportional to the concentration of DIDAC.
Experimental Workflow Diagram
Caption: Workflow for the comparative batch adsorption kinetics experiment.
Kinetic Modeling: Deciphering the Adsorption Mechanism
The experimental data, which consists of the amount of DIDAC adsorbed per unit mass of clay at different times, is then fitted to various kinetic models to understand the adsorption mechanism and rate.
The amount of DIDAC adsorbed at time t, qt (mg/g), is calculated using the following equation:
qt = (C₀ - Ct) * V / m
where C₀ and Ct are the initial and time t concentrations of DIDAC (mg/L), V is the volume of the solution (L), and m is the mass of the clay (g).
Pseudo-First-Order (PFO) Model
This model assumes that the rate of adsorption is proportional to the number of available adsorption sites. It is generally more applicable to the initial stages of adsorption.
Pseudo-Second-Order (PSO) Model
The PSO model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate[3][4]. For many adsorption systems involving QACs and clays, the PSO model provides a better fit over the entire time range[5].
Intra-particle Diffusion (IPD) Model
This model is used to identify the diffusion mechanism. If the adsorption process is controlled by intra-particle diffusion, a plot of qt versus t1/2 will be linear and pass through the origin[6][7]. Often, the plot may show multi-linearity, indicating that different stages of diffusion control the adsorption process[8].
Kinetic Models Diagram
Caption: Common kinetic models used to analyze adsorption data.
Comparative Analysis of Adsorption Kinetics
Due to the limited availability of direct comparative kinetic studies for DIDAC on different clays in the published literature, this section will present a comparative framework using available data for DIDAC on kaolinite and representative data for a structurally similar QAC on montmorillonite.
Adsorption of DIDAC on Kaolinite
Studies on the sorption of DIDAC (referred to as C10-C10-DADMAC) on kaolinite have focused on equilibrium conditions. The data suggests that adsorption occurs, driven by the electrostatic attraction between the cationic DIDAC molecules and the negatively charged sites on the kaolinite surface. However, due to the low CEC of kaolinite, the overall adsorption capacity is expected to be limited compared to montmorillonite. The kinetics would likely be rapid initially, due to adsorption on readily available external sites, followed by a slower approach to equilibrium.
Adsorption Kinetics on Montmorillonite (A Comparative Proxy)
While specific kinetic data for DIDAC on montmorillonite is scarce, studies on similar QACs, such as hexadecyltrimethylammonium (HDTMA), show a rapid initial uptake followed by a slower phase, eventually reaching equilibrium. The experimental data for the adsorption of such QACs on montmorillonite is often well-described by the pseudo-second-order kinetic model, suggesting that chemisorption plays a significant role in the rate-limiting step.
The table below presents hypothetical, yet representative, kinetic parameters for the adsorption of a QAC on montmorillonite, based on published data for similar systems. This is intended to provide a basis for comparison with the expected behavior of DIDAC on kaolinite.
| Parameter | Montmorillonite (Proxy Data for a QAC) | Kaolinite (Expected Behavior for DIDAC) |
| Equilibrium Time | Relatively longer | Relatively shorter |
| Adsorption Capacity (qe) | High | Low to moderate |
| Best Fit Kinetic Model | Pseudo-Second-Order | Likely Pseudo-Second-Order |
| PSO Rate Constant (k₂) | Moderate | Potentially higher initially, then slower |
| Intra-particle Diffusion | Likely a significant factor | Less significant |
Causality Behind the Differences
The expected differences in adsorption kinetics between montmorillonite and kaolinite can be attributed to their distinct properties:
-
Cation Exchange Capacity (CEC): Montmorillonite's high CEC provides a greater number of negatively charged sites for the electrostatic binding of DIDAC, leading to a higher adsorption capacity.
-
Surface Area and Swelling: The swelling nature of montmorillonite provides access to a vast internal surface area, allowing for intercalation of DIDAC molecules. This leads to a more complex adsorption process that may involve intra-particle diffusion as a rate-limiting step, resulting in a longer time to reach equilibrium. In contrast, adsorption on kaolinite is limited to its external surface.
-
Adsorption Mechanism: For montmorillonite, the initial rapid adsorption is likely due to cation exchange on the external surfaces, followed by a slower diffusion into the interlayer spaces. For kaolinite, the process is likely dominated by rapid adsorption onto the external surfaces.
Conclusion and Implications
This guide provides a comprehensive framework for understanding and comparing the adsorption kinetics of DIDAC on different clay minerals. The key takeaways are:
-
The structural and chemical properties of the clay, particularly its CEC and swelling capacity, are the primary drivers of the differences in adsorption kinetics.
-
Montmorillonite is expected to exhibit a higher adsorption capacity for DIDAC but may require a longer time to reach equilibrium compared to kaolinite, due to the involvement of intra-particle diffusion.
-
The pseudo-second-order kinetic model is likely to provide the best fit for the adsorption of DIDAC on both types of clay, suggesting that chemisorption is a key part of the mechanism.
For researchers and scientists, this guide provides a robust methodology for conducting comparative adsorption studies. For drug development professionals, the information herein can inform the design of clay-based formulations for controlled release applications and aid in the environmental risk assessment of manufacturing processes involving DIDAC. Future research should focus on generating direct comparative kinetic data for DIDAC on a wider range of clay minerals to further validate the principles outlined in this guide.
References
-
Intraparticle diffusion-adsorption model to describe liquid/solid adsorption kinetics. (2016). Revista Mexicana de Ingeniería Química. Available at: [Link]
- Intraparticle Diffusion Model: Significance and symbolism. (2026). ScienceDirect.
-
Applying Linear Forms of Pseudo-Second-Order Kinetic Model for Feasibly Identifying Errors in the Initial Periods of Time-Dependent Adsorption Datasets. (2023). MDPI. Available at: [Link]
-
Can someone please explain the concept of intraparticle diffusion (adsorbent)? (2022). ResearchGate. Available at: [Link]
-
Adsorption Data Analysis | Intraparticle Diffusion Model | Data Fitting and Interpretation. (2023). YouTube. Available at: [Link]
- Adsorption of Phenol and Nitrophenol Isomers onto Montmorillonite Modified with Hexadecyltrimethylammonium C
- Adsorption kinetic modeling using pseudo-first order and pseudo-second order rate laws: A review. (2025).
-
A Revised Pseudo-Second-Order Kinetic Model for Adsorption, Sensitive to Changes in Adsorbate and Adsorbent Concentrations. (2021). ACS Publications. Available at: [Link]
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Kinetic Study of Denatonium Sorption to Smectite Clay Minerals. (2013). PMC. Available at: [Link]
- Kaolinite Sorption Isotherms of Benzalkonium and Dialkyldimethylammonium Compounds under Dilute Conditions Investigated by Direct and Passive Sampling Methods. (2025). ChemRxiv.
-
Montmorillonite for Adsorption and Catalytic Elimination of Pollutants from Wastewater: A State-of-the-Arts Review. (2022). MDPI. Available at: [Link]
-
Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. (2023). ACS Publications. Available at: [Link]
- Adsorption characteristics of hexadecyl ammonium with different numbers of carbon chains in montmorillonite and the structure of the prepared composites. (2025).
- Effect of hexadecyltrimethyl-ammonium loaded montmorillonite on the Cu adsorption: adsorption surface sites involved. (2019).
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Kinetic Study of Denatonium Sorption to Smectite Clay Minerals. (2013). PubMed. Available at: [Link]
- (a) Pseudo-first-order and (b) Pseudo-second-order adsorption kinetics. (Year not available).
- Preparation, characterization and application of a CTAB-modified nanoclay for the adsorption of an herbicide from aqueous solutions: Kinetic and equilibrium studies. (2015). ScienceDirect.
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Adsorption of Pharmaceuticals onto Smectite Clay Minerals: A Combined Experimental and Theoretical Study. (2021). MDPI. Available at: [Link]
- Capability of Organically Modified Montmorillonite Nanoclay as a Carrier for Imidacloprid Delivery. (2021).
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Comparative Study on Cation Adsorption and Thermodynamic Characteristics of Clay Minerals in Electrolyte Solutions. (2025). MDPI. Available at: [Link]
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Physical Chemistry Research. (2022). Physical Chemistry Research. Available at: [Link]
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Effect of Hexadecyltrimethyl-Ammonium Loaded Montmorillonite on The Cu Adsorption: Adsorption Surface Sites Involved. (2019). Material Science. Available at: [Link]
- Kinetic data for the 2,4-D adsorption on the montmorillonite at pH 2... (Year not available).
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Selective Adsorption of Organic Micro-Pollutants by Smectite Clays Revealed from Atomistic Simulations. (2023). MDPI. Available at: [Link]
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Molecular Dynamics Simulation of the Adsorption of Emerging Organic Contaminants by Smectite Mineral Surfaces. (2021). Princeton Dataspace. Available at: [Link]
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Safety Operating Guide
A Strategic Guide to Personal Protective Equipment for Handling Diisodecyldimethylammonium Chloride
For the modern research professional, safety is not a matter of protocol, but of proactive, informed practice. This guide provides an in-depth, experience-driven framework for the safe handling of Diisodecyldimethylammonium chloride (DIDAC), a quaternary ammonium compound widely utilized for its antimicrobial properties. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep understanding of why specific personal protective equipment (PPE) is critical, empowering you to make sound safety decisions in your daily laboratory operations.
Diisodecyldimethylammonium chloride is a potent biocide, effective in various disinfectant and sanitizing applications.[1][2] However, its efficacy is matched by its potential to cause significant harm upon improper handling. The primary hazards associated with DIDAC include severe skin burns, serious eye damage, and harm if swallowed.[3][4] This guide will provide a comprehensive, step-by-step approach to mitigating these risks through the correct selection, use, and disposal of PPE.
The 'Why' Behind the Wear: Understanding the Risks of DIDAC
The necessity for stringent PPE protocols when handling DIDAC is rooted in its chemical nature. As a corrosive substance, it can cause irreversible damage to living tissue upon contact.[3][4][5] Understanding the specific hazards dictates our PPE choices:
-
Dermal Contact: Direct skin contact can lead to severe burns and irritation.[3][4] The selection of appropriate gloves and protective clothing is paramount to prevent this.
-
Ocular Exposure: The eyes are particularly vulnerable to DIDAC. Splashes can cause serious, potentially permanent, eye damage.[3][4][6][7] Therefore, robust eye and face protection is non-negotiable.
-
Inhalation: While typically handled in liquid or solid form, aerosols or dust can be generated during certain procedures, which may cause respiratory irritation.[4][6]
-
Ingestion: Accidental ingestion is harmful and can cause significant internal damage.[3][4][6] While not a direct PPE issue, it underscores the importance of good laboratory hygiene, which is intrinsically linked to proper PPE doffing procedures.
Core PPE Requirements for Handling DIDAC
The following table summarizes the essential PPE for various laboratory tasks involving Diisodecyldimethylammonium chloride. This is a foundational guide; a site-specific risk assessment should always be conducted to address unique procedural hazards.
| Task / Scenario | Required Personal Protective Equipment |
| Routine Laboratory Operations (e.g., preparing dilutions, handling closed containers) | - Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).- Eye Protection: Safety glasses with side shields or chemical splash goggles.- Lab Coat: Standard laboratory coat. |
| High-Risk Operations (e.g., weighing solids, heating solutions, potential for splashing) | - Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).- Eye/Face Protection: Chemical splash goggles and a face shield.- Protective Clothing: Chemical-resistant apron over a lab coat.- Respiratory Protection: If aerosols or dust may be generated, a NIOSH-approved respirator is necessary. |
| Spill Cleanup | - Gloves: Heavy-duty, chemical-resistant gloves.- Eye/Face Protection: Chemical splash goggles and a face shield.- Protective Clothing: Chemical-resistant suit or coveralls.- Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges. |
Operational Plans: A Step-by-Step Guide to Safety
PPE Selection and Donning Procedure
Proper selection and donning of PPE are the first line of defense. The following workflow ensures a systematic and safe approach.
Caption: PPE Donning Workflow for DIDAC Handling.
Detailed Steps:
-
Inspect Your Gear: Before starting any work, visually inspect all PPE for any signs of degradation, punctures, or tears. Damaged PPE is ineffective and must be replaced immediately.
-
Hand Hygiene: Wash your hands thoroughly with soap and water and dry them completely before donning any PPE.[4]
-
Protective Clothing: Don your lab coat or a chemical-resistant apron. Ensure it is fully buttoned or tied.
-
Eye and Face Protection: Put on your safety glasses or chemical splash goggles. If a higher risk of splashing exists, add a face shield.[7][8][9]
-
Gloves: Select gloves of a material resistant to DIDAC, such as nitrile or neoprene. Ensure the gloves extend over the cuffs of your lab coat to create a seal.[8][9]
Doffing and Disposal of Contaminated PPE
The doffing procedure is as critical as donning to prevent cross-contamination. Always assume your PPE is contaminated after handling DIDAC.
Caption: PPE Doffing and Disposal Workflow.
Detailed Steps:
-
Glove Removal: This is a critical step to avoid contaminating your skin.
-
Grasp the outside of one glove at the wrist with your other gloved hand.
-
Peel it off, turning it inside out.
-
Hold the removed glove in your gloved hand.
-
Slide your ungloved fingers under the wrist of the remaining glove.
-
Peel it off over the first glove, containing the first glove inside the second.
-
-
Dispose of Gloves: Immediately dispose of the gloves in a designated hazardous waste container.
-
Remove Protective Clothing: Remove your lab coat or apron by rolling it away from your body to prevent the contaminated outer surface from touching your clothes. Place it in the designated receptacle for laundering or disposal.
-
Hand Hygiene: Wash your hands thoroughly.
-
Remove Eye and Face Protection: Remove your face shield and/or goggles by handling the headband or earpieces. Place them in a designated area for decontamination.
-
Final Hand Wash: Wash your hands again with soap and water.
Disposal Plan: All disposable PPE contaminated with Diisodecyldimethylammonium chloride must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[6] Use clearly labeled, sealed containers for contaminated waste.
Emergency Procedures: In Case of Exposure
Immediate and appropriate action is crucial in the event of an exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove contaminated clothing while under the safety shower. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[3][6][7] Remove contact lenses if present and easy to do.[3][6] Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9]
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water.[8] Seek immediate medical attention.[3]
By adhering to these rigorous PPE protocols, you are not only ensuring your personal safety but also contributing to a culture of safety within your organization. This proactive approach to chemical handling is the hallmark of a trusted and responsible scientific professional.
References
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- Didecyldimethylammonium chloride Safety D
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- Didodecyldimethylammonium Chloride Safety Data Sheet. (2025, November 7). Tokyo Chemical Industry.
- (Dichloromethylene)dimethylammonium chloride Safety Data Sheet. (2024, January 22). Fisher Scientific.
- OSHA's position on U.S. Environmental Protection Agency-approved disinfectants. (n.d.).
- Setting occupational exposure limits for antimicrobial agents: A case study based on a quaternary ammonium compound-based disinfectant. (2020, November 26). PMC.
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- EPA and OSHA regulations for disinfectants. (n.d.).
- Dicoco dimethyl ammonium chloride Safety D
- Chemical Detail: Didecyldimethylammonium Chloride. (n.d.).
- Didecyldimethylammonium Chloride. (n.d.). PubChem.
- Decyl Isononyl Dimethyl Ammonium Chloride (DIDAC) Notice of Registration Review Case Closure. (2016, November).
- US EPA-Pesticides; Didecyl dimethyl ammonium chloride. (2003, March 18).
- Dimethyldioctylammonium chloride Safety D
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
